4,5-Dibromo-2-Pyrrolic Acid
Descripción
isol from marine sponge Agelas flabelliformis; structure given in first source
Structure
3D Structure
Propiedades
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROCNHARMFRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188210 | |
| Record name | 4,5-Dibromo-2-pyrrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34649-21-3 | |
| Record name | 4,5-Dibromo-2-pyrrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34649-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dibromo-2-pyrrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-Pyrrolic Acid, a halogenated heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a naturally occurring molecule found in marine sponges of the Agelas genus, it serves as a key pharmacophore in a variety of biologically active compounds.[1][2] Its structural framework has been identified as a promising scaffold for the development of novel therapeutic agents, exhibiting a range of activities including immunosuppressive and antibacterial properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound, with the IUPAC name 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a solid substance at room temperature. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO₂ | [3] |
| Molecular Weight | 268.89 g/mol | [3] |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [2] |
| CAS Number | 34649-21-3 | [3] |
| Physical Form | Solid | |
| Melting Point | >300 °C | [3] |
| Boiling Point | 441.5 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM) | [4] |
| XLogP3 | 2.23790 | [3] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would include a singlet for the proton at the C3 position of the pyrrole (B145914) ring. The chemical shift of this proton would be influenced by the adjacent electron-withdrawing carboxylic acid group and the bromine atoms. Additionally, a broad singlet corresponding to the N-H proton of the pyrrole ring and a signal for the carboxylic acid proton would be observed. The latter's chemical shift can be highly variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, five distinct carbon signals are anticipated. The carbon of the carboxylic acid group would appear at the most downfield position. The four carbons of the pyrrole ring would have chemical shifts determined by the substitution pattern. The two bromine-substituted carbons (C4 and C5) would be significantly shifted compared to an unsubstituted pyrrole. The C2 carbon, attached to the carboxylic acid group, and the C3 carbon would also exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 3300-2500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid carbonyl group should appear around 1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected in the region of 3400-3200 cm⁻¹. Additionally, C-H, C-N, and C-Br stretching and bending vibrations will contribute to the fingerprint region of the spectrum.
Experimental Protocols
Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid
A common method for the synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid involves the direct bromination of pyrrole-2-carboxylic acid. The following is a representative experimental protocol:
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl₄)
-
Bromine
Procedure:
-
A solution of pyrrole-2-carboxylic acid (0.083 mol) in 100 ml of acetic acid and 10 ml of CCl₄ is prepared in a suitable reaction vessel.
-
The solution is stirred and cooled to a slush.
-
A solution of bromine (0.166 mol) in 50 ml of acetic acid is added dropwise to the cooled reaction mixture with continuous cooling.
-
The product precipitates from the reaction mixture.
-
The precipitate is collected by filtration and recrystallized from propanol to yield the purified 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
Purification and Analysis
Purification of the synthesized 4,5-Dibromo-1H-pyrrole-2-carboxylic acid is typically achieved through recrystallization, as described in the synthesis protocol. The purity of the compound can be assessed by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).
Biological Activities and Signaling Pathways
This compound has been reported to possess notable biological activities, primarily as an immunosuppressive and antibacterial agent.
Immunosuppressive Activity
This compound has been shown to be an immunosuppressive agent.[5] It can suppress the proliferative response of splenocytes when stimulated with the mitogen concanavalin (B7782731) A.[5] The precise molecular mechanism and the specific signaling pathways involved in this immunosuppressive activity are still under investigation and require further elucidation. A general understanding of immunosuppression involves the modulation of cytokine production and the function of immune cells such as T-cells and B-cells.
Caption: General workflow of the immunosuppressive action.
Antibacterial Activity
Derivatives of this compound have demonstrated promising antibacterial activity.[6] The proposed mechanism for some of these derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. By inhibiting this enzyme, the compounds effectively halt bacterial growth. While this mechanism has been established for certain carboxamide derivatives, further research is needed to confirm if this compound itself acts through the same pathway.
Caption: Proposed antibacterial mechanism for derivatives.
Conclusion
This compound is a molecule with significant potential in the development of new therapeutic agents. This guide has provided a detailed summary of its chemical properties, a foundational protocol for its synthesis, and an overview of its known biological activities. Further research into its precise mechanisms of action and the elucidation of its engagement with specific signaling pathways will be critical in fully realizing its therapeutic promise. The information presented here serves as a valuable resource for researchers and professionals dedicated to advancing the fields of medicinal chemistry and drug discovery.
References
- 1. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]
- 2. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product. The information is presented to support research and development activities, with a focus on structured data and detailed experimental methodologies.
Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in various research contexts. A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 268.89 g/mol | [1][2] |
| Physical Form | Solid | |
| Boiling Point | >300 °C | |
| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM) | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. The following sections outline standard experimental protocols applicable to this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4][5][6] The following protocol describes the capillary method for determining the melting point range of a solid organic compound.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)[4]
-
Capillary tubes (sealed at one end)[4]
-
Spatula[6]
-
Mortar and pestle (optional, for fine powder)[5]
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.[5]
-
Load a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.[5]
-
Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface.[5]
-
Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.[5]
-
Reduce the heating rate to approximately 1-2°C per minute to ensure accurate measurement.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first liquid droplets appear (the beginning of the melting range).[5][6]
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5][6]
-
For accuracy, repeat the measurement with two more samples.
Solubility Determination
Understanding the solubility of this compound in various solvents is fundamental for its use in assays, purification, and formulation.
Objective: To qualitatively and quantitatively determine the solubility of this compound in different solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane)
-
Small test tubes or vials[7]
-
Vortex mixer
-
Analytical balance
Procedure for Qualitative Assessment:
-
Place approximately 25 mg of this compound into a small test tube.[7]
-
Add 0.75 mL of the selected solvent in portions.[7]
-
After each addition, vigorously shake or vortex the mixture for at least 30 seconds.[7]
-
Visually inspect the solution to determine if the solid has dissolved.
-
Classify the solubility as soluble, partially soluble, or insoluble.
-
For water-soluble compounds, the pH can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[8]
-
For water-insoluble compounds, solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions to infer the presence of basic or acidic functional groups, respectively.[7][9]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a key parameter.
Objective: To determine the pKa value of the carboxylic acid group in this compound.
Materials:
-
This compound sample
-
Calibrated pH meter and electrode[10]
-
Burette
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)[10]
-
Deionized water
-
Magnetic stirrer and stir bar[10]
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle warming may be necessary to aid dissolution.[11] If the compound is not sufficiently water-soluble, a co-solvent system (e.g., water/ethanol) can be used.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.[10]
-
Immerse the calibrated pH electrode into the solution.[10]
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).[10]
-
Record the pH after each addition, allowing the reading to stabilize.[10]
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.[11]
Illustrative Workflow
Visual diagrams can clarify complex processes. Below is a representation of a potential synthetic workflow for a derivative of this compound, which can be adapted for related syntheses.
Caption: Synthetic pathway for a carbohydrazide (B1668358) derivative.
References
- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. ursinus.edu [ursinus.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
An In-depth Technical Guide to the Molecular Structure of 4,5-Dibromo-2-Pyrrolic Acid
This guide provides a comprehensive overview of the molecular structure, properties, and characterization of 4,5-Dibromo-2-Pyrrolic Acid, a halogenated pyrrole (B145914) derivative of interest to researchers in medicinal chemistry and drug development.
Molecular Structure and Identification
This compound, also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a heterocyclic compound with the chemical formula C₅H₃Br₂NO₂.[1] Its structure consists of a pyrrole ring substituted with two bromine atoms at positions 4 and 5, and a carboxylic acid group at position 2.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid[1] |
| CAS Number | 34649-21-3[1] |
| Molecular Formula | C₅H₃Br₂NO₂[1] |
| Molecular Weight | 268.89 g/mol [1] |
| SMILES String | C1=C(NC(=C1Br)Br)C(=O)O[1] |
| InChI Key | ZUROCNHARMFRKA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research.
| Property | Value |
| Melting Point | >300 °C |
| Boiling Point | 441.5 °C at 760 mmHg |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |
| Appearance | Solid |
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of pyrrole-2-carboxylic acid.
Experimental Protocol: Bromination of Pyrrole-2-Carboxylic Acid
Materials:
-
Pyrrole-2-carboxylic acid
-
Bromine
-
Acetic acid
-
Carbon tetrachloride (optional, as a co-solvent)
-
Propanol (B110389) (for crystallization)
Procedure:
-
A solution of pyrrole-2-carboxylic acid (1 equivalent) is prepared in a mixture of acetic acid and a minimal amount of carbon tetrachloride.
-
The solution is stirred and cooled to a slush-like consistency in an ice bath.
-
A solution of bromine (2 equivalents) in acetic acid is added dropwise to the cooled pyrrole-2-carboxylic acid solution while maintaining the low temperature.
-
The reaction mixture is stirred for a specified period, during which the product, this compound, precipitates out of the solution.
-
The precipitate is collected by filtration and washed with cold acetic acid to remove any unreacted starting materials.
-
The crude product is then purified by crystallization from propanol to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the proton at position 3 of the pyrrole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent carboxylic acid and bromine atoms. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.0 - 7.5 | Singlet |
| N-H | 11.0 - 13.0 | Broad Singlet |
| O-H | 10.0 - 12.0 | Broad Singlet |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 (C=O) | 160 - 170 |
| C-3 | 115 - 125 |
| C-4 (C-Br) | 95 - 105 |
| C-5 (C-Br) | 95 - 105 |
| C=O (Carboxylic Acid) | 120 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Pyrrole) | Stretching | 3400 - 3200 |
| C-H (Pyrrole) | Stretching | ~3100 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 |
| C=C (Pyrrole) | Stretching | 1600 - 1450 |
| C-Br | Stretching | 600 - 500 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. The fragmentation pattern will likely involve the loss of the carboxylic acid group and successive loss of bromine atoms.
| Ion | Expected m/z | Notes |
| [M]⁺ | 267, 269, 271 | Molecular ion with characteristic bromine isotope pattern |
| [M-COOH]⁺ | 222, 224, 226 | Loss of the carboxylic acid group |
| [M-Br]⁺ | 188, 190 | Loss of one bromine atom |
| [M-2Br]⁺ | 109 | Loss of two bromine atoms |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.
References
An In-depth Technical Guide to 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-1H-pyrrole-2-carboxylic acid, a marine-derived natural product, has garnered significant attention within the scientific community for its versatile chemical scaffold and promising biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key biological applications, with a focus on its roles in immunosuppression and as a foundational structure for the development of novel antibacterial agents.
IUPAC Name: 4,5-dibromo-1H-pyrrole-2-carboxylic acid
Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO₂ | |
| Molecular Weight | 268.89 g/mol | |
| CAS Number | 34649-21-3 | |
| Appearance | Solid | |
| Melting Point | >300°C | |
| Boiling Point | 441.5°C at 760 mmHg | |
| Density | 2.386 g/cm³ | |
| Flash Point | 220.8°C | |
| Refractive Index | 1.688 | |
| XLogP3 | 2.2 | |
| PSA (Polar Surface Area) | 53.1 Ų |
Synthesis
A likely synthetic pathway is the electrophilic substitution of pyrrole-2-carboxylic acid with a brominating agent. The pyrrole (B145914) ring is highly activated towards electrophilic attack, and the carboxylic acid group is a deactivating meta-director. Therefore, direct bromination would be expected to occur at the 4 and 5 positions of the pyrrole ring.
An In-depth Technical Guide to 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product with significant potential in biomedical research and drug development. It consolidates key chemical data, experimental protocols, and known biological activities to serve as a vital resource for professionals in the field.
Core Chemical and Physical Data
This compound, also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a halogenated pyrrole (B145914) derivative found in marine sponges of the genus Agelas.[1][2] Its unique structure forms the basis for its interesting biological activities.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34649-21-3 | [1][3][4] |
| Molecular Formula | C₅H₃Br₂NO₂ | [1][3][4] |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [1][5] |
| Synonyms | DBPA, 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | [1][3] |
| InChIKey | ZUROCNHARMFRKA-UHFFFAOYSA-N |[1][3][5] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 268.89 g/mol | [1][3][4] |
| Exact Mass | 266.85300 Da | [3] |
| Melting Point | >300 °C | [3][5] |
| Boiling Point | 441.5 °C at 760 mmHg | [3] |
| Density | 2.386 g/cm³ | [3] |
| Flash Point | 220.8 °C | [3] |
| Solubility | DMSO: 2.69 mg/mL (10 mM) (Sonication recommended) | [2] |
| Physical Form | Solid |[5] |
Biological Activity and Applications
This compound and its derivatives have demonstrated notable biological effects, positioning them as compounds of interest for therapeutic development.
-
Immunosuppressive Activity : The compound is recognized as an immunosuppressive agent.[6] It has been shown to suppress the proliferative response of splenocytes to the mitogen concanavalin (B7782731) A.[6]
-
Antibacterial Potential : Derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide have been designed and synthesized as novel inhibitors of E. coli DNA gyrase, an important target in antibacterial drug discovery.[7][8] This highlights the potential of the 4,5-dibromopyrrole scaffold in developing new antibiotics. The pyrrole moiety is a crucial fragment in many natural and synthetic anti-infective agents.[8]
The logical relationship for its derivative's mechanism as a DNA gyrase inhibitor is outlined below.
Caption: Logical flow of DNA gyrase inhibition by derivatives.
Experimental Protocols: Synthesis
The synthesis of derivatives from this compound often starts with the bromination of a pyrrole precursor. The following is a generalized multi-step protocol for creating carbohydrazide (B1668358) derivatives, based on published methods.[9]
Protocol: Synthesis of Substituted Benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazides [9]
Step 1: Bromination of Pyrrole-2-Carboxylic Acid
-
Dissolve pyrrole-2-carboxylic acid (0.083 mol) in a mixture of acetic acid (100 ml) and carbon tetrachloride (10 ml).
-
Cool the stirred solution to a slush.
-
Add a solution of bromine (0.166 mol) in acetic acid (50 ml) dropwise while maintaining the low temperature.
-
The product, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, will precipitate from the reaction mixture.
-
Isolate and crystallize the product from propanol.
Step 2: Esterification
-
Combine 4,5-dibromo-1H-pyrrole-2-carboxylic acid (0.246 mol), absolute methanol (B129727) (2.5 mol), and concentrated H₂SO₄ (2.7 ml) in a 500 ml round-bottom flask.
-
Heat the mixture on a water bath to distill off excess alcohol.
-
Pour the residue into approximately 250 ml of water in a separatory funnel.
-
Extract the lower layer of pyrrole methyl carboxylate with carbon tetrachloride (CCl₄).
-
Neutralize excess acid by adding NaHCO₃ solution until CO₂ evolution ceases.
-
Filter to collect the colorless solid product, pyrrole methyl carboxylate.
Step 3: Formation of Acid Hydrazide
-
Place hydrazine (B178648) hydrate (B1144303) (1 ml) in a test tube fitted with a reflux condenser.
-
Add pyrrole methyl carboxylate (1 gm) dropwise and heat the mixture under reflux for 15 minutes.
-
Add absolute ethanol (B145695) through the condenser to create a clear solution and continue to reflux for 2-3 hours.
-
Crystals of the acid hydrazide will form. Filter and recrystallize from ethanol.
Step 4: Formation of Substituted Benzylidene Derivatives
-
Reflux equimolar quantities of the carbohydrazide from Step 3 and a selected substituted aldehyde in alcohol for 3 hours, using a few drops of glacial acetic acid as a catalyst.
-
Evaporate the solvent.
-
Pour the product onto cold water, then filter and dry the resulting crude solid.
-
Recrystallize the solid from an appropriate solvent system to yield the final product.
The workflow for this synthesis is visualized below.
Caption: Workflow for the synthesis of pyrrole derivatives.
References
- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 [sigmaaldrich.com]
- 6. 4,5-DIBROMO-1H-PYRROLE-2-CARBOXYLIC ACID | 34649-21-3 [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vlifesciences.com [vlifesciences.com]
Natural Sources of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of 4,5-Dibromo-2-Pyrrolic Acid, a significant marine-derived bromopyrrole alkaloid. This document synthesizes key findings from scientific literature to serve as a comprehensive resource for professionals in research and drug development.
Natural Occurrence
This compound is a secondary metabolite predominantly isolated from marine sponges of the genus Agelas. These sponges are a rich source of diverse brominated pyrrole (B145914) alkaloids, which are believed to play a role in the organism's chemical defense mechanisms.
Primary Natural Sources:
While the acid itself is a known natural product, a methylated derivative, 1-methyl-4,5-dibromopyrrole-2-carboxylic acid , has also been isolated from an unidentified species of marine sponge.
Quantitative Data
Quantitative data on the yield of this compound from natural sources is limited in the surveyed literature. However, a study on an unidentified marine sponge provided a quantifiable yield for its methylated analog.
| Compound | Source Organism | Dry Weight of Organism | Yield of Compound | Reference |
| 1-methyl-4,5-dibromopyrrole-2-carboxylic acid | Unidentified marine sponge | 200 g | 228 mg |
Experimental Protocols: Isolation and Purification
The isolation of bromopyrrole alkaloids, including this compound and its derivatives, from marine sponges generally involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on reported methodologies.
Extraction
-
Initial Solvent Soak: The frozen sponge tissue (e.g., 200 g dry weight) is first soaked sequentially in ethanol (B145695) and then acetone (B3395972) to remove water and some polar components.
-
Soxhlet Extraction: The pre-treated sponge material is then subjected to continuous extraction using a Soxhlet apparatus with a solvent of intermediate polarity, such as methylene (B1212753) chloride. This step is crucial for efficiently extracting the desired alkaloids.
Chromatographic Purification
-
Initial Chromatography: The crude extract obtained from the Soxhlet extraction is concentrated and subjected to column chromatography. A common stationary phase used is silica (B1680970) gel (e.g., BioSil A).
-
Elution Gradient: A solvent gradient is employed to separate the components of the crude extract.
-
Elution with a non-polar solvent like chloroform (B151607) is often used to isolate less polar compounds. In one study, this step yielded 1-methyl-4,5-dibromopyrrole-2-carboxylic acid.
-
Subsequent elution with a more polar solvent, such as ethyl acetate, can then be used to isolate more polar compounds, including various amide derivatives of the pyrrole acid.
-
-
Recrystallization: The fractions containing the target compound are further purified by recrystallization from a suitable solvent system, such as hexane (B92381) or acetonitrile, to yield the pure crystalline product.
Analytical Characterization
The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic and spectrometric techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
Biosynthesis
The biosynthesis of the pyrrole ring in marine alkaloids, including this compound, is understood to originate from the amino acid L-proline . The pathway involves the enzymatic conversion of L-proline to a pyrrole-2-carboxylate intermediate, which is then further modified, including through halogenation. There is also evidence suggesting a potential biosynthetic link with ornithine .
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway from L-proline to the brominated pyrrole-2-carboxylate scaffold.
References
An In-depth Technical Guide to 4,5-Dibromo-2-Pyrrolic Acid from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges of the genus Agelas are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, brominated pyrrole (B145914) alkaloids represent a significant class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific member of this family, 4,5-dibromo-2-pyrrolic acid, a natural product isolated from the marine sponge Agelas oroides. This document provides a comprehensive overview of its isolation, synthesis, and known biological activities, with a focus on its potential as a modulator of cellular signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO₂ | [1] |
| Molecular Weight | 268.89 g/mol | [1] |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [1] |
| CAS Number | 34649-21-3 | |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM with sonication recommended) | [2] |
Isolation from Marine Sponges
This compound has been identified as a constituent of the marine sponge Agelas oroides. The isolation of this compound is typically achieved through a bioassay-guided fractionation approach.
Experimental Protocol: Bioassay-Guided Fractionation of Agelas oroides
This protocol is a representative procedure based on methodologies described for the isolation of bromopyrrole alkaloids from Agelas species.
-
Extraction:
-
Lyophilize and grind the sponge material (Agelas oroides).
-
Perform sequential extraction with solvents of increasing polarity, starting with a mixture of CH₂Cl₂/MeOH (1:1, v/v) followed by pure MeOH.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between n-butanol and water.
-
Separate the layers and concentrate the n-butanol fraction, which typically contains the bromopyrrole alkaloids.
-
-
Chromatographic Purification:
-
Solid-Phase Extraction (SPE): Subject the active n-butanol fraction to SPE on a reverse-phase column (e.g., Strata-X). Elute with a stepwise gradient of H₂O and MeOH.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions from SPE using RP-HPLC.
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.
-
Detection: UV detection at multiple wavelengths (e.g., 210, 254, and 280 nm).
-
-
Collect fractions and monitor for the presence of the target compound using analytical HPLC and mass spectrometry.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and by comparison with published data.
-
Workflow for Isolation
Synthesis
The chemical synthesis of this compound can be achieved through the bromination of a suitable pyrrole precursor.
Experimental Protocol: Synthesis of this compound
This is a representative synthetic protocol.
-
Starting Material: 1H-pyrrole-2-carboxylic acid.
-
Bromination:
-
Dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in acetic acid dropwise with stirring.
-
Allow the reaction to proceed at a low temperature and then warm to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using melting point determination, NMR spectroscopy, and mass spectrometry.
-
Biological Activities and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the areas of cancer and cellular signaling.
Anticancer Activity
A study has reported the cytotoxic effect of this compound against the human pancreatic adenocarcinoma cell line, MIA PaCa-2.[3]
| Cell Line | Assay | Activity | IC₅₀ | Reference |
| MIA PaCa-2 | Cytotoxicity | Active | 10 µg/mL | [3] |
This is a representative protocol for assessing cytotoxicity.
-
Cell Culture:
-
Culture MIA PaCa-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 48-72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Modulation of Cellular Calcium Signaling
This compound has been shown to reduce depolarization-induced cellular calcium elevation in PC12 cells, suggesting an interaction with voltage-gated calcium channels (VGCCs).
| Cell Line | Assay | Effect | Effective Concentration | Reference |
| PC12 | Calcium Influx | Reduction of depolarization-induced Ca²⁺ elevation | >30 µM |
This is a representative protocol using the fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Culture PC12 cells on collagen-coated coverslips.
-
-
Dye Loading:
-
Load the cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with buffer and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Stimulation and Treatment:
-
Pre-incubate the cells with the desired concentration of this compound.
-
Induce depolarization by perfusing the cells with a high-potassium solution (e.g., replacing NaCl with KCl in the buffer).
-
Record the changes in the F340/F380 fluorescence ratio, which reflects the intracellular calcium concentration.
-
Proposed Signaling Pathway: Inhibition of Voltage-Gated Calcium Channels
The available data suggests that this compound may act as an inhibitor of voltage-gated calcium channels. Upon membrane depolarization, these channels normally open, allowing an influx of Ca²⁺ ions, which acts as a second messenger to trigger various cellular responses. By inhibiting these channels, this compound can attenuate the rise in intracellular calcium, thereby modulating downstream signaling events. The exact subtype of VGCC affected and the precise mechanism of inhibition (e.g., direct channel block or allosteric modulation) are yet to be fully elucidated.
Conclusion and Future Directions
This compound, a natural product from the marine sponge Agelas oroides, exhibits promising biological activities, including cytotoxicity against pancreatic cancer cells and modulation of cellular calcium signaling. These activities highlight its potential as a lead compound for the development of novel therapeutics.
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, particularly the specific subtypes of voltage-gated calcium channels inhibited and the nature of this inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features for enhanced potency and selectivity.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of cancer and other relevant diseases.
-
Exploration of Other Signaling Pathways: Investigating the effects of this compound on other cellular signaling cascades to uncover additional therapeutic applications.
This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound as a valuable marine-derived bioactive compound.
References
- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 3. First evidence of bioactive compounds from the sponge Agelas oroides (Schmidt, 1864) against pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-Pyrrolic Acid is a halogenated marine natural product first isolated from marine sponges of the genus Agelas, such as Agelas oroides, Agelas wiedenmayeri, and Agelas sventres.[1] As a member of the bromopyrrole alkaloid class of compounds, it serves as a foundational scaffold for a wide array of more complex, biologically active molecules. While much of the research has focused on the pharmacological potential of its derivatives, the parent compound itself exhibits distinct biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.
Modulation of Cellular Calcium Signaling
The most directly characterized biological activity of this compound is its effect on cellular calcium homeostasis. Research has demonstrated that this compound can alter intracellular calcium signals, particularly in response to membrane depolarization.
Quantitative Data: Inhibition of Depolarization-Evoked Calcium Influx
Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that this compound dose-dependently reduces and delays the elevation of intracellular calcium following depolarization with a high potassium solution.[2] This suggests an inhibitory effect on voltage-operated calcium channels (VOCCs).[2]
| Parameter | Cell Line | Concentration | Effect | Reference |
| Reduction of Ca2+ Influx | PC12 | > 30 µM | Significant reduction in depolarization-evoked calcium elevation. | [2] |
| Reduction of Ca2+ Influx | PC12 | 300 nM | Reversible effect observed in single experiments. | [2] |
| Delay of Ca2+ Influx Onset | PC12 | > 30 µM | Significant delay in the onset of depolarization-induced calcium elevations. | [2] |
Proposed Mechanism of Action: Calcium Channel Modulation
The observed reduction and delay in calcium influx upon depolarization strongly indicate that this compound interacts with and inhibits the function of voltage-operated calcium channels. This modulation of a fundamental cellular signaling pathway is a key aspect of its biological activity.
Figure 1: Proposed mechanism of this compound on calcium signaling.
Biological Activities of Derivatives
The this compound core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and evaluated, revealing a broad spectrum of potent biological activities, most notably as antibacterial and anticancer agents. This suggests the significant potential of the core structure in drug design.
Antibacterial Activity: DNA Gyrase Inhibition
A significant body of research has focused on the development of this compound derivatives as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3] These derivatives, particularly N-phenyl- and N-(thiazol-2-yl)-carboxamides, have demonstrated potent, often nanomolar to low-micromolar, inhibition of this enzyme.[4][5]
| Derivative Class | Target Enzyme | IC₅₀ Values | Reference |
| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamides | E. coli DNA gyrase | 0.891 - 10.4 µM | [4] |
| N-phenyl-4,5-dibromopyrrolamides | E. coli DNA gyrase | 20 nM (most potent) | [5] |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | E. coli DNA gyrase | 0.28 - 0.90 µM | [6] |
Antimycobacterial Activity
Certain hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Derivative | Target Organism | MIC Values | Reference |
| 4-(4-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzamido)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | M. tuberculosis H37Rv | 1.56 µg/mL | [6] |
| 4-(5-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | M. tuberculosis H37Rv | 3.125 µg/mL | [6] |
Anticancer and Immunosuppressive Potential
While less explored than their antimicrobial properties, marine pyrrole (B145914) alkaloids are recognized for their potential anticancer and immunosuppressive activities.[7] Although specific quantitative data for the parent this compound in these areas is limited in publicly available literature, its presence as a core structure in other cytotoxic and immunomodulatory natural products suggests this as a promising area for future investigation.
Experimental Protocols
Calcium Homeostasis Assay in PC12 Cells
This protocol is based on the methodology used to determine the effect of this compound on cellular calcium signals.[2]
Objective: To measure changes in intracellular calcium concentration in response to membrane depolarization in the presence and absence of the test compound.
Materials:
-
PC12 cell line
-
Fura-2 AM (calcium indicator dye)
-
HEPES-buffered salt solution (HBSS)
-
High potassium depolarization solution (HBSS with elevated KCl)
-
This compound stock solution (in DMSO)
-
Fluorescence imaging system equipped for ratiometric calcium imaging (e.g., Till Photonics Polychrome IV)
Procedure:
-
Cell Culture: Culture PC12 cells under standard conditions. For imaging, seed cells onto glass coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with Fura-2 AM in HBSS for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the stage of the fluorescence imaging system. Perfuse with HBSS and record the baseline fluorescence ratio (e.g., 340 nm / 380 nm excitation) for a stable period.
-
Compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Depolarization: After a suitable incubation period with the compound, switch the perfusion to the high potassium solution (also containing the test compound) to induce membrane depolarization and subsequent calcium influx.
-
Data Acquisition: Continuously record the fluorescence ratio throughout the experiment.
-
Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the peak and onset time of the calcium signal in control (vehicle-treated) versus compound-treated cells.
Figure 2: Workflow for the cellular calcium homeostasis assay.
Representative Protocol: DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against the supercoiling activity of E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, albumin)
-
Test compound stock solution (in DMSO)
-
Stop solution/loading dye (e.g., STEB)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations (serial dilutions). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase to each tube (except the negative control).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis to separate the supercoiled (faster migrating) and relaxed (slower migrating) forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light using a gel imaging system. Quantify the band intensities for the supercoiled and relaxed DNA in each lane.
-
IC₅₀ Calculation: Plot the percentage of inhibition (relative to the positive control) against the logarithm of the test compound concentration. Use a suitable software to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Conclusion
This compound is a marine natural product with defined biological activity as a modulator of voltage-operated calcium channels. While extensive research has highlighted the potent antibacterial and potential anticancer activities of its derivatives, the full biological profile of the parent compound remains an area ripe for further exploration. Its role as a privileged scaffold in medicinal chemistry is well-established, and future studies may yet uncover additional direct pharmacological activities, particularly in the realms of immunosuppression and cancer therapeutics. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fundamental marine alkaloid.
References
- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A secondary metabolite, 4,5-dibromopyrrole-2-carboxylic acid, from marine sponges of the genus Agelas alters cellular calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Marine Pyrrole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Immunomodulatory Potential of Bromopyrrole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct evidence for the immunosuppressive activity of 4,5-Dibromo-2-Pyrrolic Acid remains to be elucidated in publicly available scientific literature, the broader class of bromopyrrole and pyrrole (B145914) derivatives has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide synthesizes the current understanding of these related compounds, providing insights into their potential mechanisms of action, and offering a framework for future research into the therapeutic applications of this compound. The information presented herein is based on studies of structurally similar molecules and aims to guide further investigation into this promising area of drug discovery.
Anti-Inflammatory Activity of a Bromopyrrole Derivative
A study on the bromopyrrole compound 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) has provided key insights into the anti-inflammatory potential of this chemical scaffold. Research conducted on RAW 264.7 murine macrophages revealed that JG-03-14 can significantly reduce the production of pro-inflammatory mediators.[1]
Experimental Protocol: Macrophage Activation and Cytokine Measurement
The experimental workflow to assess the anti-inflammatory effects of JG-03-14 on macrophages is outlined below.
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The study demonstrated that JG-03-14 reduced the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[1] This was associated with decreased expression of TNF-α mRNA and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[1]
| Compound | Target Cell | Pro-inflammatory Mediator | Effect |
| JG-03-14 | RAW 264.7 Macrophages | TNF-α | Decreased concentration |
| JG-03-14 | RAW 264.7 Macrophages | Nitric Oxide (NO) | Decreased concentration |
| JG-03-14 | RAW 264.7 Macrophages | TNF-α mRNA | Decreased expression |
| JG-03-14 | RAW 264.7 Macrophages | iNOS protein | Decreased expression |
Proposed Mechanism of Action: Attenuation of NF-κB Signaling
Immunomodulatory Effects of a Pyrrole Derivative
Further evidence for the immunomodulatory potential of the pyrrole scaffold comes from a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) . This compound exhibited potent anti-inflammatory and immunomodulatory effects in both acute and subacute inflammation models.[2][3]
Experimental Protocol: In Vivo Anti-Inflammatory and Immunomodulatory Assessment
The in vivo effects of compound 3f were evaluated using the following experimental models:
Quantitative Data: Modulation of Edema and Cytokine Profile
Compound 3f demonstrated a significant reduction in carrageenan-induced paw edema, particularly after repeated dosing.[3] In the LPS-induced systemic inflammation model, repeated treatment with compound 3f led to a significant decrease in serum TNF-α levels, while concurrently increasing the levels of the anti-inflammatory cytokine transforming growth factor-β1 (TGF-β1).[2][3] Interestingly, the levels of another anti-inflammatory cytokine, interleukin-10 (IL-10), remained unaffected.[2][3]
| Compound | Model | Parameter | Effect |
| Compound 3f (20 mg/kg, single dose) | Carrageenan-induced paw edema | Paw volume at 2h | Significant reduction (p = 0.001)[3] |
| Compound 3f (all tested doses, 14 days) | Carrageenan-induced paw edema | Paw volume at all time points | Significant inhibition (p < 0.001)[3] |
| Compound 3f (40 mg/kg, repeated treatment) | LPS-induced systemic inflammation | Serum TNF-α | Significant decrease (p = 0.032)[3] |
| Compound 3f (single and repeated doses) | LPS-induced systemic inflammation | Serum TGF-β1 | Significant increase (p = 0.002 and p = 0.045, respectively)[3] |
| Compound 3f | LPS-induced systemic inflammation | Serum IL-10 | No significant change[2][3] |
Proposed Mechanism of Action: Selective Cytokine Modulation
The observed effects of compound 3f suggest a selective immunomodulatory mechanism. By suppressing the pro-inflammatory cytokine TNF-α while simultaneously upregulating the anti-inflammatory and tissue-reparative cytokine TGF-β1, compound 3f may promote the resolution of inflammation. The lack of effect on IL-10 suggests a specific mode of action that does not involve all anti-inflammatory pathways.
The existing research on bromopyrrole and other pyrrole derivatives strongly suggests that this class of compounds possesses significant immunomodulatory and anti-inflammatory properties. The demonstrated ability of these molecules to suppress pro-inflammatory mediators and selectively modulate cytokine profiles highlights their potential as therapeutic agents for a range of inflammatory and autoimmune disorders.
While direct experimental data on the immunosuppressive activity of this compound is currently unavailable, the findings presented in this guide provide a compelling rationale for its investigation. Future research should focus on:
-
In vitro screening: Assessing the effects of this compound on the proliferation and function of various immune cell types, including T cells, B cells, and macrophages.
-
Cytokine profiling: Determining the impact of the compound on the production of a broad range of pro- and anti-inflammatory cytokines.
-
Signaling pathway analysis: Investigating the molecular mechanisms of action, with a particular focus on pathways such as NF-κB and others known to be involved in immune regulation.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory and autoimmune diseases.
By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of this compound and related bromopyrrole derivatives, paving the way for the development of novel and effective immunomodulatory drugs.
References
- 1. Effects of a pyrrole-based, microtubule-depolymerizing compound on RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Bio-pharmacological Potential of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dibromo-2-Pyrrolic Acid, a brominated pyrrole (B145914) alkaloid of marine origin, has garnered significant scientific interest due to its diverse and potent biological activities. Initially isolated from marine sponges of the genus Agelas, this natural product has demonstrated a range of effects including immunosuppressive, cytotoxic, and anti-biofilm activities. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological evaluation of this compound. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates the compound's putative interactions with key cellular signaling pathways, such as NF-κB and AP-1, and its role as a quorum sensing inhibitor, offering insights into its potential as a lead compound for novel therapeutic development.
Introduction
Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] Among these, bromopyrrole alkaloids, frequently isolated from marine sponges, represent a class of compounds with significant therapeutic potential. This compound (DBPA), also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a notable member of this family. First identified in marine sponges such as Agelas oroides, Agelas wiedenmayeri, and Agelas sventres, this compound has been the subject of various biological investigations.[2][3] Its activities range from antifouling and cytotoxic to immunosuppressive, highlighting its potential for diverse pharmacological applications.[2][4] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [3] |
| Molecular Formula | C₅H₃Br₂NO₂ | [3] |
| Molecular Weight | 268.89 g/mol | [3] |
| CAS Number | 34649-21-3 | |
| Appearance | Solid | |
| Boiling Point | >300 °C | [5] |
| Solubility | Soluble in DMSO | [6] |
Biological Activities and Quantitative Data
This compound and its derivatives have been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data.
Table 2: Cytotoxic and Antifouling Activity of Pyrrole Derivatives
| Compound | Activity | Assay Details | IC₅₀ / Concentration | Reference |
| 4,5-Dibromopyrrole-2-carbamide | Cytotoxicity | NSCLC-N6 human non-small-cell-lung carcinoma | 9.4 µg/mL | [7] |
| 4,5-Dibromopyrrole-2-carbamide | Antifouling | Against the ascidian Ciona savignyi | 2.5 µg/mL | [7] |
Table 3: Immunosuppressive Activity
| Compound | Activity | Assay Details | Effect | Reference |
| This compound | Immunosuppression | Proliferative response of splenocytes to concanavalin (B7782731) A | Suppresses proliferative response | [4] |
Signaling Pathway Interactions
While direct studies on this compound's effects on NF-κB and AP-1 pathways are limited, related bromopyrrole alkaloids are known to modulate these key inflammatory and cancer-related signaling cascades.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
AP-1 Signaling Pathway
Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: Putative modulation of the AP-1 signaling pathway by this compound.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[8] Inhibition of QS is a promising anti-virulence strategy.[9] Certain pyrrole derivatives have demonstrated potential as QS inhibitors.
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
Experimental Protocols
Isolation of this compound from Marine Sponges
The following is a generalized protocol for the isolation of bromopyrrole alkaloids from sponges of the genus Agelas.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Sample Collection and Preparation: Collect fresh sponge material (e.g., Agelas oroides) and freeze-dry. The lyophilized material is then ground into a fine powder.
-
Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol/dichloromethane (1:1), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The bioactive fraction (often the ethyl acetate or butanol fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water).
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid
A plausible synthetic route for 4,5-Dibromo-1H-pyrrole-2-carboxylic acid can be adapted from methods for synthesizing halogenated pyrrole building blocks.
Methodology:
-
Starting Material: Begin with a suitable pyrrole precursor, such as 1H-pyrrole-2-carboxylic acid.
-
Bromination: The pyrrole ring is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄). The reaction is typically carried out at a controlled temperature.
-
Purification: The reaction mixture is worked up, and the product is purified by recrystallization or column chromatography to yield 4,5-Dibromo-1H-pyrrole-2-carboxylic acid.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB signaling pathway.[3][10]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for a specified pre-incubation period.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α).
-
Lysis: After incubation, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.
AP-1 Luciferase Reporter Assay
This assay is used to determine the effect of a compound on the AP-1 signaling pathway.[11][12]
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HeLa or JB6) stably expressing a luciferase reporter construct driven by an AP-1 responsive promoter.
-
Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.
-
Treatment and Stimulation: Treat the cells with different concentrations of this compound, followed by stimulation with an AP-1 activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity as described for the NF-κB assay. Inhibition of the AP-1 pathway will result in reduced luminescence.
Quorum Sensing Inhibition Assay
This assay evaluates the ability of a compound to interfere with bacterial quorum sensing.
Methodology:
-
Bacterial Strains: Use a reporter strain, such as Chromobacterium violaceum or a genetically modified Pseudomonas aeruginosa strain, that produces a detectable signal (e.g., violacein (B1683560) pigment or bioluminescence) under the control of a QS system.
-
Assay Setup: In a 96-well plate, inoculate the reporter strain in a suitable growth medium.
-
Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plate under conditions that promote bacterial growth and QS-mediated signal production.
-
Quantification: Measure the inhibition of the QS-regulated phenotype. For C. violaceum, this can be done by extracting and quantifying the violacein pigment. For bioluminescent reporters, measure the light output. A reduction in the signal indicates QS inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.
Conclusion and Future Directions
This compound is a marine natural product with a compelling profile of biological activities. Its potential to modulate key signaling pathways such as NF-κB and AP-1, coupled with its ability to inhibit quorum sensing, positions it as a valuable lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-infective agents. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and related compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound, as well as on synthetic efforts to generate analogues with improved potency and pharmacokinetic properties. Such studies will be crucial in translating the therapeutic promise of this marine-derived molecule into clinical applications.
References
- 1. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 7. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Inhibition of Activator Protein 1 Activity and Neoplastic Transformation by Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Spectroscopic Profile of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dibromo-2-Pyrrolic Acid, a molecule of interest in medicinal chemistry and drug development. This document compiles available spectroscopic information and outlines detailed experimental protocols for the acquisition of such data, facilitating further research and application of this compound.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives[1] |
| ¹H NMR | ||
| H3 (pyrrole) | ~7.0 | 7.0 (s, 1H) |
| NH (pyrrole) | ~5.0 | 5.0 (s, 1H) |
| COOH | >10 | - |
| ¹³C NMR | ||
| C2 (pyrrole) | Not Available | Not Available |
| C3 (pyrrole) | Not Available | Not Available |
| C4 (pyrrole) | Not Available | Not Available |
| C5 (pyrrole) | Not Available | Not Available |
| COOH | Not Available | Not Available |
Note: The chemical shifts for the carboxylic acid derivative are expected to be similar for the pyrrole (B145914) ring protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift.
Table 2: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z | Observed m/z for 4,5-dibromo-1H-pyrrole-2-yl-carboxamide[2] |
| Electrospray Ionization (ESI-) | [M-H]⁻: ~267.85 | Not Available |
| Electron Ionization (EI) | M⁺: ~268.89 | Molecular ion peaks observed for derivatives, e.g., m/z 402.90 for a carbohydrazide (B1668358) derivative[1] |
Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms.
Table 3: Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) for 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives[1] |
| N-H Stretch (pyrrole) | ~3400-3200 | 3523 - 3463 |
| O-H Stretch (carboxylic acid) | ~3300-2500 (broad) | - |
| C=O Stretch (carboxylic acid) | ~1725-1700 | - |
| C-Br Stretch | ~700-600 | 682 - 644 |
Note: The IR spectrum of this compound is expected to be dominated by a broad O-H stretch and a strong C=O stretch from the carboxylic acid group, in addition to the characteristic peaks of the dibrominated pyrrole ring.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Not Available | Not Available | Not Available |
Note: UV-Vis data for this compound is not currently available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited and are representative of the procedures used for the characterization of brominated pyrrole carboxylic acids.
Synthesis of this compound
A general procedure for the bromination of pyrrole-2-carboxylic acid involves the dropwise addition of a solution of bromine in acetic acid to a cooled solution of pyrrole-2-carboxylic acid in acetic acid and carbon tetrachloride. The resulting precipitate can then be crystallized from a suitable solvent like propanol (B110389) to yield 4,5-dibromo-pyrrole-2-carboxylic acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition: For ESI, infuse the sample solution directly into the source. For EI, a GC-MS setup can be used where the sample is introduced via a gas chromatograph.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the powdered sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[1]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the GHS Classification of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4,5-Dibromo-2-Pyrrolic Acid. It includes detailed information on its hazard classification, relevant experimental protocols for hazard determination, and insights into its biological activity. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who handle or investigate this compound.
Chemical and Physical Properties
This compound, a natural product found in marine sponges of the Agelas genus, is a halogenated pyrrole (B145914) derivative with known biological activities.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | PubChem[2] |
| Synonyms | 4,5-Dibromo-1H-pyrrole-2-carboxylic acid, DBPA | PubChem[2] |
| CAS Number | 34649-21-3 | SCBT[3] |
| Molecular Formula | C₅H₃Br₂NO₂ | PubChem[2] |
| Molecular Weight | 268.89 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Boiling Point | >300 °C | Sigma-Aldrich[4] |
| XLogP3-AA | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
GHS Classification
Based on available data, this compound is classified under the GHS with the following hazards. The signal word for this compound is "Warning".[4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 |
| H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A |
| H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| H335: May cause respiratory irritation[2] |
Precautionary Statements: P260, P271, P280[4]
Quantitative Toxicity Data
Experimental Protocols for GHS Hazard Determination
The determination of the GHS hazard classifications listed above follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the relevant hazard classes.
This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of several toxicity classes.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose level. The outcome of this first step determines the dose for the next step.
-
Methodology:
-
Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dosing: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Procedure: The test proceeds in a stepwise manner, with each step using three animals. The dosing of subsequent animals is adjusted up or down depending on the mortality observed in the previous step.
-
-
Classification: The substance is classified based on the dose at which mortality is observed. For example, if mortality is observed at 300 mg/kg but not at 50 mg/kg, the substance would be classified as GHS Category 4 ("Harmful if swallowed").
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to the skin of an experimental animal, and the degree of irritation is observed and scored over a period of time.
-
Methodology:
-
Animals: Albino rabbits are typically used.
-
Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.
-
-
Classification: A substance is classified as a skin irritant (GHS Category 2) if it produces reversible inflammatory changes in the skin.
This test evaluates the potential of a substance to cause serious eye damage or irritation.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
-
Methodology:
-
Animals: Albino rabbits are the preferred species.[6]
-
Application: A small amount of the substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[6]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored.
-
-
Classification: A substance is classified as causing serious eye irritation (GHS Category 2A) if it produces reversible eye irritation within 21 days of observation.
Biological Activity and Potential Signaling Pathways
This compound has been identified as an immunosuppressive compound.[1] It has been shown to suppress the proliferative response of splenocytes to the mitogen concanavalin (B7782731) A.[7] While the precise mechanism of action for this specific compound has not been fully elucidated, many marine natural products exert their immunosuppressive and anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8][9]
The NF-κB pathway is a critical regulator of the immune response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and immune cell proliferation. It is plausible that this compound inhibits this pathway, leading to its observed immunosuppressive effects.
Visualizations
The following diagram illustrates the general workflow for determining the GHS classification of a chemical substance based on experimental data.
Caption: Workflow for GHS hazard classification.
This diagram depicts the hypothesized mechanism of immunosuppression by this compound via inhibition of the NF-κB signaling pathway.
Caption: Hypothesized NF-κB pathway inhibition.
References
- 1. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 2. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 [sigmaaldrich.com]
- 5. Subacute toxicity of a halogenated pyrrole hydroxymethylglutaryl-coenzyme A reductase inhibitor in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eye irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concanavalin A-stimulated murine splenocytes produce a factor with prolactin-like bioactivity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ecetoc.org [ecetoc.org]
Commercial Suppliers and Technical Guide for 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product with significant biological activities. This document outlines its commercial availability, key chemical and physical properties, and detailed experimental protocols for assessing its immunosuppressive effects.
Commercial Availability
This compound (CAS No. 34649-21-3) is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes some of the key suppliers. Purity levels and available quantities may vary, and it is recommended to request certificates of analysis for lot-specific data.
| Supplier | Website | Notes |
| Biosynth | --INVALID-LINK-- | Offers the compound for pharmaceutical testing. |
| JHECHEM CO LTD | ECHEMI Platform | A China-based manufactory and trader. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides the compound for proteomics research.[1] |
| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and provides aggregated data.[2] |
| Sigma-Aldrich | --INVALID-LINK-- | A well-established global supplier of research chemicals.[3][4] |
| Cenmed | --INVALID-LINK-- | A supplier of clinical and laboratory supplies.[5] |
| MedChemExpress | --INVALID-LINK-- | Specializes in bioactive compounds for research.[6] |
| TargetMol | --INVALID-LINK-- | Supplies compounds for screening libraries and research. |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various supplier and database sources.
| Property | Value | Source |
| CAS Number | 34649-21-3 | Multiple Sources |
| Molecular Formula | C₅H₃Br₂NO₂ | Multiple Sources |
| Molecular Weight | 268.89 g/mol | Multiple Sources |
| Purity | ≥98% (typical) | MOLNOVA Certificate of Analysis |
| Melting Point | >300 °C | JHECHEM CO LTD |
| Boiling Point | >300 °C | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Solubility | DMSO: 2.69 mg/mL (10 mM) | TargetMol |
| Storage | 4°C, protect from light, stored under nitrogen | MedChemExpress[6] |
Biological Activity
This compound is an immunosuppressive compound originally isolated from the deep-water marine sponge Agelas flabelliformis.[7] Its primary reported biological activity is the suppression of the proliferative response of murine splenocytes, both in a mixed lymphocyte reaction (MLR) and in response to mitogens like concanavalin (B7782731) A (Con A).[3][8][7] Bromopyrrole alkaloids, as a class, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunosuppressive activity of this compound, based on published literature.[8]
Murine Splenocyte Proliferation Assay (Concanavalin A-induced)
This assay evaluates the effect of this compound on T-lymphocyte proliferation induced by the mitogen Concanavalin A (Con A).
Materials:
-
This compound
-
Spleens from BALB/c mice
-
Complete DMEM (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Concanavalin A (Con A)
-
[³H]-Thymidine
-
96-well microtiter plates
-
Liquid scintillation counter
Procedure:
-
Splenocyte Isolation: Aseptically remove spleens from BALB/c mice. Prepare a single-cell suspension by gently teasing the spleens apart in complete DMEM. Pass the cell suspension through a sterile nylon mesh to remove debris.
-
Cell Plating: Wash the splenocytes and resuspend in complete DMEM. Adjust the cell concentration to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension per well in 96-well microtiter plates.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM. Add 50 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Mitogen Stimulation: Add 50 µL of a suboptimal concentration of Con A (e.g., 0.25 µg/mL) to the wells. For negative control wells, add 50 µL of complete DMEM without Con A.
-
Incubation: Incubate the plates for 88 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well.
-
Harvesting and Measurement: Incubate for an additional 5 hours. Harvest the cells onto glass fiber filters and determine the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the proliferative response in the absence of the compound.
Two-Way Mixed Lymphocyte Reaction (MLR)
This assay assesses the ability of this compound to suppress the proliferation of lymphocytes in response to allogeneic stimulation.
Materials:
-
Spleens from BALB/c and C57BL/6 mice
-
Complete DMEM
-
This compound
-
[³H]-Thymidine
-
96-well microtiter plates
-
Liquid scintillation counter
Procedure:
-
Prepare Responder and Stimulator Cells: Isolate splenocytes from BALB/c (responder) and C57BL/6 (stimulator) mice as described above.
-
Cell Plating: Plate 1 x 10⁵ responder cells and 1 x 10⁵ stimulator cells per well in 96-well microtiter plates in a final volume of 150 µL of complete DMEM.
-
Compound Addition: Add 50 µL of serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 88 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Radiolabeling and Measurement: Follow steps 6-8 from the Con A proliferation assay protocol.
Visualizations
The following diagrams illustrate the experimental workflow for the splenocyte proliferation assay and a conceptual representation of the immunosuppressive mechanism.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-DIBROMO-1H-PYRROLE-2-CARBOXYLIC ACID | 34649-21-3 [chemicalbook.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppressive compounds from a deep water marine sponge, Agelas flabelliformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4,5-Dibromo-2-Pyrrolic Acid: From Marine Origins to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-dibromo-2-pyrrolic acid, a marine natural product with significant therapeutic potential. We delve into its chemical synthesis, physical and chemical properties, and its diverse biological activities, including immunosuppressive, anticancer, and antibacterial effects. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into its mechanisms of action.
Core Compound Properties
This compound, also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a halogenated pyrrole (B145914) derivative originally isolated from marine sponges of the genus Agelas, such as Agelas oroides.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO₂ | [2][3] |
| Molecular Weight | 268.89 g/mol | [2][3] |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [3] |
| CAS Number | 34649-21-3 | [2] |
| Appearance | Solid | - |
| Boiling Point | 441.5 °C | [4] |
| Solubility | Soluble in DMSO | [1] |
Synthesis of this compound and Derivatives
While this compound is a natural product, chemical synthesis is essential for producing sufficient quantities for research and development, as well as for creating structural analogs with potentially improved therapeutic properties. A common synthetic route to brominated pyrrole-2-carboxylates involves the direct bromination of a pyrrole-2-carboxylic acid precursor.
Experimental Protocol: Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides
This protocol describes a two-step synthesis of derivatives of this compound, starting with the bromination of pyrrole-2-carboxylic acid.
Step 1: Bromination of Pyrrole-2-Carboxylic Acid
A solution of pyrrole-2-carboxylic acid in acetic acid and carbon tetrachloride is cooled and treated with a solution of bromine in acetic acid, added dropwise. The precipitated product, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is then crystallized from propanol.
Step 2: Formation of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides
The synthesized 4,5-dibromo-1H-pyrrole-2-carboxylic acid is first converted to its methyl ester. This is achieved by refluxing with absolute methanol (B129727) and concentrated sulfuric acid. The resulting methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). Finally, equimolar quantities of the carbohydrazide and a substituted aldehyde are refluxed in alcohol with a few drops of glacial acetic acid to yield the final N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazide product.[5]
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a range of promising biological activities, positioning them as interesting lead compounds for drug development.
Immunosuppressive Activity
This compound has been identified as an immunosuppressive agent.[6] Its activity is primarily assessed through its ability to inhibit the proliferation of splenocytes, a mixed population of immune cells from the spleen, when stimulated by mitogens such as Concanavalin A (ConA).
This assay is a standard method to evaluate the immunosuppressive potential of a compound.
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c) and processed into a single-cell suspension. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.
-
Cell Culture and Treatment: Splenocytes are seeded in 96-well plates at a specific density (e.g., 1 x 10⁶ cells/mL). The cells are then treated with various concentrations of this compound.
-
Stimulation: Concanavalin A (ConA) is added to the wells at a final concentration of 5 µg/mL to induce T-lymphocyte proliferation. Control wells with unstimulated cells and cells stimulated only with ConA are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment: Cell proliferation is quantified using methods such as the MTT assay or [³H]-thymidine incorporation, which measure metabolic activity or DNA synthesis, respectively.
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the ConA-stimulated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of proliferation, is then calculated.
The precise molecular mechanism of immunosuppression for this compound is not yet fully elucidated. However, many immunosuppressive drugs target T-cell activation pathways. A plausible mechanism, depicted in the diagram below, involves the inhibition of signaling cascades downstream of the T-cell receptor (TCR) and CD28 co-stimulation, which are activated by ConA. This could involve interference with key signaling molecules such as calcineurin, NF-κB, or MAP kinases, ultimately leading to reduced expression of pro-inflammatory cytokines like Interleukin-2 (IL-2) and inhibition of T-cell proliferation.
Caption: Putative mechanism of immunosuppression by this compound.
Anticancer Activity
Derivatives of this compound have shown significant antineoplastic activity. One such derivative, N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), has been demonstrated to inhibit the proliferation of various human cancer cell lines, with notable activity against LOVO and HeLa cells.[7]
The anticancer potential of bromopyrrole derivatives is typically evaluated using the following protocol:
-
Cell Culture: Human cancer cell lines (e.g., LOVO, HeLa) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.
The anticancer activity of the derivative B6 is attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G1 phase.[7] The apoptotic mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by an increase in intracellular calcium (Ca²⁺) levels, which in turn leads to the activation of caspase-9 and the executioner caspase-3.[7]
Caption: Apoptosis induction pathway of a this compound derivative.
Antibacterial Activity
Various derivatives of this compound have exhibited antibacterial properties, particularly against Gram-positive bacteria. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
The MIC of a compound is determined using a broth microdilution method as follows:
-
Bacterial Culture: The test bacteria are grown in a suitable broth medium to a specific optical density, corresponding to a known concentration of bacteria.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following table summarizes the reported MIC values for some pyrrole derivatives against various bacterial strains. It is important to note that these are for derivatives and not the parent this compound.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolyl benzamide (B126) derivatives | Staphylococcus aureus | 3.12 - 12.5 | [8] |
| Pyrrolyl benzamide derivatives | Escherichia coli | > 12.5 | [8] |
| 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [8] |
| Phallusialides A and B | Staphylococcus aureus (MRSA) | 32 | [8] |
| Phallusialides A and B | Escherichia coli | 64 | [8] |
Experimental and Drug Discovery Workflow
The discovery and development of therapeutic agents from natural products like this compound follows a structured workflow. This process begins with the isolation of the compound from its natural source or its chemical synthesis, followed by a series of biological screenings and mechanistic studies.
Caption: A generalized workflow for the discovery and development of this compound as a therapeutic agent.
Conclusion and Future Directions
This compound and its synthetic derivatives represent a promising class of marine natural products with a diverse range of biological activities. The demonstrated immunosuppressive, anticancer, and antibacterial properties warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways for its immunosuppressive and anticancer effects.
-
Synthesizing and screening a broader library of derivatives to improve potency and selectivity, and to establish a clear structure-activity relationship.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising lead compounds in relevant animal models.
-
Investigating potential synergistic effects with existing therapeutic agents.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound into novel clinical applications.
References
- 1. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 | JBA64921 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-Pyrrolic Acid is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. As a marine-derived natural product, it serves as a valuable scaffold for the synthesis of various bioactive molecules. Its derivatives have shown promise as potent antibacterial agents, primarily through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. These application notes provide a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as a precursor for novel antibacterial agents.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO₂ | [1] |
| Molecular Weight | 268.89 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300 °C | [2] |
| CAS Number | 34649-21-3 | [1] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the bromination of Pyrrole-2-carboxylic acid. This protocol is based on established chemical principles for the bromination of pyrrole (B145914) derivatives.
Materials and Equipment:
-
Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrrole-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and a minimal amount of carbon tetrachloride.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Bromination: Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the cooled solution while maintaining the temperature below 10 °C. The addition of NBS should be done over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.
Application in Drug Development: A Precursor to DNA Gyrase Inhibitors
This compound is a key building block in the synthesis of a class of antibacterial agents known as pyrrolamides.[4] These compounds target and inhibit the bacterial enzyme DNA gyrase, which is crucial for DNA replication, transcription, and repair.[5] Specifically, pyrrolamides act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[4][6] This mechanism of action is distinct from that of other major classes of antibiotics, making pyrrolamide derivatives promising candidates for combating drug-resistant bacteria. The dibromo substitution on the pyrrole ring has been shown to be important for the antibacterial activity of these compounds.[7]
Signaling Pathway and Mechanism of Action
The antibacterial activity of compounds derived from this compound primarily stems from the inhibition of DNA gyrase. The following diagram illustrates the workflow of this inhibitory action.
References
- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 [sigmaaldrich.com]
- 3. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-pyrrolic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure is found in various marine natural products and is a key intermediate for synthesizing a range of biologically active molecules. This document provides a detailed protocol for the chemical synthesis of this compound via the bromination of pyrrole-2-carboxylic acid.
Reaction Scheme
The synthesis involves the direct bromination of pyrrole-2-carboxylic acid at the 4 and 5 positions of the pyrrole (B145914) ring using elemental bromine in an acidic medium.
Chemical Equation:
C₅H₅NO₂ + 2Br₂ → C₅H₃Br₂NO₂ + 2HBr
(Pyrrole-2-carboxylic acid) + (Bromine) → (this compound) + (Hydrobromic acid)
Quantitative Data
The following table summarizes the reactant quantities for the synthesis of this compound as described in the detailed protocol. The yield for this specific transformation is not explicitly reported in the primary literature source.
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | 0.083 | 16.7 g | Starting Material |
| Bromine | Br₂ | 159.81 | 0.166 | 26.6 g | Brominating Agent |
| Acetic Acid | CH₃COOH | 60.05 | - | 150 mL | Solvent |
| Carbon Tetrachloride | CCl₄ | 153.82 | - | 10 mL | Co-solvent |
| Propanol (B110389) | C₃H₈O | 60.10 | - | As required | Recrystallization Solvent |
| This compound | C₅H₃Br₂NO₂ | 268.89 | - | N/A | Product |
Experimental Protocol
This protocol is based on the methodology described by Mote et al. for the synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives, where this compound is the initial intermediate.[1]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Fume hood
Reagents:
-
Pyrrole-2-carboxylic acid (16.7 g, 0.083 mol)
-
Glacial acetic acid (150 mL)
-
Carbon tetrachloride (10 mL)
-
Bromine (26.6 g, 0.166 mol)
-
Propanol (for crystallization)
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask, dissolve 16.7 g (0.083 mol) of pyrrole-2-carboxylic acid in 100 mL of glacial acetic acid and 10 mL of carbon tetrachloride.[1]
-
Cooling: Place the flask in an ice bath and stir the solution until it cools to a slush-like consistency.[1]
-
Preparation of Bromine Solution: In a separate beaker, carefully dissolve 26.6 g (0.166 mol) of bromine in 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
-
Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the cooled and stirring solution of pyrrole-2-carboxylic acid. Maintain the temperature of the reaction mixture with continued cooling in the ice bath.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath. The product is expected to precipitate out of the solution.[1]
-
Isolation of the Product: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from propanol to obtain purified this compound.[1]
-
Drying and Characterization: Dry the purified crystals, for example, in a desiccator under vacuum. The final product can be characterized by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Synthesis workflow diagram.
References
Application Notes and Protocols for the Bromination of Pyrrole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bromination of pyrrole-2-carboxylic acid, a critical starting material for the synthesis of various biologically active compounds. The resulting brominated pyrrole (B145914) derivatives have garnered significant interest in drug development due to their potent antibacterial, anticancer, and anti-biofilm properties.
I. Application Notes
Brominated pyrrole-2-carboxylic acid derivatives are key pharmacophores found in numerous marine natural products with diverse medicinal applications. The introduction of bromine atoms to the pyrrole ring significantly influences the compound's biological activity. These derivatives have shown promise in several therapeutic areas:
-
Antibacterial Agents: Bromopyrrole alkaloids and their synthetic analogs exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. A key target for these compounds is the bacterial fatty acid synthesis (FAS-II) pathway, specifically the enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3][4][5] Inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to cell death. Some derivatives have also been reported to act as DNA gyrase inhibitors.
-
Anti-biofilm Agents: Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Bromopyrrole compounds have been shown to inhibit biofilm formation in various pathogenic bacteria.[6][7][8] The mechanism of action is believed to involve the disruption of quorum sensing signaling pathways that regulate biofilm development.
-
Anticancer Agents: Certain bromopyrrole derivatives have demonstrated cytotoxic activity against various human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[9]
The regioselectivity of the bromination reaction is crucial in determining the biological activity of the final compound. Both mono- and di-brominated derivatives of pyrrole-2-carboxylic acid serve as valuable synthons for further chemical modifications to develop novel therapeutic agents.
II. Experimental Protocols
The following protocols provide detailed methodologies for the selective bromination of pyrrole-2-carboxylic acid.
Protocol 1: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid
This protocol describes the dibromination of pyrrole-2-carboxylic acid using molecular bromine.
Materials:
-
Pyrrole-2-carboxylic acid
-
Glacial Acetic Acid
-
Bromine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carboxylic acid (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred pyrrole-2-carboxylic acid solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold glacial acetic acid and then with a small amount of cold propanol.
-
Recrystallize the crude product from propanol to obtain pure 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
Characterization:
-
The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Regioselective Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic Acid
This protocol outlines the monobromination of pyrrole-2-carboxylic acid at the 4-position using N-bromosuccinimide (NBS).
Materials:
-
Pyrrole-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Montmorillonite (B579905) K-10 clay (optional, for rate acceleration)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of pyrrole-2-carboxylic acid (1 equivalent) in the chosen solvent in a round-bottom flask, add N-bromosuccinimide (1 equivalent) and tetrabutylammonium bromide (catalytic amount).
-
For less reactive substrates or to accelerate the reaction, montmorillonite K-10 clay can be added.[10]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating under reflux may be applied.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate 4-bromo-1H-pyrrole-2-carboxylic acid.
Characterization:
-
Confirm the structure and purity of the isolated product using 1H NMR, 13C NMR, and mass spectrometry.
III. Data Presentation
Table 1: Reaction Conditions and Yields for the Bromination of Pyrrole-2-carboxylic Acid
| Product | Brominating Agent | Solvent | Catalyst/Additive | Reaction Conditions | Yield (%) | Reference |
| 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | Br2 | Acetic Acid | None | 0-5 °C, 1-2 h | Typically high, though specific yield not always reported | General procedure |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | NBS | Dichloromethane | TBAB | Room Temperature | Good yields reported | [10] |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | NBS | Acetonitrile | TBAB, K-10 Clay | Room Temperature or Heat | Good yields reported | [10] |
Table 2: Antibacterial Activity of Brominated Pyrrole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide derivatives | Klebsiella pneumoniae | 1.02 - 6.35 | [11][12] |
| Pyrrole-2-carboxamide derivatives | Escherichia coli | 1.56 - 6.35 | [11][12] |
| Pyrrole-2-carboxamide derivatives | Pseudomonas aeruginosa | 3.56 - 6.35 | [11][12] |
| Streptopyrroles | Staphylococcus aureus | 0.7 - 2.9 µM | [13] |
| Streptopyrroles | Bacillus subtilis | 0.7 - 2.9 µM | [13] |
| Streptopyrroles | Micrococcus luteus | 0.7 - 2.9 µM | [13] |
| Phallusialides A and B | MRSA | 32 | [13] |
| Phallusialides A and B | Escherichia coli | 64 | [13] |
IV. Visualizations
Caption: Experimental workflow for the synthesis and purification of brominated pyrrole-2-carboxylic acid.
Caption: Mechanism of action for antibacterial brominated pyrrole derivatives targeting FabI.
References
- 1. Inhibitors of bacterial enoyl acyl carrier protein reductase (FabI): 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4-b]indoles as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of inhibitors of bacterial enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agents that inhibit bacterial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product found in organisms such as Agelas oroides.[1] This compound and its derivatives are of interest for their potential biological activities.[2] The following protocols are designed to guide researchers in obtaining high-purity this compound for experimental use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and characterization of the compound.
| Property | Value | Reference |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [3] |
| Molecular Formula | C₅H₃Br₂NO₂ | [3] |
| Molecular Weight | 268.89 g/mol | [3] |
| CAS Number | 34649-21-3 | [2] |
| Physical Form | Solid | [4] |
| Boiling Point | >300 °C | [4] |
| Solubility | Soluble in DMSO (2.69 mg/mL) | [1] |
| Storage Temperature | Ambient Temperature | [4] |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below: recrystallization and silica (B1680970) gel column chromatography. Recrystallization is a common technique for purifying solid compounds, while column chromatography is useful for separating the target compound from impurities with different polarities.
Protocol 1: Purification by Recrystallization
This protocol is adapted from the synthesis of this compound where the product was crystallized from propanol (B110389).
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Propanol (ACS grade or higher)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot propanol to dissolve the solid completely. Stir the solution gently while heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will affect crystal size; slower cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold propanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.
Expected Outcome: A crystalline solid of this compound with improved purity. The purity can be assessed by techniques such as melting point determination, HPLC, or NMR spectroscopy.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general method that can be adapted from the purification of similar brominated pyrrole (B145914) carboxylic acids.[5]
Objective: To achieve high purity of this compound by separating it from structurally similar impurities.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Ethyl acetate, Hexane, Methanol, Dichloromethane)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (a non-polar solvent like hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, adsorb the sample onto a small amount of silica gel.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand using TLC.
-
Fraction Collection: Collect the eluent in fractions using a fraction collector or test tubes.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
Expected Outcome: Highly pure this compound. Purity should be confirmed using analytical methods.
Visualizations
Workflow for Purification of this compound
Caption: General workflow from synthesis to purified this compound.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification protocol.
References
- 1. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]
- 2. 4,5-DIBROMO-1H-PYRROLE-2-CARBOXYLIC ACID | 34649-21-3 [chemicalbook.com]
- 3. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 [sigmaaldrich.com]
- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dibromo-2-Pyrrolic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-pyrrolic acid, a marine-derived natural product found in organisms such as the sponge Agelas oroides, is a versatile synthetic building block for the construction of a wide array of biologically active molecules.[1][2] Its densely functionalized pyrrole (B145914) core, featuring bromine atoms at the 4 and 5 positions and a carboxylic acid at the 2-position, provides multiple reaction sites for diversification. This allows for its incorporation into complex molecular architectures, including marine natural products and pharmacologically relevant compounds. The pyrrole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key chemical transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations.
Key Applications
This compound serves as a crucial starting material for the synthesis of various bioactive compounds, most notably the oroidin (B1234803) family of marine alkaloids. These alkaloids, including hymenidin (B1674120) and longamide B, exhibit a range of biological activities, such as antimicrobial, antiviral, and anticancer properties.
The two bromine atoms on the pyrrole ring are amenable to selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, providing another avenue for structural modification.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of the 4,5-dibrominated pyrrole core. Due to the electron-rich nature of the pyrrole ring, protection of the pyrrole nitrogen, for instance as its N-SEM (2-(trimethylsilyl)ethoxymethyl) derivative, is often beneficial to improve reaction outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the brominated pyrrole and various boronic acids or esters. This reaction is particularly useful for the synthesis of aryl- and heteroaryl-substituted pyrroles.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole Derivative *
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 75 |
| 2 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 66 |
| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 70 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77 |
*Data adapted from a study on a related N-SEM protected 4-bromopyrrole-2-carboxylate.[2] Conditions: Pd(PPh₃)₄ (10 mol%), Cs₂CO₃ (2 equiv.), dioxane/H₂O (4:1), 90 °C.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the arylation of a related SEM-protected bromopyrrole.[2]
Materials:
-
Methyl 4,5-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add methyl 4,5-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of terminal alkynes at the bromine-substituted positions of the pyrrole ring, providing a gateway to further functionalization or the synthesis of conjugated systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the bromopyrrole derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Bond Formation
The carboxylic acid of this compound is a versatile handle for the synthesis of pyrrole-2-carboxamides, a common motif in the oroidin alkaloid family. A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or by using a coupling agent. An alternative and effective method utilizes 2-(trichloroacetyl)pyrroles as acid chloride surrogates.
Synthesis of Pyrrole-2-Carbohydrazide Derivatives
Table 2: Yields for the Synthesis of Benzylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides *
| Entry | Substituted Aldehyde | Product | Yield (%) |
| 1 | 3,4-Dihydroxybenzaldehyde | 3,4-dihydroxy benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide | 80 |
| 2 | 3-Chlorobenzaldehyde | 3-chloro benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide | 65 |
| 3 | 2-Nitrobenzaldehyde | 2-nitro benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide | 85 |
| 4 | 3-Nitrobenzaldehyde | 3-nitro benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide | 60 |
*Data from the synthesis of a series of pyrrole-2-carbohydrazide derivatives.[5]
Experimental Protocol: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carbohydrazide and Subsequent Condensation
This protocol is based on a reported synthesis of benzylidene pyrrole-2-carbohydrazides.[5]
Step 1: Esterification of this compound
-
A mixture of this compound, absolute methanol, and concentrated sulfuric acid is heated to distill off the excess alcohol.
-
The residue is poured into water and the methyl ester is extracted with a suitable solvent (e.g., CCl₄).
-
The organic layer is washed with sodium bicarbonate solution, dried, and concentrated to yield methyl 4,5-dibromo-1H-pyrrole-2-carboxylate.
Step 2: Formation of Acid Hydrazide
-
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695).
-
Upon cooling, the 4,5-dibromo-1H-pyrrole-2-carbohydrazide precipitates and is collected by filtration.
Step 3: Condensation with Aldehydes
-
Equimolar quantities of 4,5-dibromo-1H-pyrrole-2-carbohydrazide and a substituted aldehyde are refluxed in ethanol in the presence of a few drops of glacial acetic acid.
-
The solvent is evaporated, and the product is precipitated by adding cold water, then filtered, dried, and recrystallized.
Biological Activity of Derivatives and Targeted Signaling Pathways
Derivatives of this compound, particularly the oroidin alkaloids, have been shown to interact with key cellular targets, making them interesting candidates for drug development.
Inhibition of Hsp90
Oroidin and its analogues have been identified as inhibitors of Heat shock protein 90 (Hsp90).[3][4][6] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. Oroidin is believed to bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[4][6]
Oroidin Derivative Inhibition of Hsp90 Pathway
Inhibition of the Ubiquitin-Proteasome System
Certain oroidin-derived alkaloids, such as palau'amine, have been shown to inhibit the proteolytic activity of the human 20S proteasome.[1] The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is essential for maintaining cellular homeostasis. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis. This makes the proteasome an attractive target for cancer therapy.
Proteasome Inhibition by Oroidin Alkaloids
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its readily functionalizable core allows for the efficient construction of complex molecules with significant biological activities. The protocols and data presented here provide a foundation for researchers to explore the full potential of this marine-derived scaffold in the development of novel therapeutics and chemical probes. Further optimization of reaction conditions for specific substrates will likely lead to even more efficient and diverse synthetic routes.
References
- 1. Palau’amine and Related Oroidin-alkaloids Dibromophakellin and Dibromophakellstatin Inhibit the Human 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine alkaloid oroidin analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship (SAR) of withanolides to inhibit Hsp90 for its activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 4,5-dibromopyrrolamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of novel N-phenyl-4,5-dibromopyrrolamide derivatives and protocols for evaluating their biological activity. These compounds have shown potential as inhibitors of DNA gyrase B, a crucial bacterial enzyme, and exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.
Introduction
4,5-dibromopyrrolamide derivatives represent a class of synthetic compounds with significant biological activities. Their core structure, a dibrominated pyrrole (B145914) ring linked to an amide moiety, serves as a scaffold for various substitutions, enabling the fine-tuning of their pharmacological properties. Research has highlighted their potential as antibacterial agents through the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division that are absent in humans.[1] Additionally, related pyrrole-containing compounds, such as marinopyrroles, have demonstrated potent anticancer activity by inhibiting anti-apoptotic proteins of the Bcl-2 family and inducing mitochondrial dysfunction.[2]
These application notes provide a comprehensive guide to the synthesis of N-phenyl-4,5-dibromopyrrolamide derivatives and standardized protocols for assessing their biological efficacy, including enzyme inhibition and cytotoxicity assays.
Data Presentation
Enzyme Inhibition and Antibacterial Activity
The inhibitory activity of synthesized N-phenyl-4,5-dibromopyrrolamide derivatives against DNA gyrase and topoisomerase IV, along with their antibacterial activity, is summarized below.
| Compound | Target Enzyme | IC50 (nM) | Bacterial Strain | % Inhibition at 50 µM |
| 28 | E. coli DNA gyrase | 20 | E. faecalis | - |
| S. aureus DNA gyrase | Low µM | E. coli | 16 | |
| E. coli Topoisomerase IV | Low µM | |||
| S. aureus Topoisomerase IV | Low µM | |||
| 17 | - | - | E. faecalis | 25 |
| 7 | E. coli DNA gyrase | 8600 | - | - |
Data sourced from a study on new N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors.[1]
In Vitro Cytotoxicity Data
The cytotoxic activity of marinopyrrole A and its derivatives, which share structural similarities with 4,5-dibromopyrrolamides, against various cancer cell lines is presented below.
| Compound | Cell Line | IC50 (µM) |
| Marinopyrrole A | Hematologic and solid cancer models | Low µM |
| Marinopyrrole F | HCT-116 | 6.1 |
| Pyrrolomycin C | Various cancer cell lines | Sub-µM to Low µM |
| Pyrrolomycin F-series | Various cancer cell lines | Sub-µM to Low µM |
| 4 | MDA-MB-468 | - |
| 5 | MDA-MB-468 | - |
Data sourced from a study on the cancer cell cytotoxicity of marinopyrroles and their derivatives.[2]
Experimental Protocols
Synthesis of N-phenyl-4,5-dibromopyrrolamide Derivatives (Type I)
This protocol describes a general method for the synthesis of Type I N-phenyl-4,5-dibromopyrrolamide derivatives.
Step 1: Synthesis of Methyl 2-(4-nitrophenoxy)acetate (3)
-
To a solution of 4-nitrophenol (B140041) (1) in an appropriate solvent, add methyl 2-bromoacetate (2).
-
The reaction is carried out in the presence of a suitable base (e.g., K2CO3).
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Upon completion, the product is isolated and purified by standard procedures.
Step 2: Reduction of the Nitro Group (4)
-
The nitro compound (3) is dissolved in a suitable solvent (e.g., methanol).
-
Catalytic hydrogenation is performed using a catalyst such as Pd/C under a hydrogen atmosphere.
-
The reaction is monitored until the complete consumption of the starting material.
-
The catalyst is filtered off, and the solvent is evaporated to yield the amine (4).
Step 3: Amide Coupling (5)
-
The amine (4) is coupled with 4,5-dibromopyrrole-2-carboxylic acid.
-
The coupling reaction is promoted by a coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU).
-
The reaction is carried out in an appropriate solvent (e.g., DMF) in the presence of a base (e.g., DIPEA).
-
The final product (5) is purified by column chromatography.[1]
Synthesis of N-phenyl-4,5-dibromopyrrolamide Derivatives (Type II)
This protocol outlines the synthesis of Type II derivatives, which involves the removal of a Boc protecting group and subsequent amide formation.
Step 1: Boc Deprotection (24)
-
The Boc-protected precursor is dissolved in a solution of 4 M hydrochloric acid in 1,4-dioxane.
-
The reaction is stirred at room temperature until the complete removal of the Boc group is observed by TLC.
-
The solvent is removed under reduced pressure to yield the deprotected amine (24).
Step 2: Amide Formation (25)
-
4,5-dibromopyrrole-2-carboxylic acid is activated with oxalyl chloride in a suitable solvent (e.g., DCM) to form the acid chloride.
-
The resulting acid chloride is then added to a solution of the amine (24) to form the amide (25).
-
The product is isolated and purified.
Step 3: Further Modifications (27, 28)
-
For the synthesis of compound 27, the methyl ester of 25 is first converted to a hydrazide (26) using hydrazine (B178648) monohydrate. The hydrazide is then cyclized using 1,1-carbonyldiimidazole to form the 1,3,4-oxadiazole (B1194373) ring.
-
To obtain compound 28, the methyl ester group of 25 is hydrolyzed under alkaline conditions.[1]
In Vitro DNA Gyrase Inhibition Assay
This protocol is for determining the inhibitory activity of the synthesized compounds against DNA gyrase.
-
The assay is performed using a supercoiling assay kit.
-
The reaction mixture contains supercoiled plasmid DNA, DNA gyrase, and varying concentrations of the test compound.
-
The reaction is incubated at 37 °C.
-
The reaction is stopped, and the DNA is resolved by agarose (B213101) gel electrophoresis.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the supercoiling activity.[1]
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.[3]
-
Compound Treatment: Add various concentrations of the test compounds (dissolved in DMSO and diluted with medium) to the wells.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for Type I N-phenyl-4,5-dibromopyrrolamide derivatives.
Caption: Mechanism of action of 4,5-dibromopyrrolamide derivatives as DNA gyrase inhibitors.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Application Notes and Protocols: 4,5-Dibromo-2-Pyrrolic Acid in the Total Synthesis of Marine Natural Products
Introduction
Marine sponges of the Agelas genus are a prolific source of structurally complex and biologically active pyrrole-imidazole alkaloids (PIAs).[1] These natural products exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][3] A common structural feature in many of these alkaloids is the 4,5-dibromo-2-pyrrole carboxamide core. This recurring motif has made 4,5-dibromo-2-pyrrolic acid and its derivatives crucial starting materials and key intermediates in the total synthesis of these valuable marine natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of prominent PIAs like sceptrin (B1680891) and ageliferin (B1246841).
Application in the Total Synthesis of Pyrrole-Imidazole Alkaloids
The dimeric PIAs, such as sceptrin and ageliferin, have garnered significant attention from the synthetic community due to their intricate cyclobutane (B1203170) and seven-membered ring systems, respectively, and their potent biological profiles.[1][4] The total synthesis of these molecules often relies on the initial construction of a brominated pyrrole (B145914) fragment, which is then elaborated and coupled to form the complex dimeric structures. This compound serves as a versatile building block for creating the necessary pyrrole-containing monomers.
A generalized workflow for the synthesis of these alkaloids involves the preparation of a key hymenidin (B1674120) or oroidin-type monomer, which can then undergo a biomimetic dimerization to yield the target natural product. The initial step often involves the preparation of a suitable 4,5-dibromopyrrole derivative.
Caption: General workflow for the total synthesis of dimeric pyrrole-imidazole alkaloids.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dibromo-2-pyrrolecarboxylic Acid
This protocol describes the direct bromination of pyrrole-2-carboxylic acid, a common precursor to the title compound.[5]
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl4)
-
Bromine (Br2)
Procedure:
-
Dissolve pyrrole-2-carboxylic acid (0.083 mol) in a mixture of 100 mL of acetic acid and 10 mL of CCl4.
-
Stir the solution and cool it to a slush in an ice-salt bath.
-
Prepare a solution of bromine (0.166 mol) in 50 mL of acetic acid.
-
Add the bromine solution dropwise to the cooled pyrrole-2-carboxylic acid solution while maintaining the low temperature.
-
A precipitate will form during the reaction. After the addition is complete, continue stirring for a short period.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from propanol to yield pure 4,5-dibromo-2-pyrrolecarboxylic acid.
Protocol 2: Amide Coupling to Form a Hymenidin Precursor
This protocol outlines a general amide coupling step to link the brominated pyrrole core with an aminoimidazole moiety, a key step in forming the monomer required for dimerization. This is adapted from general synthetic strategies towards PIAs.[6]
Materials:
-
4,5-Dibromo-2-pyrrolecarboxylic acid
-
(1-(3-aminopropyl)-1H-imidazol-5-yl)methanamine or a suitable protected precursor
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
Procedure:
-
Dissolve 4,5-dibromo-2-pyrrolecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the protected aminoimidazole precursor (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide precursor.
Protocol 3: Biomimetic Photocatalytic Dimerization
This protocol describes a state-of-the-art photochemical [2+2] cycloaddition to form the sceptrin core from a hymenidin-like monomer, as demonstrated in recent total syntheses.[7][8][9]
Materials:
-
Hymenidin precursor (e.g., N-(3-(2-amino-1H-imidazol-5-yl)prop-2-en-1-yl)-4,5-dibromo-1H-pyrrole-2-carboxamide)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Anhydrous and degassed solvent (e.g., Methanol, Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel suitable for photochemistry, dissolve the hymenidin precursor (1.0 eq) and the iridium photocatalyst (e.g., 1.8 mol%) in anhydrous, degassed methanol.
-
Seal the vessel and purge with an inert gas (Argon) for 15-20 minutes.
-
Irradiate the stirred solution with a blue LED lamp at room temperature.
-
Monitor the reaction by LC-MS. The reaction time can vary from hours to days depending on the substrate and scale.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by preparative HPLC or column chromatography to isolate the dimeric product, (±)-sceptrin.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of sceptrin and related compounds.
Table 1: Summary of Yields for Key Synthetic Transformations.
| Transformation | Starting Material | Product | Yield (%) | Reference |
| Bromination of Pyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid | This compound | High | [5] |
| Photocatalytic [2+2] Dimerization of Hymenidin Surrogate | Hymenidin Surrogate | (±)-Sceptrin | 57 | [8] |
| Deprotection of Dimer Precursor | Protected Sceptrin Dimer | Sceptrin | 62 | [9] |
| Deprotection of Dimer Precursor | Protected Ageliferin Dimer | Ageliferin | 78 | [9] |
Table 2: Biological Activity of Sceptrin.
| Biological Activity | Cell Line / Organism | Metric | Value | Reference |
| Inhibition of Cell Motility | MDA-MB-231 (Breast Cancer) | IC50 | ~10 µM | [10] |
| Inhibition of Cell Motility | A549 (Lung Cancer) | IC50 | ~20 µM | [10] |
| Antibacterial (Bacteriostatic) | Escherichia coli | MIC | Not specified | [11] |
| Antiviral | Not specified | - | Active | [1][4] |
| Antifungal | Not specified | - | Active | [11] |
Biological Significance and Signaling Pathways
Sceptrin, first isolated from the sponge Agelas sceptrum, has demonstrated a variety of biological activities.[10] Notably, it is a potent inhibitor of cell motility in several cancer cell lines without exhibiting significant cytotoxicity at active concentrations.[10][12] This suggests that sceptrin targets central processes within the cell's motility machinery.
Mechanistic studies have revealed that sceptrin's inhibitory effects are, at least in part, due to its ability to inhibit cell contractility. Furthermore, sceptrin has been found to bind to monomeric actin, suggesting a mechanism that involves direct interference with the actin cytoskeleton.[12] The actin cytoskeleton is fundamental to cell migration, which involves a coordinated cycle of protrusion, adhesion, contraction, and retraction. By disrupting actin dynamics, sceptrin effectively halts this cycle.
Caption: Sceptrin's proposed mechanism of inhibiting cell motility.
The ability of sceptrin to disrupt cell motility makes it an attractive lead compound for developing therapeutics targeting diseases characterized by aberrant cell migration, such as cancer metastasis and chronic inflammation.[12] The availability of robust total syntheses, enabled by building blocks like this compound, is critical for further preclinical development and structure-activity relationship (SAR) studies.
References
- 1. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Total synthesis of ageliferin via acyl N-amidinyliminium ion rearrangement - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. vlifesciences.com [vlifesciences.com]
- 6. baranlab.org [baranlab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4,5-Dibromo-2-Pyrrolic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-Pyrrolic Acid is a marine-derived natural product, primarily isolated from marine sponges of the Agelas genus.[1] This halogenated pyrrole (B145914) serves as a crucial building block for a diverse family of marine alkaloids, known as bromopyrrole alkaloids. These natural products have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Derivatives of this compound have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and antihistaminic properties, making this scaffold a promising starting point for the development of novel therapeutic agents.[1]
This document provides detailed application notes on the medicinal chemistry applications of this compound, focusing on its utility as a scaffold for developing anti-inflammatory and antimicrobial agents. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Key Applications and Biological Activities
Derivatives of this compound have been synthesized and evaluated for a range of therapeutic applications. Two of the most prominent areas of investigation are its use in developing novel anti-inflammatory and antimicrobial drugs.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[2] Several studies have suggested that bromopyrrole alkaloids can modulate inflammatory responses, potentially through the inhibition of this pathway.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of this compound have shown promise in two key areas of antimicrobial research:
-
Inhibition of Bacterial DNA Gyrase: DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics.[3] Carboxamide derivatives of this compound have been identified as potent inhibitors of E. coli DNA gyrase.
-
Inhibition of Biofilm Formation: Bacterial biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing.[4] Bromopyrrole alkaloids have been shown to inhibit biofilm formation, suggesting a potential role as quorum sensing inhibitors.[4][5]
Quantitative Data
The following tables summarize the biological activities of various derivatives of this compound.
Table 1: Anti-inflammatory and Related Activities of 4,5-Dibromo-1H-pyrrole-2-carbohydrazide Derivatives
| Compound ID | Description | Activity | IC50 (µM) | Reference |
| 4b | N'-(4-chlorobenzylidene)-4,5-dibromo-1H-pyrrole-2-carbohydrazide | H1-antihistaminic | 18.5 | [6] |
| 5HT3-antiserotonergic | 16.04 | [6] | ||
| 4f | N'-(4-hydroxybenzylidene)-4,5-dibromo-1H-pyrrole-2-carbohydrazide | H1-antihistaminic | 24.05 | [6] |
| 5HT3-antiserotonergic | 25.04 | [6] |
Table 2: DNA Gyrase Inhibitory Activity of 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide Derivatives against E. coli DNA Gyrase
| Compound ID | Description | IC50 (µM) | Reference |
| Derivative 1 | 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivative | 0.891 | [3] |
| Derivative 2 | 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivative | 10.4 | [3] |
| Derivative 3 | 2-(2-aminothiazol-4-yl)acetic acid scaffold derivative | 15.9 | [3] |
| Derivative 4 | 2-(2-aminothiazol-4-yl)acetic acid scaffold derivative | 169 | [3] |
Experimental Protocols
Synthesis of 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide (A Representative Derivative)
This protocol describes a general two-step procedure for the synthesis of a representative carboxamide derivative of this compound.
Step 1: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carbonyl Chloride
-
Materials: 4,5-Dibromo-1H-pyrrole-2-carboxylic acid, oxalyl chloride, dry dichloromethane (B109758) (DCM).
-
Procedure:
-
Suspend 4,5-Dibromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add oxalyl chloride (10 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight. The suspension should become a clear solution.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 4,5-Dibromo-1H-pyrrole-2-carbonyl chloride as a solid. This product is typically used in the next step without further purification.
-
Step 2: Amide Coupling with Aniline (B41778)
-
Materials: 4,5-Dibromo-1H-pyrrole-2-carbonyl chloride, aniline, triethylamine (B128534) (TEA), dry dichloromethane (DCM).
-
Procedure:
-
Dissolve aniline (1.0 eq) and TEA (1.2 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4,5-Dibromo-1H-pyrrole-2-carbonyl chloride (1.0 eq) in dry DCM dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide.
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
This protocol is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Materials: RAW264.7 macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent, test compounds.
-
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strain of interest (e.g., E. coli, S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds.
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
-
Materials: Bacterial strain, appropriate growth medium (e.g., Tryptic Soy Broth - TSB), 96-well flat-bottom plates, test compounds, 0.1% crystal violet solution, 30% acetic acid.
-
Procedure:
-
Inoculum and Compound Preparation: Prepare a diluted bacterial culture and serial dilutions of the test compound in the wells of a 96-well plate as described in the MIC protocol.
-
Biofilm Formation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by washing the wells with sterile phosphate-buffered saline (PBS) or water.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Data Acquisition: Measure the absorbance of the solubilized stain at 590 nm using a microplate reader.
-
Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Bromopyrrole alkaloids are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation.
Caption: Proposed mechanism of anti-inflammatory action of bromopyrrole alkaloids via inhibition of the NF-κB signaling pathway.
Quorum Sensing Signaling Pathway in Gram-Negative Bacteria
Quorum sensing in Gram-negative bacteria often relies on the production and detection of N-acyl homoserine lactone (AHL) autoinducers. These molecules are synthesized by a LuxI-type synthase and, upon reaching a threshold concentration, bind to a LuxR-type transcriptional regulator. This complex then activates the expression of target genes, including those involved in virulence and biofilm formation. Bromopyrrole alkaloids may act as quorum sensing inhibitors by interfering with AHL synthesis, binding to the LuxR receptor, or degrading the AHL signal.
Caption: Potential mechanisms of quorum sensing inhibition by bromopyrrole alkaloids in Gram-negative bacteria.
Experimental Workflow for Bioactivity Screening
The following workflow outlines a general procedure for the synthesis and biological evaluation of novel derivatives of this compound.
Caption: A general workflow for the discovery and development of bioactive compounds derived from this compound.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of biologically active compounds. Its derivatives have shown significant promise as anti-inflammatory and antimicrobial agents. The protocols and data presented herein offer a comprehensive resource for researchers interested in exploring the therapeutic potential of this fascinating class of marine natural products. Further investigation into the precise mechanisms of action and structure-activity relationships of bromopyrrole alkaloids will be crucial for the successful translation of these findings into novel clinical candidates.
References
- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5-Dibromo-2-Pyrrolic Acid Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 4,5-Dibromo-2-Pyrrolic Acid and its derivatives. The following sections detail their activity against various pathogens, outline key experimental protocols for their evaluation, and visualize their mechanism of action. This information is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.
Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives has been demonstrated against a range of bacterial and fungal pathogens. The following tables summarize the key quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | IC50 (nM) | Reference |
| 4,5-dibromo-N-[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]-1H-pyrrole-2-carboxamide | Gram-positive bacteria | Comparable or superior to pseudoceratidin 1 | - | [1] |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide - 1,2,3-triazole hybrids | Mycobacterium tuberculosis H37Rv | Proven activity | - | [1] |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.03 | < 5 (DNA gyrase) | [1] |
| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives | Escherichia coli DNA gyrase | - | 891 - 10,400 | [2] |
| 2-(2-aminothiazol-4-yl)acetic acid scaffold derivatives | Escherichia coli DNA gyrase | - | 15,900 - 169,000 | [2] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5c) | Escherichia coli | 6.05 | - | [3] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5c) | Pseudomonas aeruginosa | 6.05 | - | [3] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide (5e) | Klebsiella pneumoniae | 6.25 | - | [3] |
Note: The family of 4,5-dibromo-1H-pyrrole-2-carboxamide compounds is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[1] Dihalogenation on the pyrrole (B145914) heterocycle is a key structural feature for intense antibacterial activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols for assessing the antimicrobial activity of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the microtiter plate wells containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: DNA Gyrase Inhibition Assay
Several this compound derivatives have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme.[2]
Materials:
-
Purified E. coli DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and glycerol)
-
Test compounds
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA compared to the positive control. The IC50 value can be calculated from the dose-response curve.
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for certain this compound derivatives and the general workflow for antimicrobial activity screening.
Caption: Proposed mechanism of action for this compound derivatives as DNA gyrase inhibitors.
Caption: General workflow for the screening and evaluation of novel antimicrobial compounds.
References
Application Notes and Protocols for 4,5-Dibromo-2-Pyrrolic Acid Derivatives in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal activity of 4,5-Dibromo-2-Pyrrolic Acid derivatives, detailing their efficacy against various fungal pathogens, protocols for in vitro evaluation, and insights into their potential mechanism of action and cytotoxicity.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a natural product isolated from marine sponges, and its synthetic derivatives have emerged as a promising class of compounds with potent biological activities. This document outlines the application of these derivatives as potential antifungal agents.
Antifungal Activity
Derivatives of this compound, particularly N-phenyl-1H-pyrrole-2-carboxamide hybrids, have demonstrated notable in vitro activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been evaluated for these compounds against various fungal species.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Fungal Pathogens
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Series 7a-7i | Cryptococcus neoformans | Varies | [1] |
| Candida albicans | Varies | [1] | |
| Aspergillus niger | Varies | [1] | |
| Compound B6 * | Not Reported | Not Reported | [2] |
Note: While specific antifungal MIC values for compound B6, N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester, were not detailed in the available literature, its cytotoxic profile suggests potential for broad biological activity that warrants further antifungal investigation.[2]
Experimental Protocols
The following are detailed protocols for the evaluation of the antifungal activity and cytotoxicity of this compound derivatives. These protocols are based on established methodologies and can be adapted for specific laboratory requirements.[1][2]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
This compound derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, as determined visually or by measuring the optical density at a specific wavelength.
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol assesses the cytotoxic effect of the compounds on mammalian cell lines to evaluate their selectivity.[2]
Materials:
-
This compound derivatives
-
Mammalian cell line (e.g., HeLa, LOVO)[2]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Mechanism of Action
The precise antifungal mechanism of action for this compound derivatives is still under investigation. However, related pyrrole-containing compounds have been shown to target various cellular processes in fungi. One proposed mechanism for some pyrrole (B145914) derivatives is the inhibition of essential enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[1]
For some brominated pyrrole derivatives, such as N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), the mechanism of action in cancer cells involves the induction of apoptosis.[2] This is characterized by cell cycle arrest in the G1 phase and the activation of caspase-9 and caspase-3.[2] It is plausible that a similar apoptotic-like pathway could be triggered in fungal cells, representing a potential avenue for their antifungal effect.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC Determination.
Proposed Mechanism of Action Leading to Fungal Cell Death
Caption: Proposed Antifungal Mechanism.
Conclusion
The derivatives of this compound represent a promising scaffold for the development of new antifungal agents. The provided data and protocols offer a foundation for researchers to explore the antifungal potential of this chemical class further. Future studies should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, elucidating the precise molecular targets and signaling pathways involved in their antifungal action, and conducting in vivo efficacy and toxicity studies.
References
Application Notes and Protocols for Investigating the Antineoplastic Activity of Bromopyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bromopyrrole alkaloids, a diverse class of marine natural products primarily isolated from sponges, have garnered significant attention for their broad spectrum of biological activities, including potent antineoplastic effects.[1][2] This document provides a comprehensive overview of the anticancer properties of these compounds, detailing their cytotoxic activity against various cancer cell lines and elucidating their mechanisms of action. Furthermore, it offers detailed protocols for key experiments to assess their antineoplastic potential, intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development.
Data Presentation: Cytotoxic Activity of Bromopyrrole Compounds
The antineoplastic activity of various natural and synthetic bromopyrrole compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.
Table 1: Cytotoxicity (IC50) of Natural Bromopyrrole Alkaloids against Human Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Bromopyrrole alkaloids from Acanthostylotela cornuta | MCF-7 (Breast) | 8.0 µg/mL | [3] |
| N-(4,5-dibromopyrrole-2-carbonyl)-L-aminoisovaleric acid methyl ester (B6) | Various human cancer cells | 3.8–17.2 µg/mL | [4] |
| Indimicin B (62) | MCF-7 (Breast) | 10.0 µM | [5] |
| Bisindolylpyrrole (66) | MDA-MB-435 (Breast) | 19.4 µM | [5] |
| APK (75) | SF-268 (CNS) | 56.46 µM | [5] |
| MCF-7 (Breast) | 35.73 µM | [5] | |
| NCI-H460 (Lung) | 44.62 µM | [5] | |
| HepG2 (Liver) | 39.22 µM | [5] | |
| Penicinoline (14) | 95-D (Lung) | 0.57 µg/mL | [5] |
| HepG2 (Liver) | 6.5 µg/mL | [5] | |
| Nitropyrrolin D (107) | HCT-116 (Colon) | 5.7 µM | [5][6] |
| Marinopyrrole A | HCT-116 (Colon) | IC50 values ranging from 1.1 µM to 9.2 µM across various cell lines | [7] |
| Marinopyrrole B | HCT-116 (Colon) | 9.0 µM | [7] |
| Marinopyrrole C | HCT-116 (Colon) | 0.39 µM | [7] |
| Marinopyrrole F | HCT-116 (Colon) | 6.1 µM | [7] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 µM | [7] |
| MCF-7 (Breast) | 1.5 µM | [7] | |
| Pyrrolomycin F-series | HCT-116 (Colon) & MCF-7 (Breast) | 0.35 µM to 1.21 µM | [7] |
Table 2: Cytotoxicity (IC50) of Synthetic Bromopyrrole-Based Hybrids against Human Cancer Cell Lines
| Compound Class | Compound ID | Cancer Cell Line | IC50 Range (µM) | Reference |
| Chalcones | 4a, 4h | PA1 (Ovarian), KB403 (Oral), and others | 0.18 - 12.00 | [8][9] |
| Flavones | 5a, 5b | PA1 (Ovarian), KB403 (Oral) | 0.41 - 1.28 | [8][9] |
| Isoxazoles | 6c | KB403 (Oral) | 2.45 | [8][9] |
| Isoxazoles | 36b | CaCO2 (Colon) | 16.58 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of the antineoplastic activity of bromopyrrole compounds are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromopyrrole compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the bromopyrrole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the bromopyrrole compound as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family, to elucidate the mechanism of action of bromopyrrole compounds.
Protocol:
-
Protein Extraction: Treat cells with the bromopyrrole compound, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, Mcl-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathways
Bromopyrrole compounds exert their antineoplastic activity primarily through the induction of apoptosis.[3][10] The underlying mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.
Apoptosis Induction
Studies have shown that treatment with bromopyrrole compounds leads to characteristic morphological changes of apoptosis, an increase in the population of Annexin V-positive cells, and cell cycle arrest, often in the G1 phase.[10]
Key Signaling Pathways
The apoptotic cascade initiated by bromopyrrole compounds involves the modulation of key signaling molecules:
-
Bcl-2 Family Proteins: These proteins are critical regulators of the mitochondrial apoptotic pathway. Bromopyrrole compounds have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family. Specifically, marinopyrrole A has been reported to induce the proteasomal degradation of the anti-apoptotic protein Mcl-1.[7] Downregulation of Mcl-1 by 3-bromopyruvate (B3434600) has been linked to the PI3K/Akt signaling pathway.[11]
-
Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytosol. This triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][10] Cleaved forms of both caspase-9 and caspase-3 have been observed in cells treated with bromopyrrole compounds.[10]
The following diagrams illustrate the experimental workflow for assessing the antineoplastic activity of bromopyrrole compounds and the proposed signaling pathway for apoptosis induction.
Caption: Experimental workflow for evaluating antineoplastic activity.
Caption: Proposed mechanism of bromopyrrole-induced apoptosis.
Caption: Logical relationship of bromopyrrole antineoplastic effects.
References
- 1. A concise review on marine bromopyrrole alkaloids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Analysis of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-pyrrolic acid is a halogenated pyrrole (B145914) derivative. Halogenated organic molecules are of significant interest in medicinal chemistry and drug development due to their unique chemical properties that can influence biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental workflows. This information is critical for researchers working on the synthesis, characterization, and application of this and related compounds.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established chemical shift correlations for substituted pyrroles and computational prediction tools. These values provide a reliable reference for the analysis of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H3 | 6.8 - 7.2 | Doublet | ~2-3 |
| NH | 11.0 - 13.0 | Broad Singlet | N/A |
| COOH | 12.0 - 14.0 | Broad Singlet | N/A |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The exact chemical shifts of the NH and COOH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C2 | 125 - 130 |
| C3 | 115 - 120 |
| C4 | 100 - 105 |
| C5 | 110 - 115 |
| COOH | 160 - 165 |
Note: Chemical shifts are referenced to the solvent signal.
Experimental Protocol: NMR Analysis
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (400 MHz or higher recommended)
-
Vortex mixer
-
Fume hood
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
In a fume hood, add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is a good starting choice due to its ability to dissolve polar compounds and slow down the exchange of acidic protons).
-
Securely cap the vial and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary, but monitor for any sample degradation.
-
Transfer the clear solution into a clean NMR tube using a pipette.
NMR Data Acquisition:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
-
¹H NMR Spectrum:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectrum:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at 2.50 ppm. For ¹³C NMR in DMSO-d₆, reference the solvent peak at 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the peak multiplicities and measure coupling constants in the ¹H NMR spectrum.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with labeled atoms for NMR assignment.
Caption: Experimental workflow for the NMR analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of 4,5-Dibromo-2-Pyrrolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-Pyrrolic Acid is a halogenated pyrrole (B145914) carboxylic acid. Halogenated organic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As a marine-derived natural product, this compound and its analogs are potential candidates for further investigation.[1] Mass spectrometry is a critical analytical technique for the characterization and quantification of such compounds. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₃Br₂NO₂ |
| Molecular Weight | 268.89 g/mol |
| Exact Mass | 266.85305 Da |
| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid |
| Synonyms | DBPA, 4,5-Dibromo-1H-pyrrole-2-carboxylic acid |
Source: PubChem CID 161830[2]
Mass Spectrometry Analysis
Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The natural abundances of the two stable bromine isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), result in a distinctive M, M+2, and M+4 isotopic cluster with an intensity ratio of approximately 1:2:1 for dibrominated compounds. This pattern is a key signature for identifying the presence of this and other dibrominated species in a mass spectrum.
Expected Isotopic Pattern for the Molecular Ion [M]⁻
| Ion | Calculated m/z | Relative Abundance (%) |
| [C₅H₃⁷⁹Br₂NO₂]⁻ | 266.8550 | ~25.7 |
| [C₅H₃⁷⁹Br⁸¹BrNO₂]⁻ | 268.8530 | ~50.0 |
| [C₅H₃⁸¹Br₂NO₂]⁻ | 270.8510 | ~24.3 |
Note: The monoisotopic mass is 266.85305 Da. The values above are for the deprotonated molecule [M-H]⁻, which is expected in negative ion mode ESI.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.
-
Dilution: Dilute the sample to a concentration range of 1-10 µg/mL to avoid detector saturation.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen at 350 °C |
| MS Analysis | Full scan mode (m/z 100-400) and product ion scan mode for fragmentation analysis |
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the carboxylic acid. Silylation is a common derivatization method for this purpose.
Sample Preparation and Derivatization
-
Drying: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen.
-
Derivatization: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine.
-
Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
GC-MS Parameters
| Parameter | Recommended Conditions |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 50-500 |
Data Presentation and Visualization
Chemical Structure and Fragmentation
The chemical structure of this compound is depicted below. A plausible fragmentation pathway in negative ion mode ESI-MS/MS is also proposed. The initial loss of carbon dioxide (CO₂) from the carboxylate anion is a common fragmentation for carboxylic acids.
Caption: Chemical structure of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical protocols described above.
Caption: Workflow for LC-MS/MS analysis.
Caption: Workflow for GC-MS analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound. The choice between LC-MS/MS and GC-MS will depend on the specific analytical requirements, such as the complexity of the sample matrix and the need for high sensitivity and specificity. The characteristic isotopic signature of the two bromine atoms provides a definitive marker for the identification of this compound. These methods are valuable for researchers in natural product chemistry, pharmacology, and drug discovery who are investigating the properties and potential applications of this and related halogenated compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,5-Dibromo-2-Pyrrolic Acid Synthesis
Welcome to the technical support center for the synthesis of 4,5-Dibromo-2-Pyrrolic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a high-yield and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is Pyrrole-2-carboxylic acid.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include controlling the regioselectivity of the bromination to favor the 4,5-disubstituted product, preventing over-bromination to tri- or tetra-brominated species, and separating the desired product from a mixture of mono- and di-brominated isomers.
Q3: Why is temperature control critical during the bromination step?
A3: The bromination of the pyrrole (B145914) ring is a highly exothermic and rapid reaction. Low temperatures are crucial to moderate the reaction rate, which helps in preventing the formation of undesired over-brominated byproducts and improves the selectivity for the 4,5-dibromo isomer.
Q4: What are the typical solvents used for this reaction?
A4: Acetic acid is a commonly used solvent for the bromination of pyrrole-2-carboxylic acid. Sometimes, a co-solvent like carbon tetrachloride is also used.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (Pyrrole-2-carboxylic acid) and the appearance of a new, less polar spot corresponding to the brominated product(s) can be observed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive bromine. 2. Reaction temperature is too low, slowing the reaction rate significantly. 3. Insufficient reaction time. | 1. Use fresh, high-quality bromine. 2. Allow the reaction to warm slightly, but with careful monitoring to avoid overheating. 3. Increase the reaction time and monitor progress by TLC. |
| Formation of a Mixture of Products (Mono-, Di-, and Tri-brominated) | 1. Reaction temperature is too high. 2. Rapid addition of bromine. 3. Incorrect stoichiometry of bromine. | 1. Maintain a low reaction temperature (e.g., slush bath). 2. Add the bromine solution dropwise over an extended period. 3. Use a precise stoichiometry of bromine (2.0 equivalents for dibromination). |
| Product is a Dark, Tarry Material | 1. Reaction temperature was too high, leading to polymerization of the pyrrole ring. 2. Exposure to light, which can catalyze side reactions. | 1. Ensure efficient cooling and slow addition of bromine. 2. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| Difficulty in Isolating the Product | 1. The product may be soluble in the reaction mixture. 2. Inefficient precipitation or crystallization. | 1. After the reaction, pour the mixture into cold water to precipitate the product. 2. Try different solvents for recrystallization, such as propanol (B110389) or ethanol/water mixtures. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of bromine used. | 1. Extend the reaction time or allow the mixture to slowly warm to room temperature after the initial cooling period. 2. Ensure at least 2.0 equivalents of bromine are used. |
Data Presentation
While specific yields can vary based on the exact reaction conditions and scale, the following table summarizes typical outcomes for the bromination of pyrrole-2-carboxylic acid.
| Parameter | Condition 1: Controlled Dibromination | Condition 2: Potential Over-bromination |
| Starting Material | Pyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid |
| Brominating Agent | Bromine (2.0 eq.) | Bromine (>2.0 eq.) |
| Solvent | Acetic Acid / CCl4 | Acetic Acid |
| Temperature | Cooled to a slush (-10 to 0 °C) | Room Temperature |
| Addition of Bromine | Dropwise | Rapid |
| Expected Major Product | This compound | Mixture including tri-brominated species |
| Typical Yield | Moderate to Good | Low to Moderate (of desired product) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the bromination of pyrrole derivatives.
Materials:
-
Pyrrole-2-carboxylic acid (1.0 eq.)
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl4)
-
Bromine (2.0 eq.)
-
Propanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Pyrrole-2-carboxylic acid (0.083 mol, 1.0 eq.) in a mixture of 100 mL of glacial acetic acid and 10 mL of carbon tetrachloride.
-
Cool the stirred solution in an ice-salt bath or a cryocooler to a slushy consistency.
-
Prepare a solution of bromine (0.166 mol, 2.0 eq.) in 50 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled pyrrole-2-carboxylic acid solution over a period of at least 30 minutes, ensuring the temperature of the reaction mixture does not rise significantly.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (eluent: e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete (disappearance of the starting material), pour the reaction mixture into a beaker containing ice-cold water.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from propanol to obtain the purified this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical troubleshooting process.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
Technical Support Center: Synthesis of 4,5-Dibromo-2-Pyrrolic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,5-Dibromo-2-Pyrrolic Acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired this compound with a significant amount of a solid, less polar byproduct.
Possible Cause: Over-bromination of the starting material, pyrrole-2-carboxylic acid. The pyrrole (B145914) ring is highly activated towards electrophilic substitution, and the reaction can readily proceed beyond the desired dibromination to yield tri- and even tetra-brominated species.
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use no more than two equivalents of bromine per equivalent of pyrrole-2-carboxylic acid.
-
Slow Addition: Add the brominating agent dropwise and at a low temperature to control the reaction rate and minimize over-bromination.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of over-brominated products are formed.
Problem 2: Presence of a significant amount of a volatile, non-acidic byproduct in the crude product mixture.
Possible Cause: Decarboxylation of the starting material or the product under acidic reaction conditions. The carboxylic acid group at the 2-position of the pyrrole ring can be labile in the presence of a strong acid, leading to the formation of brominated pyrroles without the desired carboxylic acid functionality.
Solution:
-
pH Control: If possible, carry out the bromination under less acidic conditions. While some acidity may be required to catalyze the reaction, excessive acidity will promote decarboxylation.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of decarboxylation.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids. Neutralize the reaction mixture as soon as the reaction is complete.
Problem 3: The isolated product is a mixture of several brominated species that are difficult to separate by recrystallization.
Possible Cause: A combination of over-bromination and the formation of constitutional isomers (e.g., 3,5-dibromo-2-pyrrolic acid). The separation of these closely related compounds can be challenging.
Solution:
-
Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel is the recommended method for separating the desired this compound from over-brominated and isomeric byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is a good starting point for elution.
-
Derivative Formation: In some cases, converting the mixture of carboxylic acids to their corresponding methyl esters can facilitate separation by chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
Over-brominated pyrrole-2-carboxylic acids: These include 3,4,5-tribromo-2-pyrrolic acid and 2,3,4,5-tetrabromopyrrole (after subsequent decarboxylation).
-
Decarboxylated bromopyrroles: These are brominated pyrroles that have lost the carboxylic acid group, such as 4,5-dibromopyrrole.
-
Monobrominated pyrrole-2-carboxylic acids: If the reaction does not go to completion, you may have residual 4-bromo- or 5-bromo-2-pyrrolic acid.
Q2: Why is the pyrrole ring so susceptible to over-bromination?
A2: The nitrogen atom in the pyrrole ring donates electron density into the aromatic system, making the ring electron-rich and highly activated towards electrophilic aromatic substitution. This high reactivity makes it challenging to stop the bromination at the desired disubstituted stage.
Q3: What analytical techniques can be used to identify the main product and the side products?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the substitution pattern on the pyrrole ring.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the products and thus the number of bromine atoms incorporated.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and assess the purity of the product.
Data Presentation
Table 1: Common Side Products and Conditions Favoring Their Formation
| Side Product | Structure | Conditions Favoring Formation |
| 3,4,5-Tribromo-2-Pyrrolic Acid | A pyrrole ring with bromine at the 3, 4, and 5 positions and a carboxylic acid at the 2-position. | Excess brominating agent, higher reaction temperature, prolonged reaction time. |
| 4,5-Dibromopyrrole | A pyrrole ring with bromine atoms at the 4 and 5 positions. | Strongly acidic conditions, higher reaction temperature. |
| 4-Bromo-2-Pyrrolic Acid / 5-Bromo-2-Pyrrolic Acid | A pyrrole ring with a single bromine atom at the 4 or 5 position and a carboxylic acid at the 2-position. | Insufficient brominating agent, short reaction time. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
Pyrrole-2-carboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyrrole-2-carboxylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of bromine (2 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of pyrrole-2-carboxylic acid over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes with a few drops of acetic acid).
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography:
-
Prepare a silica gel column packed in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Improving the Purity of 4,5-Dibromo-2-Pyrrolic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,5-Dibromo-2-Pyrrolic Acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Synthesis and Initial Work-up
-
Question: My overall yield of this compound is significantly lower than expected after the initial synthesis and extraction. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from incomplete reaction, side reactions, or inefficient extraction. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Bromination: The bromination of pyrrole-2-carboxylic acid can sometimes be incomplete, leaving starting material in your crude product.[1]
-
Solution: Ensure the stoichiometry of the brominating agent is correct. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Formation of Byproducts: Over-bromination can lead to the formation of tri- or tetra-brominated pyrrole (B145914) species. Conversely, insufficient bromination can result in mono-brominated pyrroles.[2][3]
-
Solution: Carefully control the reaction temperature and the addition rate of the brominating agent. Low temperatures can help to improve selectivity.[2]
-
-
Inefficient Extraction: this compound is a carboxylic acid and its solubility is pH-dependent.[4][5][6][7]
-
Solution: During an acid-base extraction, ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and bring it into the aqueous phase as its carboxylate salt. Subsequently, when acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate.
-
-
Issue 2: Persistent Impurities After Recrystallization
-
Question: I've recrystallized my this compound, but I still see impurities in my analytical data (e.g., NMR, LC-MS). How can I improve the purity?
-
Answer: Persistent impurities often co-crystallize with the desired product. Consider the following:
-
Inappropriate Solvent Choice: The chosen recrystallization solvent may have similar solubility properties for both your product and the impurities.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For polar compounds like this compound, polar solvents or solvent mixtures are often effective.[9] Consider solvent pairs like ethanol (B145695)/water or ethyl acetate (B1210297)/hexane.
-
-
Presence of Isomeric Impurities: Mono-brominated isomers (4-bromo- and 5-bromo-1H-pyrrole-2-carboxylic acid) can be difficult to separate due to similar polarities.[3]
-
Solution: A multi-step purification approach may be necessary. Consider using column chromatography to separate isomers before a final recrystallization step.
-
-
Issue 3: Difficulty with Column Chromatography
-
Question: I'm trying to purify this compound using silica (B1680970) gel chromatography, but I'm getting poor separation or the compound is not eluting. What should I do?
-
Answer: Carboxylic acids can be challenging to purify on standard silica gel due to their polar nature and potential for strong interaction with the stationary phase.[10][11]
-
Strong Adsorption to Silica: The acidic proton of the carboxylic acid can lead to strong binding to the silica gel, resulting in tailing and poor recovery.
-
Solution 1: Use a mobile phase modifier. Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.5-2%), to the eluent can help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica, leading to better peak shapes.
-
Solution 2: Consider a different stationary phase. For very polar compounds, alternative stationary phases like alumina (B75360) (neutral or acidic) or reverse-phase silica (C18) can be effective.[11][12][13] For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a pH modifier is typically used.[13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a synthesis of this compound?
-
A1: The most common impurities arise from the bromination step and can include the starting material (pyrrole-2-carboxylic acid), mono-brominated species (4-bromo-1H-pyrrole-2-carboxylic acid and 5-bromo-1H-pyrrole-2-carboxylic acid), and potentially over-brominated products like 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid.[2][3]
-
-
Q2: What is a good starting point for a recrystallization solvent system?
-
A2: For a polar, aromatic carboxylic acid like this compound, a good starting point would be a polar protic solvent like ethanol or methanol, potentially with the addition of water as an anti-solvent.[9] Another option is to use a polar aprotic solvent like ethyl acetate and add a non-polar anti-solvent like hexanes. Small-scale solubility tests are recommended to find the optimal solvent system.
-
-
Q3: How can I effectively remove colored impurities from my product?
-
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a hot filtration step during recrystallization.[8]
-
-
Q4: Is acid-base extraction a suitable purification method for this compound?
-
A4: Yes, acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[4][5][6][7][14] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the this compound will move to the aqueous layer as its water-soluble salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified to precipitate the pure carboxylic acid.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction process to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes strongly acidic (pH < 4). The this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If the solid does not dissolve, try a different solvent. If it dissolves at room temperature, it is too soluble. In this case, a solvent/anti-solvent system (e.g., ethanol/water) may be necessary.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol describes a general method for purifying this compound using silica gel chromatography.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Start eluting the column with a relatively non-polar solvent system (e.g., hexane/ethyl acetate, 9:1). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). To improve the peak shape and recovery of the carboxylic acid, consider adding 0.5-1% acetic acid to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvents/Reagents | Key Parameters to Optimize | Expected Purity |
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate), Aqueous Base (e.g., NaHCO₃), Acid (e.g., HCl) | pH of aqueous phase during extraction and precipitation. | Good for removing neutral/basic impurities. |
| Recrystallization | Polar solvents (e.g., Ethanol, Methanol), Solvent/Anti-solvent pairs (e.g., Ethanol/Water) | Solvent choice, cooling rate. | Can be very high if a suitable solvent is found. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid | Solvent gradient, choice of stationary phase. | High, good for separating similarly polar impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical steps of an acid-base extraction for purification.
References
- 1. vlifesciences.com [vlifesciences.com]
- 2. The chemistry of pyrrole under bromination | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Bromination of Pyrrole-2-Carboxylic Acid
Welcome to the technical support center for the bromination of pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of pyrrole-2-carboxylic acid challenging?
A1: The bromination of pyrrole-2-carboxylic acid presents several challenges primarily due to the inherent reactivity of the pyrrole (B145914) ring. The electron-rich nature of the pyrrole nucleus makes it highly susceptible to electrophilic substitution, which can lead to a lack of selectivity and the formation of multiple byproducts. Key challenges include controlling the extent of bromination to avoid polybrominated products and preventing decarboxylation of the starting material, which can occur under acidic conditions.
Q2: What are the most common side reactions observed during the bromination of pyrrole-2-carboxylic acid?
A2: The two most prevalent side reactions are:
-
Polybromination: Due to the high activation of the pyrrole ring, the reaction can readily proceed beyond monosubstitution to yield di-, tri-, and even tetrabrominated products. Controlling stoichiometry and reaction conditions is critical to mitigate this.[1]
-
Decarboxylation: Pyrrole-2-carboxylic acid is susceptible to the loss of carbon dioxide, particularly in the presence of strong acids or upon heating.[2][3] This leads to the formation of pyrrole and its subsequent brominated derivatives, reducing the yield of the desired product.
Q3: What are the recommended brominating agents for this reaction?
A3: The choice of brominating agent is crucial for controlling the reaction's outcome.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine.[4] It is often the reagent of choice for achieving monobromination, typically used at low temperatures.
-
Bromine (Br₂): Elemental bromine, often in a solvent like acetic acid, is a more powerful brominating agent and is commonly used for producing polybrominated pyrroles, such as 4,5-dibromo-1H-pyrrole-2-carboxylic acid.[5]
Q4: How can I favor the formation of the monobrominated product?
A4: To selectively obtain the monobrominated product, typically 4-bromo-1H-pyrrole-2-carboxylic acid, the following strategies are recommended:
-
Use a milder brominating agent like NBS.
-
Maintain a low reaction temperature (e.g., -78°C to 0°C).
-
Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.
-
Employ a non-polar, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
Q5: How can I prevent decarboxylation during the reaction?
A5: Decarboxylation is often acid-catalyzed.[2][6] To minimize this side reaction:
-
Avoid strongly acidic conditions where possible. If an acid is necessary, use it in catalytic amounts.
-
Maintain low reaction temperatures throughout the addition of reagents and the reaction time.
-
Consider using a buffered system or a non-acidic bromination method if decarboxylation is a significant issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | 1. Incorrect stoichiometry of reagents.2. Reaction temperature is too high or too low.3. Decomposition of starting material or product.4. Inefficient work-up or purification. | 1. Carefully measure and control the molar equivalents of the brominating agent.2. Optimize the reaction temperature; for selective monobromination, use low temperatures (-78°C to 0°C).3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use purified reagents and solvents.4. Review and optimize the extraction and chromatography procedures. |
| Formation of polybrominated products | 1. Excess of brominating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of pyrrole-2-carboxylic acid relative to the brominating agent for monobromination.2. Maintain low temperatures to decrease the rate of subsequent brominations.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized. |
| Significant decarboxylation observed | 1. Presence of strong acids.2. High reaction temperature. | 1. Avoid or minimize the use of strong acids. Consider using a non-acidic bromination method or adding a mild, non-nucleophilic base.2. Perform the reaction at the lowest effective temperature. |
| Inconsistent reaction outcomes | 1. Purity of reagents and solvents.2. Presence of moisture or air. | 1. Use freshly recrystallized NBS if it appears yellow. Ensure solvents are anhydrous.2. Conduct the reaction under a dry, inert atmosphere. |
Data Presentation: Bromination Conditions and Reported Yields
| Target Product | Brominating Agent | Solvent(s) | Temperature | Time | Yield | Reference |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | - | Acetonitrile | Reflux | 24 h | 55.2% | [4] |
| 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | Bromine (2 equiv.) | Acetic Acid / CCl₄ | Cooled to slush | - | - | [5] |
| 2-Nitrobenzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide | - | - | - | - | 85% | [5] |
| 3-Nitrobenzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide | - | - | - | - | 60% | [5] |
| 3,4-Hydroxybenzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide | - | - | - | - | 80% | [5] |
Note: The yield for 4-bromo-1H-pyrrole-2-carboxylic acid is from a multi-step synthesis where the final step is a cyclization, not a direct bromination of pyrrole-2-carboxylic acid. The protocol for 4,5-dibromo-1H-pyrrole-2-carboxylic acid did not specify a yield.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid
This protocol is adapted from a procedure for the dibromination of pyrrole-2-carboxylic acid.[5]
-
Preparation: In a round-bottom flask, dissolve 16.7 g (0.083 mol) of pyrrole-2-carboxylic acid in 100 ml of acetic acid and 10 ml of carbon tetrachloride.
-
Cooling: Stir the solution and cool it to a slush using an appropriate cooling bath.
-
Addition of Bromine: Prepare a solution of 26.6 g (0.166 mol) of bromine in 50 ml of acetic acid. Add this solution dropwise to the cooled pyrrole-2-carboxylic acid solution while maintaining the low temperature.
-
Reaction and Isolation: The product is expected to precipitate from the reaction mixture.
-
Purification: The precipitated solid can be collected by filtration and recrystallized from propanol.
Protocol 2: General Procedure for Monobromination of a Pyrrole Derivative (Adapted for Pyrrole-2-carboxylic Acid)
This is a general guideline for achieving monobromination, which may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pyrrole-2-carboxylic acid (1.0 equivalent) in anhydrous THF or DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of NBS: Dissolve N-bromosuccinimide (1.0 equivalent) in a minimal amount of anhydrous THF or DCM. Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Reaction Pathways in Pyrrole-2-carboxylic Acid Bromination.
Caption: Troubleshooting Workflow for Pyrrole-2-carboxylic Acid Bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vlifesciences.com [vlifesciences.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4,5-Dibromo-2-Pyrrolic Acid Reaction Condition Optimization
Welcome to the technical support center for the synthesis and derivatization of 4,5-Dibromo-2-Pyrrolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the direct bromination of pyrrole-2-carboxylic acid using elemental bromine in a suitable solvent, such as acetic acid. This electrophilic aromatic substitution reaction targets the electron-rich positions of the pyrrole (B145914) ring.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include controlling the regioselectivity of the bromination to favor the 4,5-disubstituted product and preventing over-bromination to tri- or tetra-brominated species. The pyrrole ring is highly activated towards electrophilic substitution, making the reaction rapid and sometimes difficult to control. Purification of the desired product from mono-brominated and other poly-brominated byproducts can also be challenging.
Q3: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine for the synthesis?
A3: Yes, N-Bromosuccinimide (NBS) is a viable and often preferred alternative to liquid bromine.[1] It is a solid, making it easier and safer to handle. NBS provides a low, constant concentration of bromine in the reaction mixture, which can help in controlling the reaction and improving selectivity, thereby potentially reducing the formation of over-brominated byproducts.[1][2]
Q4: What are the typical downstream reactions for this compound?
A4: this compound is a versatile building block, particularly in the synthesis of marine alkaloids like oroidin (B1234803) and related compounds.[3] Common downstream reactions include:
-
Esterification: Conversion of the carboxylic acid to an ester, which can be a protecting group or a precursor for further functionalization.
-
Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with an amine. This is a key step in the synthesis of many biologically active molecules.[4][5][6][7]
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a hot solvent, such as propanol (B110389), and allowing it to cool slowly to form crystals.[8] Column chromatography can also be employed, though it may be more challenging for this polar compound. Washing the crude product with cold water can help remove water-soluble impurities.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Dibromo Product | 1. Incomplete reaction. 2. Formation of mono-brominated byproduct. 3. Over-bromination to tri/tetra-brominated species. 4. Loss of product during workup and purification. | 1. Increase reaction time or slowly increase the temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure stoichiometry of the brominating agent is sufficient (at least 2 equivalents). Consider a slight excess. 3. Control the addition rate of the brominating agent. Maintain a low reaction temperature to improve selectivity. Consider using a milder brominating agent like NBS.[1][2] 4. Minimize the number of transfer steps. Ensure the pH is appropriate during extraction to keep the product in the desired phase. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of a mixture of mono-, di-, and poly-brominated pyrroles. 2. Unreacted starting material. 3. Degradation of the product. | 1. Optimize reaction temperature and addition rate of the brominating agent. Low temperatures generally favor selectivity. Consider using NBS for a more controlled reaction.[1][2] 2. Increase the amount of brominating agent and/or reaction time. 3. Pyrroles can be sensitive to strong acids and light. Protect the reaction from light and use the mildest effective conditions. |
| Reaction is Too Fast and Uncontrolled | The pyrrole ring is highly activated, leading to a very exothermic and rapid reaction with bromine. | 1. Maintain a very low temperature (e.g., slush bath). 2. Dilute the reaction mixture. 3. Add the brominating agent very slowly, dropwise, with vigorous stirring. 4. Use a less reactive brominating agent like NBS.[1] |
Downstream Reactions (Esterification and Amide Coupling)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield in Fischer Esterification | 1. The reaction is an equilibrium. 2. Steric hindrance from the two bromine atoms may slow down the reaction. 3. Insufficient acid catalyst. | 1. Use a large excess of the alcohol, which also serves as the solvent. Remove water as it is formed using a Dean-Stark apparatus.[9] 2. Increase reaction time and/or temperature (reflux). 3. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. |
| Low Yield in Amide Coupling | 1. Ineffective coupling agent for this specific substrate. 2. Steric hindrance from both the carboxylic acid and the amine. 3. Poor solubility of the starting materials. 4. Side reactions of the coupling agent. | 1. Screen different coupling agents (e.g., HATU, HOBt/EDC, PyBOP). For sterically hindered substrates, acyl fluoride (B91410) formation in situ can be effective.[10] 2. Increase reaction time and temperature. Use a non-nucleophilic base (e.g., DIPEA). 3. Choose a suitable aprotic solvent in which both starting materials are soluble (e.g., DMF, NMP). 4. Follow the recommended stoichiometry and addition order for the chosen coupling agent to minimize side reactions. |
| Difficulty in Purifying the Ester or Amide Product | The product may have similar polarity to the starting materials or byproducts. | 1. Optimize chromatographic conditions (solvent system, gradient) for better separation. 2. Consider recrystallization from a suitable solvent system. 3. If applicable, perform an acidic or basic wash during the workup to remove unreacted starting materials. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the bromination of pyrrole-2-carboxylic acid.[8]
Materials:
-
Pyrrole-2-carboxylic acid
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Can be substituted with other inert co-solvents.
-
Bromine
-
Propanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve pyrrole-2-carboxylic acid (0.083 mol) in a mixture of glacial acetic acid (100 mL) and carbon tetrachloride (10 mL).
-
Cool the stirred solution to a slush using an ice-salt or dry ice/acetone bath.
-
Prepare a solution of bromine (0.166 mol) in glacial acetic acid (50 mL).
-
Add the bromine solution dropwise to the cooled pyrrole-2-carboxylic acid solution while maintaining the low temperature and continuous stirring.
-
After the addition is complete, a precipitate should form.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from propanol to obtain purified this compound.
Protocol 2: Esterification of this compound (Methyl Ester)
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Absolute Methanol (B129727)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Carbon Tetrachloride (CCl₄) or other suitable extraction solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 0.1 mol), a large excess of absolute methanol (e.g., 100 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
-
Heat the mixture under reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, distill off the excess methanol.
-
Pour the residue into water in a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like CCl₄ or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Visualizations
Caption: A general workflow for the synthesis and derivatization of this compound.
Caption: A troubleshooting decision tree for low yield in the bromination of pyrrole-2-carboxylic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Coupling Reactions with 4,5-Dibromo-2-Pyrrolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-Pyrrolic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A primary issue is often the unprotected N-H group of the pyrrole (B145914) ring, which is acidic and can interfere with the catalytic cycle, leading to side reactions such as dehalogenation.[1] Additionally, the choice of palladium catalyst, base, and solvent system is critical and often requires optimization for this specific substrate. Other potential problems include premature decarboxylation of the starting material under thermal stress, poor solubility of the reactants, and catalyst poisoning.[2]
Q2: Is it necessary to protect the pyrrole nitrogen (N-H) and the carboxylic acid group before performing a coupling reaction?
Yes, in many cases, protection of both the pyrrole nitrogen and the carboxylic acid is highly recommended for successful coupling reactions.
-
N-H Protection: The acidic proton on the pyrrole nitrogen can be deprotonated by the base used in the coupling reaction, leading to side reactions and catalyst inhibition. Protecting groups such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues and often lead to significantly improved yields.[3][4] The BOC group, while effective, can sometimes be cleaved under the reaction conditions.[1]
-
Carboxylic Acid Protection: The carboxylic acid group can also interfere with the reaction, for instance, by coordinating to the metal catalyst. Esterification (e.g., to a methyl or ethyl ester) is a common strategy to circumvent this problem.
Q3: I am observing significant amounts of debrominated byproducts. How can I minimize this side reaction?
Dehalogenation, particularly the loss of a bromine atom, is a common side reaction, especially with unprotected N-H pyrroles.[1][5] This can be suppressed by:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable group like Boc or an alkyl group significantly reduces the likelihood of dehalogenation.[5]
-
Careful Choice of Reaction Conditions: Using milder bases and lower reaction temperatures can sometimes disfavor the dehalogenation pathway.
Q4: What is the typical regioselectivity for coupling reactions with this compound derivatives?
For di- or poly-halogenated pyrroles, the regioselectivity of the coupling reaction is a key consideration. In many instances, the bromine at the 5-position of the pyrrole ring is more reactive towards palladium-catalyzed coupling than the bromine at the 4-position.[6] This allows for sequential, regioselective couplings. For example, a Suzuki coupling can be performed selectively at the C5 position, followed by a second coupling at the C4 position under different conditions.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low Yield or No Reaction
| Potential Cause | Troubleshooting Strategy |
| Unprotected N-H and/or COOH | Protect the pyrrole nitrogen with a Boc or SEM group and esterify the carboxylic acid. |
| Inappropriate Catalyst System | Screen different palladium catalysts and ligands. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective for pyrrole substrates.[7] |
| Incorrect Base or Solvent | Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] A mixture of an organic solvent (e.g., dioxane, DME, or THF) and water is commonly used. |
| Poor Solubility of Starting Materials | Try different solvent systems or gently heat the reaction mixture to improve solubility. Ensure all components are fully dissolved before adding the catalyst. |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. |
| Decarboxylation | Use moderate reaction temperatures to avoid premature loss of the carboxyl group.[8][9] |
Illustrative Suzuki-Miyaura Coupling Yields for N-Boc-Protected 4,5-Dibromopyrrole-2-carboxylate
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | ~85-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | ~70-80 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | THF/H₂O | 80 | ~75-85 |
Note: These are representative yields based on literature for similar substrates and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Sonogashira Coupling
Problem: Failure to form the C-C alkyne bond
| Potential Cause | Troubleshooting Strategy |
| Catalyst System Inactivity | Ensure the use of both a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10][11] |
| Base Incompatibility | An amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically required.[12] |
| Oxygen Sensitivity | The reaction is sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling). Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Low Reactivity of Aryl Bromide | N-protection of the pyrrole can enhance the reactivity of the dibromopyrrole substrate. |
| Terminal Alkyne Quality | Ensure the terminal alkyne is pure and free of impurities that could poison the catalyst. |
Buchwald-Hartwig Amination
Problem: Poor C-N bond formation
| Potential Cause | Troubleshooting Strategy |
| Ligand Choice | The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands such as XPhos or SPhos are often effective.[13][14] |
| Base Strength | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[2] |
| Steric Hindrance | Coupling of highly substituted anilines or hindered aryl bromides may require higher catalyst loadings or more specialized ligands. |
| Catalyst Poisoning | Certain functional groups on the amine or aryl halide can act as catalyst poisons. Ensure starting materials are pure.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-4,5-dibromo-2-methyl-pyrrolecarboxylate
-
To an oven-dried flask, add the N-Boc-4,5-dibromo-2-methyl-pyrrolecarboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added.
-
Degassed solvent (e.g., a 4:1 mixture of dioxane and water) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling of N-Protected 4,5-Dibromo-2-pyrrolecarboxylate
-
To a flask, add the N-protected 4,5-dibromo-2-pyrrolecarboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide (CuI, 10 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is added dropwise.
-
The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) until completion.
-
The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
4,5-Dibromo-2-Pyrrolic Acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 4,5-Dibromo-2-Pyrrolic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store it at -20°C.[1] While some suppliers may ship the product at ambient temperature, prolonged storage at room temperature is not advised to ensure the integrity of the compound over time.
Q2: How should I store solutions of this compound?
Solutions of this compound should be stored at -80°C for optimal stability.[1] It is advisable to prepare fresh solutions for experiments whenever possible and to aliquot stock solutions to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[1] Sonication may be required to achieve complete dissolution.[1]
Q4: Is this compound sensitive to light?
While not explicitly stated for this specific compound, related brominated pyrrole (B145914) derivatives can be light-sensitive. Therefore, it is good practice to store the solid compound and its solutions in amber vials or otherwise protected from light.
Q5: What are the known degradation pathways for this compound?
Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide. This process can be facilitated by factors such as elevated temperatures and acidic conditions in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: The compound does not fully dissolve in the chosen solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Increase the volume of the solvent gradually.
-
Use sonication to aid dissolution.[1]
-
Gently warm the solution if the compound's stability at elevated temperatures in that solvent is known to be acceptable.
-
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly (solid at -20°C, solutions at -80°C).[1]
-
Prepare fresh solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
If the experimental buffer is acidic, consider the possibility of decarboxylation. Buffer exchange to a neutral or slightly basic pH might be necessary if the experimental conditions allow.
-
-
-
Possible Cause 2: Precipitation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Determine the final concentration of the organic solvent (e.g., DMSO) in the assay buffer and ensure it is below the level that causes precipitation.
-
Perform a solubility test of the compound in the final assay buffer before conducting the full experiment.
-
-
Issue 3: Appearance of unknown peaks in analytical chromatography (e.g., HPLC) over time.
-
Possible Cause: Compound degradation.
-
Troubleshooting Steps:
-
Review the storage conditions of both the solid compound and its solutions.
-
Analyze a freshly prepared solution to compare with the aged solution.
-
Consider potential degradation products, such as the decarboxylated form of the molecule (4,5-dibromopyrrole), when analyzing the data.
-
Quantitative Data
| Property | Value | Source(s) |
| Molecular Weight | 268.89 g/mol | [1][2] |
| Melting Point | >300°C | [3] |
| Boiling Point | >300°C | |
| Density | 2.386 g/cm³ | [3] |
| Solubility in DMSO | 2.69 mg/mL (10 mM) | [1] |
| Storage Conditions | ||
| Powder (long-term) | -20°C for up to 3 years | [1] |
| In Solvent (long-term) | -80°C for up to 1 year | [1] |
| Shipping | Ambient temperature or with blue ice | [1] |
Experimental Protocols
General Protocol for Evaluating this compound as an Enzyme Inhibitor
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme. Specific concentrations and incubation times will need to be optimized for the particular enzyme and substrate being studied.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
2. Enzyme Inhibition Assay (Example using a generic kinase):
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Plate Preparation:
- Add the diluted inhibitor solutions to the wells of a microplate.
- Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the target enzyme to each well (except the negative control) and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Reaction Incubation: Incubate the plate for the desired reaction time.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
References
Solubility of 4,5-Dibromo-2-Pyrrolic Acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and dissolving 4,5-Dibromo-2-Pyrrolic Acid in organic solvents.
Troubleshooting Guide
This section addresses common issues encountered during the solubilization of this compound.
Q1: My this compound is not dissolving or is dissolving very slowly in DMSO. What can I do?
A1: While Dimethyl Sulfoxide (DMSO) is a recommended solvent, achieving complete dissolution can sometimes be challenging. Here are several steps you can take to improve solubility:
-
Sonication: As recommended, using an ultrasonic bath is an effective method to break down solid aggregates and enhance the dissolution rate.[1]
-
Gentle Heating: Carefully warm the solution to 30-40°C. A slight increase in temperature can significantly improve solubility. Avoid excessive heat to prevent potential degradation of the compound.
-
Vortexing: Vigorous mixing using a vortex mixer can help disperse the solid particles and facilitate dissolution.
-
Increase Solvent Volume: If the desired concentration is not critical for your stock solution, try increasing the volume of DMSO to create a more dilute solution.
Q2: I have tried the above methods, but my compound is still not fully dissolved or has precipitated out of solution.
A2: If you are still facing solubility issues, consider the following:
-
Verify Compound Purity and Integrity: Ensure the compound has been stored correctly and is not degraded. Impurities can sometimes affect solubility.
-
Solvent Quality: Use anhydrous or high-purity DMSO, as water content can sometimes negatively impact the solubility of certain organic compounds.
-
Alternative Solvents: While data is limited, you may need to empirically test other polar aprotic solvents. It is advisable to start with a small amount of the compound to test solubility in solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). A detailed protocol for testing solubility is provided below.
Q3: Can I use a co-solvent to improve the solubility of this compound for my aqueous-based biological assay?
A3: Yes, using a co-solvent is a common strategy.
-
Prepare a Concentrated Stock: First, dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Dilute into Aqueous Buffer: While vortexing or rapidly stirring your final aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. It is crucial to keep the final concentration of DMSO low (typically less than 1% v/v) to minimize potential cytotoxicity in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in organic solvents?
Q2: How should I store the this compound powder and its solutions?
A2: For long-term storage, the solid powder should be kept at -20°C.[1] Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to one year to maintain its stability.[1]
Q3: My this compound powder has a brownish tint. Is it still usable?
A3: Some pyrrole-containing compounds can oxidize and change color upon exposure to air. While a slight discoloration may not always indicate significant degradation, it is best to use a fresh, properly stored sample for sensitive experiments to ensure the integrity of your results.
Q4: Are there any general predictions about the solubility of this compound in other solvents based on its structure?
A4: this compound is a polar molecule due to the carboxylic acid and the pyrrole (B145914) ring's nitrogen. Therefore, it is expected to have better solubility in polar organic solvents. Its solubility in non-polar solvents like hexane (B92381) or toluene (B28343) is likely to be very low. However, empirical testing is the most reliable way to determine solubility in a specific solvent.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2.69 | 10 | Sonication is recommended.[1] |
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a user-selected organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., DMF, Ethanol, Methanol, Acetonitrile)
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Pipettes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) and place it into a vial.
-
Solvent Addition: Add a small, known volume of the selected solvent to the vial (e.g., 100 µL).
-
Dissolution Attempts:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If dissolution is still incomplete, gently warm the vial to 30-40°C and vortex again.
-
-
Equilibration: If the compound has not fully dissolved, add incremental volumes of the solvent (e.g., 50 µL at a time), repeating the dissolution steps after each addition until the solid is completely dissolved. Record the total volume of solvent used.
-
Saturation Point (for determining maximum solubility):
-
If you wish to find the saturation point, add an excess of the compound to a known volume of solvent.
-
Vortex and sonicate the mixture for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation: Calculate the solubility in mg/mL or mM based on the mass of the compound and the volume of solvent required for complete dissolution.
Solvent Selection Workflow
References
Recrystallization of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the recrystallization of 4,5-Dibromo-2-Pyrrolic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available literature, alcohols such as propanol (B110389) and methanol (B129727) are effective solvents for the recrystallization of this compound and its derivatives. Propan-2-ol has been successfully used for the recrystallization of a closely related derivative, methyl 1-[2-(2-aminophenyl)-2-oxoethyl]-4,5-dibromo-1H-pyrrole-2-carboxylate[1]. Methanol has also been reported as a recrystallization solvent for similar brominated pyrrole (B145914) compounds.
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. To address this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly. Using a solvent mixture can also sometimes prevent oiling out.
Q3: Crystal formation is very slow or does not occur at all. How can I induce crystallization?
A3: If crystallization does not initiate, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can induce crystallization. If these methods fail, it may be necessary to reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration of the compound.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure that the initial dissolution is complete and that any insoluble impurities are removed by hot filtration before cooling. A slow cooling rate is crucial for the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice. A second recrystallization step can also be performed for further purification.
Q5: What is a suitable method for drying the recrystallized product?
A5: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor. The crystals can then be dried in a desiccator under vacuum to remove residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Gradually add more solvent while heating.- Try a different solvent or a solvent mixture (e.g., ethanol/water). |
| Premature crystallization | - Solution is too concentrated.- Cooling is too rapid. | - Add a small amount of hot solvent to redissolve the crystals.- Insulate the flask to slow the cooling rate. |
| Low recovery yield | - Too much solvent was used.- The compound is significantly soluble in cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Preheat the filtration apparatus to prevent cooling during filtration. |
| Colored impurities in crystals | - Impurities were not removed during the process. | - Perform a charcoal treatment on the hot solution before filtration.- A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization using Propanol
This protocol is based on methods used for derivatives of this compound[1].
-
Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of propanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more propanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold propanol.
-
Drying: Dry the crystals in a vacuum desiccator.
Protocol 2: Recrystallization using Methanol
This protocol is a general method adaptable for brominated pyrrole compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small volume of methanol.
-
Heating: Heat the mixture with stirring on a hot plate until the compound dissolves completely. Add additional methanol sparingly if needed.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of cold methanol, and dry under vacuum.
Process Workflows
General Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic
References
Technical Support Center: Synthesis of 4,5-Dibromo-2-Pyrrolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,5-Dibromo-2-Pyrrolic Acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is Pyrrole-2-carboxylic acid.
Q2: What are the primary challenges when brominating pyrrole-2-carboxylic acid?
A2: Pyrrole (B145914) is an electron-rich heterocycle and is highly reactive towards electrophilic substitution.[1] The main challenges include controlling the high reactivity to prevent over-bromination (formation of tri- or tetra-brominated species) and managing the exothermic nature of the reaction, especially during scale-up.
Q3: Are there alternative brominating agents to elemental bromine (Br₂)?
A3: Yes, N-bromosuccinimide (NBS) is a common alternative. It is a solid and can be easier and safer to handle than liquid bromine, especially on a larger scale. The reaction with NBS may offer better control over the bromination process.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By comparing the reaction mixture to the starting material, you can observe the consumption of the starting material and the formation of the product. The product, being more halogenated, will typically have a different Rf value than the starting material.
Q5: What are the key safety precautions for this synthesis?
A5: When working with elemental bromine, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic. For large-scale operations, a thorough safety review is essential, considering aspects like emergency response procedures and containment of spills.
Experimental Protocols
Method 1: Direct Bromination with Elemental Bromine
This protocol is adapted from the procedure described by Mote et al. and is suitable for laboratory-scale synthesis.
Materials:
-
Pyrrole-2-carboxylic acid
-
Glacial Acetic Acid
-
Carbon Tetrachloride (CCl₄) - Caution: CCl₄ is a hazardous substance.
-
Bromine (Br₂)
-
Propanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve Pyrrole-2-carboxylic acid in a mixture of glacial acetic acid and carbon tetrachloride.
-
Cool the mixture to a slush using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to proceed at a low temperature until TLC analysis indicates the consumption of the starting material.
-
The product is expected to precipitate from the reaction mixture.
-
Collect the precipitate by filtration and wash it with a cold solvent to remove residual reagents.
-
Purify the crude product by recrystallization from propanol.
Quantitative Data for Method 1
| Parameter | Value (for 0.083 mol scale) |
| Pyrrole-2-carboxylic acid | 16.7 g |
| Glacial Acetic Acid (for substrate) | 100 mL |
| Carbon Tetrachloride | 10 mL |
| Bromine | 26.6 g (0.166 mol) |
| Glacial Acetic Acid (for bromine) | 50 mL |
| Reported Yield | Not explicitly stated in the source |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Reaction (Starting material remains) | - Insufficient bromine- Reaction time too short- Reaction temperature too low | - Add a slight excess of bromine and monitor by TLC.- Extend the reaction time.- Allow the reaction to warm slightly (e.g., to 0 °C) and monitor progress. |
| Over-bromination (Multiple spots on TLC) | - Excess bromine added- Reaction temperature too high- Bromine added too quickly | - Use a milder brominating agent like NBS.- Maintain a very low reaction temperature.- Add the bromine solution slowly and ensure efficient mixing. |
| Low Yield | - Product loss during work-up- Incomplete precipitation- Side reactions | - Ensure complete precipitation by cooling for an extended period.- Optimize the recrystallization solvent and procedure.- Control the reaction temperature carefully to minimize side product formation. |
| Product is a dark oil or tar | - Decomposition of the pyrrole ring due to strong acidic conditions or high temperature. | - Ensure the reaction is kept cold.- Consider using a less acidic solvent system if possible. |
| Difficulty with Recrystallization | - Presence of impurities- Incorrect solvent | - Try a different recrystallization solvent or a solvent mixture.- Consider a charcoal treatment to remove colored impurities.- If highly impure, purification by column chromatography may be necessary. |
Diagrams
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Pyrrole Bromination
Caption: Troubleshooting decision tree for the bromination of pyrrole-2-carboxylic acid.
References
Preventing decomposition of 4,5-Dibromo-2-Pyrrolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4,5-Dibromo-2-Pyrrolic Acid during experiments and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected loss of starting material or low yield in reactions.
-
Potential Cause: Decomposition of this compound due to inappropriate storage or handling conditions.
-
Solution:
-
Verify that the compound has been stored under the recommended conditions (see Storage FAQs below).
-
Minimize exposure of the solid compound and its solutions to light. Use amber vials or wrap containers in aluminum foil.
-
When preparing solutions, use buffered or neutral pH solvents. Avoid acidic conditions, as they can catalyze decarboxylation.
-
Prepare solutions fresh for each experiment whenever possible.
-
Issue 2: Appearance of unknown impurities in NMR or LC-MS analysis.
-
Potential Cause: Formation of decomposition byproducts. The primary degradation pathways are likely photodegradation and acid-catalyzed decarboxylation.
-
Solution:
-
To investigate photodegradation, run a control experiment where the compound is dissolved in the reaction solvent and stirred under ambient light for the duration of the experiment, then analyze for degradation.
-
To assess pH-related decomposition, measure the pH of your reaction mixture. If acidic, consider using a non-acidic solvent or adding a suitable buffer.
-
Common byproducts could include monobrominated or debrominated pyrrole (B145914) species resulting from photodegradation, or 3,4-dibromopyrrole from decarboxylation.
-
Issue 3: Inconsistent results between experimental runs.
-
Potential Cause: Variable decomposition of this compound due to inconsistent light exposure or solvent pH.
-
Solution:
-
Standardize all experimental procedures to ensure consistent handling. This includes the duration of light exposure, the source and purity of solvents, and the method of solution preparation.
-
Document all experimental conditions meticulously to identify potential sources of variability.
-
If possible, perform reactions in a glove box or under inert atmosphere to minimize exposure to air and light.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: For long-term storage (up to 3 years), it is recommended to store the solid powder at -20°C. For shorter periods, storage at ambient temperature in a cool, dry, and dark place is acceptable.[1]
-
-
Q2: How should I store solutions of this compound?
-
A2: Solutions are significantly less stable than the solid form. If storage is necessary, store solutions at -80°C for a maximum of one year.[1] It is highly recommended to prepare solutions fresh before use.
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, pyrrole-containing compounds can undergo photodegradation. It is crucial to protect both the solid and solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Experimental Conditions
-
Q4: What is the optimal pH range for working with this compound?
-
A4: To prevent acid-catalyzed decarboxylation, it is best to work in neutral or slightly basic conditions (pH 7 and above). Strongly acidic conditions should be avoided. The parent compound, pyrrole-2-carboxylic acid, shows a significant increase in the rate of decarboxylation as the pH decreases below 3.[2]
-
-
Q5: What solvents are recommended for dissolving this compound?
-
A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] When using aqueous solutions, it is advisable to use a buffer to maintain a neutral pH.
-
-
Q6: Are there any incompatible materials I should avoid?
-
A6: Avoid strong oxidizing agents, as they can react with the pyrrole ring.
-
Data Presentation
Disclaimer: The following data is for pyrrole-2-carboxylic acid and should be used as an illustrative example only. The stability of this compound may differ, and it is recommended to perform specific stability studies for your experimental conditions.
| Condition | Parameter | Value | Compound |
| pH-Dependent Decarboxylation | Rate Constant | Increases significantly as pH decreases from 3 to 1 | Pyrrole-2-carboxylic acid |
| Storage (Solid) | Recommended Temperature | -20°C (long-term) | This compound |
| Storage (in DMSO) | Recommended Temperature | -80°C (up to 1 year) | This compound |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vial with a screw cap
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound in a tared amber vial in a fume hood.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen), cap tightly, and store at -80°C.
-
Protocol 2: General Procedure for a Reaction using this compound
-
Materials:
-
Freshly prepared stock solution of this compound
-
Reaction vessel wrapped in aluminum foil
-
Appropriate buffered solvent (e.g., phosphate-buffered saline at pH 7.4) or a neutral organic solvent
-
Other reaction components
-
-
Procedure:
-
Set up the reaction in a vessel protected from light.
-
Add the buffered solvent or neutral organic solvent to the reaction vessel.
-
Add the other reaction components.
-
Initiate the reaction by adding the required volume of the this compound stock solution.
-
Maintain the reaction under a light-protected and, if necessary, an inert atmosphere.
-
Upon completion, proceed with the workup and analysis as quickly as possible to minimize potential degradation of any remaining starting material or products.
-
Visualizations
Caption: Workflow for preventing the decomposition of this compound.
References
Technical Support Center: Byproduct Formation in N-Alkylation of Pyrrole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of pyrrole (B145914) derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of pyrroles, focusing on byproduct formation and other common experimental challenges.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have lost activity due to improper storage or handling. | - For supported catalysts, consider regeneration by washing and drying under vacuum, or calcination in some cases.[1] - Ensure the catalyst is appropriate for the chosen reaction conditions. |
| Incorrect Base: The base may not be strong enough to deprotonate the pyrrole or may be sterically hindered. | - Use a stronger base such as sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides.[1] - For phase-transfer catalysis, ensure the base (e.g., solid KOH or K₂CO₃) is suitable for the reaction conditions.[1] | |
| Poor Solubility of Reagents: The pyrrole, alkylating agent, or base may not be sufficiently soluble in the chosen solvent. | - Switch to a solvent where all reactants are more soluble, such as DMF.[1] - In phase-transfer catalysis, ensure the catalyst is soluble in the organic phase.[1] | |
| Formation of C-Alkylated Byproducts | Reaction Conditions Favoring C-Alkylation: The choice of base, solvent, and counter-ion can influence the site of alkylation. | - To favor N-alkylation, use a strong base to fully deprotonate the pyrrole. - Employ polar aprotic solvents like DMF or THF.[2] - Bases with more ionic character (e.g., potassium salts) can increase the nucleophilicity of the nitrogen.[2][3] |
| Nature of the Alkylating Agent: "Softer" alkylating agents may favor C-alkylation. | - The N/C alkylation ratio can be influenced by the hardness of the alkylating agent and the leaving group.[4] | |
| Formation of Poly-alkylated Products | Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to alkylation at both nitrogen and carbon atoms. | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.[1] - Add the alkylating agent slowly to the reaction mixture.[1] |
| Polymerization of Pyrrole | Strongly Acidic Conditions: Pyrroles are prone to polymerization under acidic conditions. | - Use milder catalysts and reaction conditions.[1] - If using a Lewis acid for C-alkylation, perform the reaction at a lower temperature and add the pyrrole slowly.[2] |
| Catalyst Deactivation/Loss of Activity Upon Recycling | Leaching of Active Species: For supported catalysts, the active species may leach into the reaction medium. | - After the reaction, filter the catalyst, wash it thoroughly with a suitable solvent, and dry it under vacuum before reuse.[1] |
| Fouling of Catalyst Surface: The catalyst surface can be blocked by reaction byproducts or impurities. | - In some cases, calcination at high temperatures can regenerate the catalyst by burning off organic residues, but this should be done with caution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of pyrroles and how can they be minimized?
A1: The most common side reaction is C-alkylation.[1] This can be minimized by carefully selecting the base, solvent, and alkylating agent to favor N-alkylation. Polymerization of the pyrrole can also occur, particularly under strongly acidic conditions. Using milder catalysts and reaction conditions can help prevent this.[1]
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base is crucial for deprotonating the pyrrole's N-H group. A base that is not strong enough will result in a low concentration of the pyrrolide anion, leading to a slow or incomplete reaction. Strong bases like NaH or KH are often used to ensure complete deprotonation.[1] The counter-ion of the base also plays a role; more ionic bonds (with K⁺, Na⁺) favor N-alkylation, while more covalent bonds (with Mg²⁺) can lead to more C-alkylation.[3][4]
Q3: Can I use alkyl chlorides for the N-alkylation of pyrroles, or are alkyl bromides and iodides necessary?
A3: While alkyl bromides and iodides are more reactive, certain catalytic systems, such as solid-liquid phase transfer catalysis, have proven effective with less reactive alkyl chlorides.[1] The choice may depend on the specific pyrrole substrate and the desired reaction conditions.
Q4: How do electron-withdrawing or -donating groups on the pyrrole ring affect N-alkylation?
A4: Electron-withdrawing groups on the pyrrole ring increase the acidity of the N-H proton, making deprotonation easier. Conversely, electron-donating groups decrease the acidity. This can affect the choice of base and reaction conditions required for efficient N-alkylation.
Q5: What are the advantages of using alternative catalysts, like phase-transfer catalysts or ionic liquids, for N-alkylation?
A5: Alternative catalysts often provide benefits such as milder reaction conditions, higher yields, improved regioselectivity (N- vs. C-alkylation), and easier product purification.[1] For instance, heterogeneous catalysts can be easily separated and recycled, and ionic liquids can function as both the solvent and catalyst, simplifying the reaction setup.[1]
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of Pyrrole with Propargyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (1.2) | Acetone | Room Temp | 14 | 10 |
| 2 | K₂CO₃ (4.0) | DMF | Room Temp | 14 | 87 |
| 3 | K₂CO₃ (6.0) | DMF | Room Temp | 14 | 87 |
Data adapted from a study on the N-alkylation of a pyrrole derivative.[5] This table illustrates how changing the base and solvent can significantly impact the yield of the N-alkylated product.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Pyrrole Derivative using a Strong Base
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Pyrrole derivative (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (1.1 eq.)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the pyrrole derivative in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases. This indicates the formation of the pyrrolide anion.
-
Cool the mixture back down to 0 °C.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated pyrrole.[2][6]
Visualizations
Caption: Troubleshooting workflow for byproduct formation in pyrrole N-alkylation.
Caption: Factors influencing N- versus C-alkylation of the pyrrolide anion.
References
Technical Support Center: Chromatographic Separation of Brominated Pyrroles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of brominated pyrroles. Below you will find troubleshooting guides and frequently asked questions to help you optimize your separation methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when separating brominated pyrroles by reverse-phase HPLC?
A1: A frequent challenge is achieving adequate separation of isomers (e.g., 2-bromo-, 3-bromo-, 2,3-dibromo-, and 2,5-dibromopyrroles), which often have very similar polarities. This can lead to peak co-elution or poor resolution. Modifying the mobile phase composition, such as the organic solvent ratio, pH, or using additives, is a key strategy to improve selectivity.[1][2][3]
Q2: My brominated pyrrole (B145914) compound is poorly soluble in the mobile phase. What can I do?
A2: Poor solubility is a common issue, especially for polybrominated pyrroles. To address this, you can try dissolving the sample in a stronger, more polar solvent (like DMF or DMSO) in a minimal volume before injection. Alternatively, modifying the mobile phase to include a higher percentage of organic solvent or a different organic modifier (e.g., acetonitrile (B52724) vs. methanol) can improve solubility. For preparative chromatography, dry loading the sample onto silica (B1680970) gel can also be an effective technique.[4]
Q3: I am observing peak tailing with my brominated pyrrole compounds in RP-HPLC. What are the likely causes and solutions?
A3: Peak tailing for nitrogen-containing heterocyclic compounds like pyrroles can be caused by interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can use a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the silanol groups. Using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) can also reduce these secondary interactions.
Q4: Can I use Gas Chromatography (GC) for the analysis of brominated pyrroles?
A4: Yes, GC is a viable technique, especially for more volatile and thermally stable brominated pyrroles. However, challenges can include thermal degradation of less stable derivatives in the injector port or on the column, which can lead to inaccurate quantification and the appearance of degradation product peaks. Using a lower injection temperature or a more inert column can help minimize this issue.
Q5: How do I choose between normal-phase and reverse-phase chromatography for my brominated pyrrole separation?
A5: The choice depends on the polarity of your target compound and the impurities you want to separate from.
-
Reverse-phase (RP) HPLC is generally the first choice for a wide range of polarities and is particularly effective for separating polar brominated pyrroles from non-polar impurities.
-
Normal-phase (NP) HPLC is useful for separating non-polar compounds and isomers that are difficult to resolve by RP-HPLC. It is also a good option for compounds that are not soluble in the aqueous mobile phases used in RP-HPLC.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution of Isomers | Mobile phase is not optimized for selectivity. | - Adjust the organic solvent (acetonitrile/methanol) to water ratio.- Change the organic modifier (e.g., from methanol (B129727) to acetonitrile or vice versa).- Modify the pH of the mobile phase with additives like formic acid or trifluoroacetic acid.[1][5]- Consider a different column with alternative selectivity (e.g., Phenyl-Hexyl or PFP). |
| High Backpressure | - Blocked frit or column contamination.- Particulate matter from the sample. | - Filter all samples and mobile phases before use.- Flush the column with a strong solvent.- If the pressure remains high, replace the in-line filter and column frits.[6] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents.- Implement a needle wash step between injections. |
| Baseline Drift | - Inadequate column equilibration.- Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the initial mobile phase conditions.- Freshly prepare mobile phases and keep them well-mixed. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Bands Overlapping) | - Incorrect solvent system polarity.- Column was overloaded with the sample. | - Optimize the eluent system using TLC first, aiming for an Rf of ~0.3 for the target compound.[7]- Use a larger column or reduce the amount of sample loaded. |
| Cracked or Channeled Silica Gel | - Improper packing of the column. | - Pack the column using a slurry method to ensure a homogenous stationary phase.[4]- Avoid letting the top of the silica gel run dry. |
| Compound is Stuck on the Column | - The eluent is too non-polar. | - Gradually increase the polarity of the eluent (gradient elution).[8]- If the compound is very polar, consider using a more polar stationary phase like alumina. |
| Streaking of Bands | - The sample was not loaded in a narrow band.- The compound is sparingly soluble in the eluent. | - Dissolve the sample in a minimal amount of solvent for loading.- Consider dry loading the sample onto silica gel.[4] |
Experimental Protocols
Protocol 1: RP-HPLC Method for a Synthetic Brominated Pyrrole Derivative
This protocol is adapted from a validated method for a synthetic pyrrole derivative and is suitable for analytical purposes.[3]
-
Instrumentation: HPLC system with a UV/VIS detector.
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Phosphate (B84403) buffer (pH 3.0) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Procedure:
-
Prepare the mobile phase by mixing equal volumes of acetonitrile and phosphate buffer (pH 3.0). Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the brominated pyrrole sample in the mobile phase to a known concentration (e.g., 10-50 µg/mL).
-
Inject the sample onto the column.
-
Monitor the separation at 225 nm.
-
Protocol 2: Flash Column Chromatography for Purification of a Brominated Pyrrole
This is a general protocol for the purification of a moderately polar brominated pyrrole derivative.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: Hexane/Ethyl Acetate gradient (optimized by TLC).
-
Procedure:
-
TLC Optimization: Develop a solvent system that provides good separation of your target compound from impurities, with an Rf value of approximately 0.2-0.4 for the target.
-
Column Packing:
-
Plug the bottom of a glass column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude brominated pyrrole in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Example HPLC Conditions for Brominated Aromatic Compounds
This table provides example starting conditions for method development based on a validated method for bromophenolic compounds, which can be adapted for brominated pyrroles.[5]
| Parameter | Condition |
| Column | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.05% trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.05% trifluoroacetic acid |
| Gradient | 2% B to 20% B in 0.1 min, to 50% B in 15 min, to 70% B in 20 min |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) |
Visualizations
Caption: A troubleshooting workflow for common HPLC peak shape and resolution issues.
Caption: A logical workflow for flash column chromatography purification.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. mdpi.com [mdpi.com]
- 6. uhplcs.com [uhplcs.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chromatography [chem.rochester.edu]
Handling and safety precautions for 4,5-Dibromo-2-Pyrrolic Acid
This technical support center provides comprehensive guidance on the handling, safety, and experimental use of 4,5-Dibromo-2-Pyrrolic Acid for researchers, scientists, and drug development professionals.
Section 1: Safety and Handling
Proper handling and safety precautions are paramount when working with this compound. This section details the potential hazards, necessary protective measures, and emergency procedures.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All users must be familiar with its potential risks before handling.[1][2]
GHS Pictograms:
Signal Word: Warning[3]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₃Br₂NO₂ |
| Molecular Weight | 268.89 g/mol [1] |
| Appearance | Solid[3] |
| Melting Point | >300 °C[5] |
| Boiling Point | >300 °C[3] |
| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM with sonication recommended).[6] |
| Storage Temperature | Ambient Temperature[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Caption: Required Personal Protective Equipment (PPE) workflow.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[7]
-
In Case of Skin Contact: Immediately wash the contaminated skin with soap and water.[7] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing and wash it before reuse.[8]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of cool water for at least 15 minutes, holding the eyelids apart.[9] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Get medical attention immediately.[7]
-
If Swallowed: Do NOT induce vomiting.[10] If the person is conscious, give them a glass of water to drink.[11] Never give anything by mouth to an unconscious person. Get medical attention immediately.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area.[11] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[4] This material and its container must be disposed of as hazardous waste.[12] Do not empty into drains.[10]
Section 2: Experimental Protocols and Troubleshooting
This section provides a detailed protocol for a common synthetic application of this compound and a comprehensive troubleshooting guide.
Experimental Protocol: Amide Synthesis
This protocol details the synthesis of an amide derivative from this compound using a standard coupling agent.
Caption: General workflow for amide synthesis.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Amide Synthesis
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure EDC and HOBt are fresh and added in the correct stoichiometry. Allow sufficient time for activation before adding the amine. |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines, consider using a more potent coupling agent like HATU.[11] | |
| The reaction has not gone to completion. | Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle heating may be beneficial, but monitor for degradation. | |
| Formation of multiple byproducts | Side reactions due to impurities. | Ensure all reagents and solvents are pure and anhydrous. Moisture can lead to hydrolysis of the activated acid. |
| Degradation of starting material or product. | If the reaction is sensitive to heat, maintain a lower temperature (e.g., 0 °C). Avoid prolonged reaction times if degradation is observed. | |
| Difficulty in product purification | Product is highly polar. | Consider using reverse-phase column chromatography for the purification of polar compounds.[5] |
| Co-elution of product with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. | |
| Poor solubility of starting material | This compound has limited solubility in some organic solvents. | Use a polar aprotic solvent like DMF or DMSO. Sonication may aid in dissolution.[6] |
Experimental Outline: Immunosuppression Assay
This compound has been reported to have immunosuppressive properties.[13] The following is a general outline for assessing its effect on T-cell proliferation.
Principle:
The assay measures the ability of the compound to inhibit the proliferation of effector T-cells in vitro.[14] Responder T-cells are labeled with a proliferation tracking dye and stimulated to proliferate. The inhibition of proliferation in the presence of the test compound is quantified by flow cytometry.[15]
General Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) and purify responder T-cells.
-
Label the responder T-cells with a proliferation tracking dye (e.g., CFSE).
-
Culture the labeled T-cells with appropriate stimuli (e.g., anti-CD3/CD28 antibodies) in the presence of varying concentrations of this compound.
-
After a set incubation period (typically 4-5 days), harvest the cells.
-
Analyze the proliferation of the T-cells by flow cytometry, measuring the dilution of the proliferation dye.
Troubleshooting Guide: Immunosuppression Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or handling. | Ensure accurate and consistent cell counting and plating. Minimize the number of handling steps.[6] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| No observable effect of the compound | Compound is not soluble in the culture medium. | Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low and non-toxic to the cells. |
| Compound is not stable under assay conditions. | Assess the stability of the compound in the culture medium over the time course of the experiment. | |
| Incorrect concentration range tested. | Perform a dose-response experiment over a wide range of concentrations to determine the optimal inhibitory concentration. | |
| High background or non-specific cell death | Compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants.[1] Maintain sterile technique. |
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. teledyneisco.com [teledyneisco.com]
- 6. youtube.com [youtube.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Monitoring Reactions of 4,5-Dibromo-2-Pyrrolic Acid by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4,5-dibromo-2-pyrrolic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: Due to the presence of a carboxylic acid and a pyrrole (B145914) ring, this compound is a polar compound. A good starting point for a solvent system would be a mixture of a non-polar and a polar solvent. We recommend starting with a mixture of ethyl acetate (B1210297) and hexane. A ratio of 1:1 can be a good initial trial. If the spot remains at the baseline, the polarity of the eluent should be increased by adding a small amount of methanol (B129727) or acetic acid.[1][2] For highly polar compounds, a solvent system like ethyl acetate/butanol/acetic acid/water (80:10:5:5) could also be effective.[3][4]
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: You may have spotted too much of your sample. Try diluting your sample and spotting a smaller amount.[1][5]
-
Compound Acidity: this compound is acidic. The interaction between the acidic compound and the silica (B1680970) gel (which is also acidic) can lead to streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase can suppress the ionization of the carboxylic acid and result in more defined spots.[1][6]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a highly polar solvent for spotting, it can lead to a large initial spot and subsequent streaking. Use a volatile and less polar solvent to dissolve your sample for spotting.[2]
-
Compound Instability: The compound might be degrading on the silica gel plate.[7]
Q3: I don't see any spots on my TLC plate after development. What should I do?
A3: There are several potential reasons for not observing any spots:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][5]
-
Lack of UV Activity: While pyrroles and aromatic compounds are often UV active, your starting material or product might not be strongly UV-absorbent.[8][9] Try using an alternative visualization method.
-
Volatility: The compound may have evaporated from the plate, although this is less likely for a carboxylic acid.[1]
-
Sample Washed Away: Ensure the origin line where you spot your sample is above the solvent level in the developing chamber. If the origin is submerged, the sample will dissolve into the solvent reservoir.[3][5]
Q4: How can I visualize the spots of this compound and its reaction products?
A4: Several visualization techniques can be employed:
-
UV Light: Aromatic and conjugated systems, like the pyrrole ring in your compound, often absorb UV light.[8][10][11] Commercially available TLC plates often contain a fluorescent indicator that allows compounds to appear as dark spots under a UV lamp (typically at 254 nm).[8][10]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method. Iodine has an affinity for many organic compounds, causing them to appear as brown spots.[8][10][12] This method is generally non-destructive.
-
Staining: If UV and iodine are ineffective, chemical stains can be used. A p-anisaldehyde stain is a good general-purpose stain sensitive to many functional groups.[12] A potassium permanganate (B83412) stain can also be effective as it reacts with oxidizable functional groups.[11][12] Note that staining is a destructive visualization method.[9]
Experimental Protocol: TLC Monitoring
This protocol provides a general procedure for monitoring a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents (e.g., ethyl acetate, hexane, methanol, acetic acid)
-
Visualization tools (UV lamp, iodine chamber)
Procedure:
-
Plate Preparation: Handle the TLC plate by its edges. With a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.[2]
-
Sample Preparation: Prepare dilute solutions (around 1 mg/mL) of your starting material (this compound) and the reaction mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[2]
-
Spotting: Using a capillary tube, apply small spots of the starting material, the reaction mixture, and a "co-spot" (where both starting material and reaction mixture are spotted on top of each other) onto the origin line. Keep the spot size small (1-2 mm in diameter).[3][13] Allow the solvent to evaporate completely between applications.[2][13]
-
Development: Add the chosen solvent system to the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level.[3] Cover the chamber and allow the solvent to ascend the plate.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[13] Allow the plate to dry completely.
-
Visualization: Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.[8] If necessary, use an iodine chamber or an appropriate chemical stain for further visualization.[8][14]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[3] A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.[15]
Data Presentation
| Compound | Anticipated Polarity | Recommended Solvent System (Starting Point) | Expected Rf Range | Visualization Method |
| This compound | High | Ethyl Acetate : Hexane (1:1) + 1% Acetic Acid | 0.2 - 0.4 | UV (254 nm), Iodine |
| Less Polar Product | Lower than starting material | Ethyl Acetate : Hexane (1:2) | 0.5 - 0.7 | UV (254 nm), Iodine, p-Anisaldehyde |
| More Polar Product | Higher than starting material | Ethyl Acetate : Methanol (9:1) + 1% Acetic Acid | 0.1 - 0.3 | UV (254 nm), Iodine, Potassium Permanganate |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated.[1][5] | Dilute the sample before spotting. |
| Compound is acidic and interacting with silica gel.[1] | Add a small amount of acetic or formic acid (0.1-2.0%) to the eluent.[1][6] | |
| Inappropriate spotting solvent.[2] | Use a less polar and more volatile solvent for spotting. | |
| Spots Remain at Baseline (Low Rf) | Eluent is not polar enough.[1] | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate or add methanol). |
| Spots at Solvent Front (High Rf) | Eluent is too polar.[1] | Decrease the proportion of the polar solvent or choose a less polar solvent system. |
| No Spots Visible | Sample concentration is too low.[1][5] | Concentrate the sample or apply multiple spots in the same location, drying between applications.[1][5] |
| Compound is not UV active.[8] | Use an alternative visualization method such as an iodine chamber or a chemical stain.[8][12] | |
| Uneven Solvent Front | The edge of the TLC plate is touching the side of the chamber or filter paper.[5] | Ensure the plate is centered in the chamber and not touching the sides. |
| The silica on the plate is damaged.[6] | Use a new, undamaged TLC plate. | |
| Tailing Spots | Strong interaction with the stationary phase.[2] | Add a modifier to the eluent (e.g., acetic acid for acidic compounds).[2] |
| Sample is overloaded.[2] | Dilute the sample. |
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Pyrrole-Based DNA Gyrase Inhibitors for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of pyrrole-based DNA gyrase inhibitors, a promising class of antibacterial agents. By objectively evaluating their performance against other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.
Introduction to DNA Gyrase and Pyrrole-Based Inhibitors
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2][3] Its absence in eukaryotes makes it an attractive target for the development of selective antibacterial agents. Pyrrole-based compounds, particularly pyrrolamides and N-phenylpyrrolamides, have emerged as a novel class of DNA gyrase inhibitors that target the ATP-binding site of the GyrB subunit, disrupting the enzyme's function and leading to bacterial cell death.[1][2][3][4]
Comparative Performance Data
The following tables summarize the in vitro activity of representative pyrrole-based DNA gyrase inhibitors and compare them with established non-pyrrole-based inhibitors, namely fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).
Table 1: DNA Gyrase Inhibitory Activity (IC50)
| Compound Class | Compound | Target Enzyme | IC50 (µM) | Source |
| Pyrrolamide | Pyrrolamide 1 | E. coli DNA Gyrase | 3 | [1] |
| Pyrrolamide 4 | S. aureus DNA Gyrase | Not explicitly stated, but implied potent | [1][3] | |
| N-Phenylpyrrolamide | Compound 22e | E. coli DNA Gyrase | 0.002 - 0.02 | [5][6] |
| Compound 23b | E. coli DNA Gyrase | 0.002 - 0.02 | [5][6] | |
| Compound 22i | E. coli Topoisomerase IV | 0.143 | [5][6] | |
| Compound 28 | S. aureus GyrB | 0.049 | [7] | |
| Fluoroquinolone | Ciprofloxacin | E. coli DNA Gyrase | 10.71 | [8] |
| Ciprofloxacin | N. gonorrhoeae WT Gyrase | 0.39 | [9] | |
| Ciprofloxacin | N. gonorrhoeae WT Topoisomerase IV | 13.7 | [9] | |
| Levofloxacin | E. faecalis DNA Gyrase | 28.1 | [10] | |
| Aminocoumarin | Novobiocin | Bacterial DNA Gyrase | 0.08 | [11] |
| Novobiocin | E. coli GyrB | 0.9 | [12] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Compound | Bacterial Strain | MIC (µg/mL) | Source |
| Pyrrolamide | Pyrrolamide 2 | S. aureus | ≤2 | [1] |
| S. pneumoniae | ≤2 | [1] | ||
| E. faecium | ≤2 | [1] | ||
| E. coli | ≥64 | [1] | ||
| Pyrrolamide 4 | S. aureus | Not explicitly stated, but used for resistance studies | [1][2][3] | |
| N-Phenylpyrrolamide | Compound 22e | S. aureus ATCC 29213 | 0.25 | [5][6] |
| MRSA | 0.25 | [5][6] | ||
| E. faecalis ATCC 29212 | 0.125 | [5][6] | ||
| Compound 23b | K. pneumoniae ATCC 10031 | 0.0625 | [5][6] | |
| E. coli ATCC 25922 | 4 - 32 | [5][6] | ||
| Compound 28 | S. aureus | 0.008 | [7] | |
| Gram-positive bacteria | <0.03 | [7] | ||
| Fluoroquinolone | Ciprofloxacin | Ciprofloxacin-resistant S. aureus | >16 | [13] |
| Levofloxacin | S. aureus (on agar (B569324) with MIC concentration) | 0.25 | [1] | |
| Aminocoumarin | Novobiocin | S. aureus | MICs generally low for Gram-positives | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by a test compound is quantified.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA Gyrase enzyme (E. coli or other bacterial source)
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[15][16]
-
ATP solution (e.g., 10 mM)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., containing SDS and a tracking dye)
-
Electrophoresis buffer (e.g., TAE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and water.[17]
-
Add the test compound at various concentrations to the reaction tubes. Include a no-drug control and a solvent control.[17]
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.[17]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[17][18]
-
Stop the reaction by adding the stop solution.[17]
-
Analyze the DNA topoisomers by agarose gel electrophoresis.[15]
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[17]
-
The supercoiled and relaxed DNA forms will migrate differently. The concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[19][20]
Materials:
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium[21][22]
-
Test compound stock solution
-
Sterile 96-well microtiter plates[22]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[22][23]
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the microtiter plate using the broth as the diluent.[22][23]
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[20][23]
-
Add the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).[22][23]
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[19][22]
Visualizations
The following diagrams illustrate key concepts and workflows related to pyrrole-based DNA gyrase inhibitors.
Caption: Mechanism of DNA gyrase and its inhibition by pyrrole-based compounds.
Caption: Experimental workflow for evaluating pyrrole-based DNA gyrase inhibitors.
Caption: Classification of DNA gyrase inhibitors based on their target subunit.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New N-phenylpyrrolamide DNA gyrase B inhibitors: Optimization of efficacy and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inspiralis.com [inspiralis.com]
- 18. ebiohippo.com [ebiohippo.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Unveiling the Action of 4,5-Dibromo-2-Pyrrolic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4,5-Dibromo-2-Pyrrolic Acid (DBPA) derivatives against other established alternatives. Supported by experimental data, this document delves into the mechanisms of action of these compounds as potent inhibitors of DNA gyrase, Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).
Executive Summary
This compound (DBPA) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutic targets. This guide consolidates available data to validate their mechanism of action, offering a comparative analysis with standard-of-care agents. The primary mechanisms explored herein are the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication in bacteria; the inhibition of EGFR, a receptor tyrosine kinase often implicated in cancer; and the inhibition of COX-2, an enzyme involved in inflammation and pain.
Comparative Performance Analysis
The efficacy of DBPA derivatives has been quantified in numerous studies, primarily through the determination of their half-maximal inhibitory concentration (IC50). The following tables summarize the performance of various DBPA derivatives against their respective targets and provide a comparison with established inhibitors.
DNA Gyrase Inhibition: A Battle Against Bacterial Replication
DBPA derivatives, particularly 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids, have shown promise as inhibitors of bacterial DNA gyrase, a validated target for antibiotics. Their performance is often compared to that of fluoroquinolones, a widely used class of DNA gyrase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Comparative Agent | Target Enzyme | IC50 (µM) | Reference |
| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivative | E. coli DNA gyrase | 0.891 | Ciprofloxacin | E. coli DNA gyrase | ~0.1 | [1] |
| 2-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid | E. coli DNA gyrase | 0.18 | Novobiocin | E. coli DNA gyrase | ~0.02 | [2] |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (Compound 28) | E. coli DNA gyrase | 0.02 | Ciprofloxacin | E. coli DNA gyrase | ~0.1 | [3] |
EGFR Kinase Inhibition: Targeting Cancer Cell Proliferation
Certain pyrrole (B145914) derivatives have been investigated as inhibitors of EGFR, a key player in cancer cell signaling. Their inhibitory potential is typically benchmarked against established EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) and gefitinib.
| Compound | Target Enzyme | IC50 (µM) | Comparative Agent | Target Enzyme | IC50 (µM) | Reference |
| Novel pyrrole-sulfonamide derivative 6 | EGFR | 0.065 | Erlotinib | EGFR | 0.061 | [4] |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR | 0.21 nM | Wild-type EGFR | 22 nM | [5] | |
| Almonertinib (pyrrole-based) | EGFR-T790M | 0.37 nM | Olmutinib | EGFR T790M | 10 nM | [6] |
COX-2 Inhibition: A Focus on Anti-Inflammatory Action
The anti-inflammatory potential of pyrrole derivatives has been explored through their ability to inhibit the COX-2 enzyme. Their performance is compared with nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and ibuprofen.
| Compound | Target Enzyme | IC50 (µM) | Comparative Agent | Target Enzyme | IC50 (µM) | Reference |
| Pyrrolopyridine derivative 3i | COX-2 | Not specified | Indomethacin | COX-2 | Not specified | [7] |
| Pyrrole derivative 4h | COX-2 | > celecoxib | Celecoxib | COX-2 | Not specified | [8] |
| Pyridazine (B1198779) derivative 6b | COX-2 | 0.18 | Celecoxib | COX-2 | 0.35 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the inhibitory activity of this compound derivatives.
DNA Gyrase Inhibition Assay
The DNA gyrase inhibitory activity of the compounds is typically determined using a supercoiling inhibition assay. The assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Protocol:
-
A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and varying concentrations of the test compound in an appropriate assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
The reaction is stopped by the addition of a stop solution containing a DNA loading dye.
-
The DNA topoisomers (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the percentage of inhibition.
-
IC50 values are calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
The inhibitory effect of compounds on EGFR kinase activity is commonly measured using a variety of in vitro kinase assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.
Protocol (Luminescence-based):
-
Recombinant human EGFR enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of a substrate peptide and ATP.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
A reagent is added to stop the kinase reaction and to detect the amount of ADP produced, which is directly proportional to the kinase activity. This is often achieved by converting the ADP to ATP and then measuring the ATP level using a luciferase/luciferin system.
-
The luminescence signal is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
COX-2 Inhibition Assay
The COX-2 inhibitory activity of the compounds is evaluated using an in vitro assay that measures the peroxidase activity of the enzyme.
Protocol (Colorimetric):
-
Purified ovine or human recombinant COX-2 enzyme is incubated with the test compound at various concentrations in the presence of heme.
-
The reaction is initiated by the addition of arachidonic acid (the substrate).
-
The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm) using a spectrophotometer.
-
The rate of the reaction is determined, and the percentage of inhibition is calculated.
-
IC50 values are derived from the resulting dose-response curves.
Visualizing the Mechanisms of Action
To illustrate the signaling pathways and the points of intervention by this compound derivatives, the following diagrams have been generated using the DOT language.
DNA Gyrase Inhibition Workflow
Caption: Workflow for assessing DNA gyrase inhibition by DBPA derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by DBPA derivatives.
COX-2 Signaling Pathway Inhibition
References
- 1. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATPase inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Sands of Activity: A Comparative Guide to the Structure-Activity Relationship of 4,5-Dibromopyrrolamides as DNA Gyrase B Inhibitors
For researchers and scientists navigating the intricate world of drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4,5-dibromopyrrolamides, a class of compounds that have emerged as potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for novel antibacterial agents.
The relentless rise of antimicrobial resistance necessitates the exploration of new chemical scaffolds and therapeutic targets.[1][2] DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and recombination, presents a compelling target as it is absent in humans.[1] While the GyrA subunit is targeted by fluoroquinolones, the ATP-binding subunit, GyrB, remains a largely untapped resource for clinical therapeutics.[2][3][4] This guide delves into the structure-activity relationship (SAR) of N-phenyl-4,5-dibromopyrrolamides, synthesizing experimental data to illuminate the path toward designing more effective inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of various N-phenyl-4,5-dibromopyrrolamide analogs has been quantified through their half-maximal inhibitory concentration (IC50) values against DNA gyrase and the structurally similar topoisomerase IV from different bacterial species. The data, summarized in the table below, reveals critical insights into the structural requirements for potent inhibition.
| Compound | R¹ Substituent | R² Substituent | R³ Substituent | E. coli DNA Gyrase IC₅₀ (µM) | S. aureus DNA Gyrase IC₅₀ (µM) | E. coli Topoisomerase IV IC₅₀ (µM) | S. aureus Topoisomerase IV IC₅₀ (µM) |
| 18a | H | H | Glycine | 0.45 | >50 | >50 | >50 |
| 9a | H | H | 2-oxoacetic acid | 0.18 | - | - | - |
| 27 | 5-methyl-1,2,4-oxadiazole (B8629897) | H | 1,3,4-oxadiazole | 0.045 | - | - | - |
| 28 | 5-methyl-1,2,4-oxadiazole | H | Carboxylic acid | 0.020 | low µM range | low µM range | low µM range |
Data compiled from multiple studies.[1][3][4][5]
The data clearly indicates that substitutions on the N-phenyl ring significantly influence the inhibitory activity. A key observation is that compounds with a 5-methyl-1,2,4-oxadiazole moiety at the R¹ position (Type II compounds) are approximately 100-fold more potent against E. coli DNA gyrase than their counterparts without this group (Type I compounds).[1] The most active compound identified, compound 28 , boasts an impressive IC50 of 20 nM against E. coli DNA gyrase.[1][2][6] This highlights the importance of substituents that can reach into the 'lipophilic floor' of the enzyme's active site.[1][6] Furthermore, the presence of a polar group, such as a carboxylic acid or an oxadiazole ring at the R³ position, is crucial for potent inhibition.[1][6]
Key Structure-Activity Relationships
The SAR of N-phenyl-4,5-dibromopyrrolamides can be distilled into several key principles that guide the design of more effective inhibitors. The following diagram illustrates the logical relationships between structural modifications and their impact on inhibitory potency.
References
- 1. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATPase inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
In Vitro Efficacy of 4,5-Dibromo-2-Pyrrolic Acid Derivatives as DNA Gyrase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 4,5-Dibromo-2-Pyrrolic Acid derivatives as potential antibacterial agents targeting DNA gyrase. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments.
Introduction
This compound is a marine-derived natural product that has served as a scaffold for the development of novel antibacterial agents. Its derivatives have shown promise as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair, making it a validated and attractive target for antibiotic development. This guide summarizes the in vitro activity of various this compound derivatives, comparing their potency against Escherichia coli DNA gyrase and providing context with existing antibiotics.
Performance Comparison of this compound Derivatives
The primary measure of in vitro efficacy for these compounds is the half-maximal inhibitory concentration (IC50) against the target enzyme, E. coli DNA gyrase. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for two series of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives and other related compounds, as well as a comparison with the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076).
Table 1: In Vitro Inhibitory Activity of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine Derivatives against E. coli DNA Gyrase [1][2]
| Compound ID | Moiety | IC50 (µM) |
| Derivative Series 1 | 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine | 0.891 - 10.4 |
| Derivative Series 2 | "Ring-opened" 2-(2-aminothiazol-4-yl)acetic acid scaffold | 15.9 - 169 |
Table 2: In Vitro Inhibitory Activity of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids against E. coli DNA Gyrase [3]
| Compound ID | Moiety | IC50 (µM) |
| 11a | Substituted 1,2,3-triazole | 0.90 |
| 11b | Substituted 1,2,3-triazole | 0.28 |
| 17a | Substituted isoxazole | 0.72 |
| 17b | Substituted isoxazole | 0.43 |
Table 3: Comparative In Vitro Activity against E. coli
| Compound/Drug | Target | IC50 (µM) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound Derivatives (most potent) | DNA Gyrase | 0.28[3] | 1.56 (Compound 11b, anti-mycobacterial)[3] |
| Ciprofloxacin | DNA Gyrase | ~0.45 (as reference)[4] | ≤ 0.78 (for 90% of isolates)[5] |
| Norfloxacin Derivative (NF22) | DNA Gyrase | Not specified | 0.0625[6] |
The data indicates that certain this compound derivatives, particularly the 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids, exhibit potent inhibitory activity against E. coli DNA gyrase, with IC50 values in the sub-micromolar range.[3] The most active of these, compound 11b, demonstrates an IC50 of 0.28 µM, which is comparable to the reference fluoroquinolone, ciprofloxacin.[3][4] The structure-activity relationship suggests that the nature of the heterocyclic moiety attached to the pyrrole (B145914) core significantly influences the inhibitory potency.
Experimental Protocols
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing Assay Buffer and relaxed pBR322 plasmid DNA.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. A solvent control (e.g., DMSO) and a no-enzyme control should be included.
-
Initiate the reaction by adding E. coli DNA gyrase to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the Stop Solution/Loading Dye.
-
Analyze the DNA topology by agarose gel electrophoresis. The gel should contain a DNA stain to visualize the DNA bands under UV light.
-
The amount of supercoiled DNA is quantified, and the IC50 value is determined as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds serially diluted
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
In a 96-well plate, add the growth medium to each well.
-
Create a serial dilution of the test compound across the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
DNA Gyrase Mechanism of Action and Inhibition
Caption: Mechanism of DNA gyrase and inhibition by this compound derivatives.
Experimental Workflow for In Vitro Antibacterial Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [In vitro antibacterial activity of ciprofloxacin against uropathogenic organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Antineoplastic Potential: A Comparative Analysis of 4,5-Dibromo-2-Pyrrolic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activities of two analogs derived from or related to 4,5-Dibromo-2-Pyrrolic Acid: N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) and 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) . This document summarizes their performance in preclinical animal models, details the experimental methodologies employed, and visualizes their known signaling pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of B6 and FBA-TPQ in mouse xenograft models.
Table 1: In Vivo Efficacy of N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6)
| Parameter | Finding |
| Test System | Mouse xenograft model with H22 and S180 ascites tumors |
| Compound | N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) |
| Endpoint | Tumor growth inhibition |
| Results | Significant growth inhibitory effects observed. Acute toxicity analysis suggested low toxicity.[1] |
| Mechanism of Action | Induction of G1 phase cell cycle arrest and apoptosis.[1] |
Note: Specific quantitative data on tumor growth inhibition percentage, dosage, and administration schedule for B6 were not available in the reviewed literature.
Table 2: In Vivo Efficacy of 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ)
| Parameter | Finding |
| Test System | Mouse xenograft model with MCF-7 human breast cancer cells |
| Compound | 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) |
| Endpoint | Tumor growth inhibition |
| Results | - High Dose: 71.6% tumor growth inhibition. - Low Dose: 36.2% tumor growth inhibition (P < 0.001). |
| Dosage and Administration | - High Dose: 20 mg/kg/day, 3 days/week for 1 week. - Intermediate Dose: 10 mg/kg/day, 3 days/week for 2 weeks. - Low Dose: 5 mg/kg/day, 3 days/week for 3 weeks. |
| Toxicity | No significant body weight loss at the 5 mg/kg dose. Weight loss was observed at higher doses. |
| Test System | Mouse xenograft model with OVCAR-3 human ovarian cancer cells |
| Results | - 10 mg/kg: 69.4% tumor growth inhibition. - 1 mg/kg: 20.5% tumor growth inhibition. |
| Mechanism of Action | Regulation of the p53-MDM2 and PI3K-Akt signaling pathways; induction of cellular Reactive Oxygen Species (ROS). |
Experimental Protocols
In Vivo Mouse Xenograft Study for B6
A detailed experimental protocol for the in vivo study of B6 was not fully available in the reviewed literature. The study utilized a mouse xenograft model to determine the in vivo antineoplastic activity of the compound.[1]
In Vivo Mouse Xenograft Study for FBA-TPQ
1. Cell Culture and Animal Model:
- Human cancer cell lines (e.g., MCF-7 breast cancer, OVCAR-3 ovarian cancer) are cultured under standard conditions.
- Female athymic nude mice (4-6 weeks old) are used as the animal model.
2. Tumor Cell Implantation:
- A specific number of cancer cells (e.g., 5 x 10^6 cells) are harvested, washed, and resuspended in a suitable medium, sometimes mixed with an extracellular matrix like Matrigel to enhance tumor growth.
- The cell suspension is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
- Tumor size is measured regularly (e.g., twice a week) using calipers.
- Tumor volume is calculated using the formula: (length × width²) / 2.
4. Compound Administration:
- When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
- FBA-TPQ is dissolved in a suitable vehicle (e.g., DMSO and saline).
- The compound is administered to the treatment groups at specified dosages and schedules (e.g., intraperitoneal injection). The control group receives the vehicle only.
5. Efficacy and Toxicity Assessment:
- Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
- Animal body weight and general health are monitored throughout the study to assess toxicity.
6. Endpoint and Analysis:
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry) to study the mechanism of action.
- Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the known signaling pathways affected by the compounds and a general workflow for in vivo xenograft studies.
Caption: Proposed signaling pathway for the B6 compound.
Caption: Signaling pathways modulated by the FBA-TPQ compound.
Caption: General experimental workflow for in vivo mouse xenograft studies.
References
A Researcher's Guide to Cytotoxicity Assays for Bromopyrrole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cytotoxicity assays for evaluating bromopyrrole compounds, supported by experimental data and detailed protocols. Bromopyrrole compounds, a class of marine-derived natural products and their synthetic analogs, have garnered significant interest for their potent cytotoxic and anticancer activities. Accurate and reliable assessment of their cytotoxic effects is crucial for advancing their potential as therapeutic agents. This guide details commonly employed cytotoxicity assays, presents comparative data for various bromopyrrole compounds, and outlines the signaling pathways implicated in their mechanism of action.
Comparative Cytotoxicity of Bromopyrrole Compounds
The cytotoxic potential of bromopyrrole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of several bromopyrrole compounds against various cancer cell lines, as determined by the MTT assay.
| Compound Name | Cell Line | Cell Type | IC50 Value | Citation |
| Bromopyrrole Alkaloid | MCF-7 | Breast Adenocarcinoma | 8.0 µg/mL | [1] |
| Marinopyrrole A | HCT-116 | Colon Carcinoma | 9.4 µM (racemic) | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2 µM | ||
| HeLa | Cervical Cancer | 20 µM | [2] | |
| Marinopyrrole B | HCT-116 | Colon Carcinoma | 9.0 µM | |
| Marinopyrrole C | HCT-116 | Colon Carcinoma | 0.39 µM | |
| Pyrrolomycin C | HCT-116 | Colon Carcinoma | 0.8 µM | [2] |
| MCF-7 | Breast Adenocarcinoma | 1.5 µM | [2] | |
| Pyrrolomycin F-series | HCT-116 | Colon Carcinoma | 0.35 - 1.21 µM | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.35 - 1.21 µM | [2] | |
| Synthetic Bromopyrrole Hybrids (4a, 4h) | Various | Multiple Cancer Types | 0.18 - 12.00 µM | [3] |
| Synthetic Bromopyrrole-Flavone Hybrids (5a, 5b) | PA1, KB403 | Ovarian, Oral Cancer | 0.41 - 1.28 µM | [3] |
| Synthetic Dichloro-Clavatadine C Analog (18) | A-375 | Malignant Melanoma | 0.4 µM | [4] |
| Synthetic Ethyl 2-amino-pyrrole-carboxylates (EAPC-67, -70, -71) | HCC1806, MDA-MB-231, H1299 | Breast, Lung Cancer | Micromolar range | [5] |
Key Cytotoxicity Assays: A Comparative Overview
Several assays are available to assess the cytotoxicity of bromopyrrole compounds, each with distinct principles, advantages, and limitations. The choice of assay can depend on the specific research question, the compound's mechanism of action, and available resources.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Principle: Enzymatic reduction of MTT by mitochondrial dehydrogenaces in viable cells.
-
Advantages: High throughput, relatively inexpensive, and well-established.
-
Limitations: Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. It does not distinguish between cytostatic and cytotoxic effects.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.
-
Principle: Measurement of LDH released from cells with compromised membrane integrity.
-
Advantages: Non-destructive to remaining viable cells, allowing for further experimentation on the same cell population. It is also suitable for high-throughput screening.
-
Limitations: Less sensitive in detecting early apoptotic events where the plasma membrane is still intact. Some culture media components can interfere with the assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds, including many bromopyrroles, induce cell death. Several assays can detect and quantify apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as the initiator caspase-9 and the executioner caspase-3/7, providing insights into the apoptotic pathway activated.
-
Principle: Detection of specific biochemical and morphological changes characteristic of apoptosis.
-
Advantages: Provides mechanistic information about the mode of cell death. Can distinguish between apoptosis and necrosis.
-
Limitations: Can be more time-consuming and expensive than metabolic or membrane integrity assays.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the bromopyrrole compound and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with the bromopyrrole compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][7][8][9]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phnxflow.com [phnxflow.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Unlocking the Potential of Pyrrole-Based Compounds: A Comparative Analysis of 4,5-Dibromo-2-Pyrrolic Acid Derivatives Against Existing Antibiotics
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates are derivatives of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product. This guide provides a comprehensive comparison of the efficacy of these derivatives against established antibiotics, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for next-generation antibacterial agents.
Quantitative Efficacy: A Head-to-Head Comparison
The antibacterial potency of this compound derivatives has been evaluated against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The data, presented in terms of Minimum Inhibitory Concentration (MIC), demonstrates that certain derivatives exhibit comparable or superior activity to conventional antibiotics such as vancomycin (B549263) and ciprofloxacin.
Below are summary tables of MIC values from various studies, highlighting the performance of these novel compounds.
Table 1: Comparative Efficacy (MIC in µg/mL) of Pyrrole (B145914) Derivatives and Vancomycin against Gram-Positive Bacteria
| Compound/Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | S. epidermidis (MRSE) |
| Marinopyrrole A Derivative (para-trifluoromethyl) | 0.125[1] | 0.13-0.255[1] | 0.008[1] |
| Vancomycin | 1[1] | 0.5-1[1] | 0.5-1[1] |
| Pyrrolomycin D | ≤0.002 µM | ≤0.002 µM | ≤0.002 µM* |
| Marinopyrrole A | - | <1[2] | - |
| Linezolid | - | >0.375[3] | - |
Note: Pyrrolomycin D MIC values were reported as ≤0.002 µM and have been included for comparative purposes, though direct conversion to µg/mL without molecular weight is not provided in the source.
Table 2: Comparative Efficacy (MIC in µg/mL) of Pyrrole Derivatives and Ciprofloxacin against Various Bacteria
| Compound/Antibiotic | S. aureus | E. coli | M. tuberculosis H37Rv |
| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrid (11b) | - | - | 1.56[4] |
| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrid (17b) | - | - | 3.125[4] |
| Pyrrole Benzamide Derivatives | 3.12-12.5[1] | 3.12-12.5[1] | - |
| Ciprofloxacin | 2[1] | 2[1] | - |
| Ciprofloxacin Derivative (8b) | 0.0625[5] | 1[5] | - |
Mechanisms of Action: Disrupting Bacterial Machinery
The antibacterial effects of this compound derivatives are attributed to several mechanisms of action, primarily targeting essential bacterial processes.
Inhibition of DNA Gyrase: A significant number of pyrrole-based compounds, including derivatives of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide, function by inhibiting DNA gyrase.[1] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By binding to the ATP pocket of DNA gyrase, these derivatives prevent its function, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
Caption: Workflow of DNA gyrase inhibition.
Protonophore Activity: Another mechanism employed by certain halogenated pyrrole derivatives, such as pyrrolomycins, is the disruption of the bacterial cell membrane's proton gradient. These molecules act as protonophores, transporting protons across the membrane and dissipating the proton motive force. This uncouples oxidative phosphorylation, depleting the cell's ATP supply and leading to cell death.
Caption: Protonophore activity of Pyrrolomycins.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9]
1. Preparation of Materials:
-
Bacterial Strains: Overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).
-
Test Compounds: Stock solutions of this compound derivatives and reference antibiotics prepared in a suitable solvent (e.g., DMSO).
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated test compound to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (inoculum without test compound) and a sterility control (MHB only).
4. Incubation and Reading:
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10][11][12]
1. Reaction Mixture Preparation:
-
On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and ATP.
2. Inhibition Assay:
-
Aliquot the reaction mixture into tubes.
-
Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the tubes.
-
Add a defined amount of DNA gyrase enzyme to initiate the reaction.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
3. Incubation and Termination:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., STEB buffer with SDS and proteinase K).
4. Analysis:
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Stain the gel with ethidium (B1194527) bromide and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.
Bacterial Membrane Potential Assay
This assay utilizes a voltage-sensitive fluorescent dye, such as DiSC₃(5), to assess changes in bacterial membrane potential.[13][14][15][16]
1. Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS with glucose).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).
2. Staining:
-
Add DiSC₃(5) dye to the cell suspension (final concentration typically 1-2 µM) and incubate in the dark for a few minutes to allow the dye to accumulate in polarized membranes, which quenches its fluorescence.
3. Depolarization Measurement:
-
Transfer the stained cell suspension to a fluorometer.
-
Add the test compound at various concentrations.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane and its fluorescence is dequenched.
-
A known membrane-depolarizing agent (e.g., valinomycin) can be used as a positive control.
Conclusion
Derivatives of this compound represent a promising class of antibacterial agents with potent activity against a range of bacteria, including drug-resistant strains. Their diverse mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and the disruption of the cell membrane's proton motive force, offer new avenues for combating antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds into clinically viable antibiotics.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of the Marine Natural Product Marinopyrrole A against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 9. m.youtube.com [m.youtube.com]
- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Docking Studies of 4,5-Dibromopyrrolamides with DNA Gyrase: A Comparative Guide
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. DNA gyrase, an essential bacterial enzyme responsible for managing DNA topology, represents a validated and attractive target for the development of new therapeutics. Among the promising classes of DNA gyrase inhibitors are the N-phenyl-4,5-dibromopyrrolamides, which have demonstrated potent inhibitory activity against the ATPase subunit of DNA gyrase (GyrB). This guide provides a comparative analysis of 4,5-dibromopyrrolamides with other DNA gyrase inhibitors, supported by quantitative data from docking and enzymatic assays, detailed experimental protocols, and a visual representation of the computational workflow.
Comparative Analysis of DNA Gyrase Inhibitors
The inhibitory activity of various 4,5-dibromopyrrolamide derivatives has been evaluated against DNA gyrase from different bacterial species, primarily Escherichia coli and Staphylococcus aureus. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for selected 4,5-dibromopyrrolamides and compares them with the well-known DNA gyrase inhibitor, novobiocin (B609625).
| Compound | Target Enzyme | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 4,5-Dibromopyrrolamides | ||||
| 2-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid (9a) | E. coli DNA gyrase | 0.18 | Not Reported | [1][2] |
| (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine (18a) | E. coli DNA gyrase | 0.45 | Not Reported | [3] |
| Compound 11b | E. coli DNA gyrase | 0.28 | -7.01 | [4] |
| Compound 17b | E. coli DNA gyrase | 0.43 | -6.60 | [4] |
| Compound 28 | E. coli DNA gyrase | 0.020 | Not Reported | [5][6] |
| Compound 28 | S. aureus DNA gyrase | 1.4 | Not Reported | [5][6] |
| Compound 27 | E. coli DNA gyrase | 0.045 | Not Reported | [5] |
| Alternative DNA Gyrase Inhibitors | ||||
| Novobiocin | E. coli DNA gyrase | ~0.1 | Not Reported | |
| Ciprofloxacin | E. coli DNA gyrase | 10.71 | Not Reported | [7] |
Note: Docking scores and IC50 values can vary based on the specific experimental and computational conditions. Direct comparison should be made with caution. The IC50 for novobiocin is an approximate value from the literature for comparative purposes.
Experimental Protocols
Molecular Docking Studies Protocol
Molecular docking simulations are pivotal in understanding the binding interactions between inhibitors and their target enzymes. The following protocol is a synthesized methodology based on practices reported in the referenced studies for docking 4,5-dibromopyrrolamides with DNA gyrase.
1. Target Protein Preparation:
- The three-dimensional crystal structure of the target protein, such as E. coli DNA gyrase B subunit, is obtained from the Protein Data Bank (PDB). An example PDB entry is 4ZVI.[5][8]
- The protein structure is prepared using software like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools.[8][9] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network.
- The protonation states of ionizable residues are assigned at a physiological pH.
- The protein structure is minimized to relieve any steric clashes.
2. Ligand Preparation:
- The 2D structures of the 4,5-dibromopyrrolamide derivatives and other ligands are drawn using a chemical drawing tool and converted to 3D structures.
- The ligands are prepared using tools like LigPrep in the Schrödinger Suite, which generates different tautomers, stereoisomers, and ionization states at a specified pH range.
- Energy minimization of the ligand structures is performed using a suitable force field.
3. Receptor Grid Generation:
- A receptor grid is defined to specify the active site for docking. This grid is typically centered on the co-crystallized ligand in the PDB structure or a known binding site.[8]
- The size of the grid box is set to encompass the entire binding pocket.[9]
4. Molecular Docking:
- The prepared ligands are docked into the defined receptor grid using a docking program such as Glide (Schrödinger) or AutoDock Vina.[8][9]
- Different docking precisions can be used, such as High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP), for progressively more accurate and computationally intensive calculations.[10]
- The docking algorithm samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
5. Analysis of Docking Results:
- The resulting docking poses are ranked based on their docking scores (e.g., GlideScore or binding energy in kcal/mol).
- The binding mode of the top-ranked poses is visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.[4][5] Visualization is often performed using software like PyMOL or Maestro.[5][11]
DNA Gyrase Supercoiling Inhibition Assay Protocol
This biochemical assay is used to determine the IC50 values of the compounds.
1. Reaction Mixture Preparation:
- A reaction mixture is prepared containing the DNA gyrase enzyme (e.g., from E. coli or S. aureus), relaxed plasmid DNA (e.g., pBR322), ATP, and an assay buffer with appropriate concentrations of Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin.
2. Compound Incubation:
- The test compounds (4,5-dibromopyrrolamides or other inhibitors) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
- The mixture is incubated for a specific period at an optimal temperature (e.g., 37°C) to allow for the enzymatic reaction to proceed.
3. Reaction Termination and Analysis:
- The reaction is stopped by the addition of a stop solution, typically containing a chelating agent (EDTA) and a loading dye.
- The DNA topoisomers (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.
4. Data Analysis:
- The intensity of the DNA bands on the gel is quantified using densitometry.
- The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.
- The IC50 value, the concentration of the inhibitor required to reduce the supercoiling activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from target and ligand preparation to the final analysis of the results.
References
- 1. New N-phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATPase inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. N-Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 9. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
Confirming Target Engagement of 4,5-Dibromo-2-Pyrrolic Acid Derivatives as DNA Gyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-Dibromo-2-Pyrrolic Acid derivatives and their engagement with the bacterial target DNA gyrase. The performance of these derivatives is compared with established DNA gyrase inhibitors, supported by experimental data and detailed protocols for key assays.
Introduction to DNA Gyrase and its Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and recombination. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. This enzyme is a well-validated target for antibacterial drugs. The this compound derivatives, specifically 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide and its analogues, have emerged as a novel class of DNA gyrase inhibitors. This guide compares their efficacy against well-known inhibitors: the fluoroquinolone ciprofloxacin (B1669076) and the aminocoumarin novobiocin.
Comparative Analysis of DNA Gyrase Inhibitors
The inhibitory activity of this compound derivatives and alternative compounds against E. coli DNA gyrase is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value signifies a higher potency.
| Compound Class | Representative Compound | Target | IC50 (µM) |
| Pyrrole Derivative | 4,5-dibromo-N-(4-(morpholinomethyl)phenyl)-1H-pyrrole-2-carboxamide | E. coli DNA gyrase | 0.891 |
| Fluoroquinolone | Ciprofloxacin | E. coli DNA gyrase | ~1.3 |
| Aminocoumarin | Novobiocin | E. coli DNA gyrase | ~0.5-0.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
DNA Gyrase Supercoiling Inhibition Assay
This assay biochemically determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Test compounds (dissolved in DMSO)
-
Stop Solution: 2X Gel Loading Dye with 0.2% SDS
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide staining solution
Procedure:
-
On ice, prepare a reaction mixture containing Assay Buffer (1X final concentration), relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Aliquot the reaction mixture into separate tubes for each compound concentration to be tested.
-
Add the test compound at various concentrations to the respective tubes. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the band intensity of the supercoiled DNA and an increase in the relaxed DNA band. The IC50 is determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in E. coli
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.
Materials:
-
Mid-log phase culture of E. coli
-
Phosphate-buffered saline (PBS)
-
Test compound and vehicle control (DMSO)
-
Lysis Buffer: PBS with protease inhibitors (and lysozyme (B549824)/sonication for efficient lysis of E. coli)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high speed
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for DNA gyrase subunit B (GyrB)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Bacterial Culture and Treatment:
-
Grow E. coli to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest the cells by centrifugation and resuspend in fresh growth medium.
-
Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the treated cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells. For E. coli, this may require a combination of lysozyme treatment and mechanical disruption (e.g., sonication or bead beating) in lysis buffer.
-
Separate the soluble protein fraction from the insoluble, aggregated proteins by high-speed centrifugation (e.g., >15,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the DNA gyrase B subunit (the typical binding site for this class of inhibitors).
-
Quantify the band intensities to determine the amount of soluble DNA gyrase at each temperature.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Visualizing the DNA Gyrase Inhibition Pathway
The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition by small molecules.
A Comparative Guide to the Cross-Reactivity of 4,5-Dibromo-2-Pyrrolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4,5-dibromo-2-pyrrolic acid derivatives, a class of marine-derived natural products and their synthetic analogs known for their diverse biological activities. Due to the limited availability of comprehensive public cross-reactivity data for a single this compound derivative, this guide will focus on two prominent examples from this class, each representing a different primary target category: Hymenialdisine (B1662288) as a protein kinase inhibitor and a representative 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide as a DNA gyrase inhibitor. Their performance is compared with well-established inhibitors in their respective classes.
Section 1: Protein Kinase Inhibitory Profile of Hymenialdisine
Hymenialdisine is a well-studied bromopyrrole alkaloid isolated from marine sponges. It is known to inhibit a range of protein kinases, which are crucial regulators of cellular processes. Understanding its selectivity is vital for developing it as a potential therapeutic agent.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Hymenialdisine against a panel of kinases, compared with Staurosporine (B1682477), a notoriously non-selective kinase inhibitor often used as a reference.
| Kinase Target | Hymenialdisine IC50 (nM) | Staurosporine IC50 (nM) |
| CDK1/cyclin B | 35 | 6 |
| CDK2/cyclin A | 40 | 7 |
| CDK5/p25 | 25 | 4 |
| GSK-3α/β | 28 | 10 |
| CK1 | 30 | 15 |
| MEK1 | 150 | - |
| Aurora A | Moderate Inhibition | - |
| VEGF-R2 | Moderate Inhibition | - |
| p90RSK | Nanomolar to Micromolar | - |
| KDR | Nanomolar to Micromolar | - |
| c-Kit | Nanomolar to Micromolar | - |
| Fes | Nanomolar to Micromolar | - |
| MAPK1 | Nanomolar to Micromolar | - |
| PAK2 | Nanomolar to Micromolar | - |
| PDK1 | Nanomolar to Micromolar | - |
| PKCθ | Nanomolar to Micromolar | - |
| PKD2 | Nanomolar to Micromolar | - |
| Rsk1 | Nanomolar to Micromolar | - |
| SGK | Nanomolar to Micromolar | - |
Note: A comprehensive, publicly available kinome scan for Hymenialdisine is limited. The data presented is compiled from various sources. Staurosporine is known to inhibit a vast majority of the human kinome with high potency.[1][2][3][4][5]
Experimental Protocols: In Vitro Kinase Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric in vitro kinase assay.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Hymenialdisine) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations. A DMSO control (no inhibitor) is also prepared.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper/membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][6]
Mandatory Visualization: Kinase Inhibition Signaling Pathway
Caption: Competitive inhibition of a protein kinase by a this compound derivative.
Section 2: DNA Gyrase Inhibitory Profile of 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide Derivatives
Certain synthetic derivatives of this compound have been designed as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Data Presentation: DNA Gyrase Inhibition and Antibacterial Activity
The following table compares the DNA gyrase inhibitory activity and antibacterial spectrum of a representative 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivative with two established DNA gyrase inhibitors, Ciprofloxacin (B1669076) and Novobiocin.
| Compound | E. coli DNA Gyrase IC50 (µM) | Primary Mechanism | Known Off-Targets/Cross-Reactivity |
| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivative | 0.891 - 10.4 | ATP-competitive inhibition of GyrB | Data not available |
| Ciprofloxacin | ~1.2 | Inhibition of DNA cleavage-religation by GyrA | Human topoisomerase II, potential for allergic cross-reactivity with other fluoroquinolones.[6][7][8][9][10] |
| Novobiocin | ~0.02 | ATP-competitive inhibition of GyrB | Topoisomerase IV, potential for various drug-drug interactions.[11][12] |
Experimental Protocols: DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) are then separated by agarose (B213101) gel electrophoresis.
Materials:
-
Purified E. coli DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Test compound dissolved in DMSO
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include a positive control (DNA gyrase without inhibitor) and a negative control (no DNA gyrase).
-
Add DNA gyrase to the reaction mixtures (except the negative control).
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each concentration of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value.[8][10][13]
Mandatory Visualization: DNA Gyrase Inhibition Workflow
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Conclusion
This compound derivatives represent a versatile scaffold with the potential to inhibit diverse biological targets, including protein kinases and DNA gyrase. While specific derivatives can exhibit potent activity against their intended targets, a comprehensive understanding of their cross-reactivity is crucial for their development as safe and effective therapeutic agents. The data presented in this guide highlight the importance of thorough selectivity profiling against a broad range of potential off-targets. Future research should focus on generating comprehensive cross-reactivity data, such as through kinome-wide scanning, to better characterize the selectivity of these promising compounds and guide the design of more specific inhibitors.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 4. Synthesis and target identification of hymenialdisine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. accp.confex.com [accp.confex.com]
- 8. Cross sensitivity between ciprofloxacin and levofloxacin for an immediate hypersensitivity reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. guidetopharmacology.org [guidetopharmacology.org]
A Comparative Analysis of the Biological Potency of Natural versus Synthetic 4,5-Dibromo-2-Pyrrolic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the marine-derived natural product, 4,5-Dibromo-2-Pyrrolic Acid, and its synthetic analogues. This document provides a comparative overview of their immunosuppressive and antibacterial properties, supported by available experimental data, detailed methodologies, and pathway diagrams.
Introduction
Immunosuppressive Activity of Natural this compound
Natural this compound, isolated from the deep-water marine sponge Agelas flabelliformis, has demonstrated potent immunosuppressive activity in vitro.[1] The primary mechanism of this activity appears to be the inhibition of lymphocyte proliferation, a key process in the adaptive immune response.
Quantitative Data: Immunosuppressive Activity
| Bioassay | Cell Type | Stimulant | Observed Effect | Cytotoxicity | Reference |
| Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | Allogeneic cells | Highly active in suppressing the proliferative response. | Little to no demonstrable cytotoxicity at lower doses. | [1] |
| Mitogen-Induced Proliferation | Murine Splenocytes | Concanavalin A (Con A) | Suppressed the proliferative response to suboptimal concentrations of the mitogen. | Not specified in this context. | [1] |
Note: Specific IC50 values for the immunosuppressive activity of natural this compound are not provided in the available literature.
Antibacterial Activity of Synthetic 4,5-Dibromopyrrole Derivatives
While data on the antibacterial properties of natural this compound is scarce, numerous synthetic derivatives incorporating the 4,5-dibromopyrrole moiety have been synthesized and evaluated for their antibacterial potential. A primary target for these synthetic compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication.
Quantitative Data: Antibacterial Activity of Synthetic Derivatives
| Compound Class | Target Enzyme | Bacterial Strain/Enzyme Source | IC50 (µM) | Reference |
| 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamides | E. coli DNA gyrase | Escherichia coli | 0.891 - 10.4 | |
| "Ring-opened" analogues of the above | E. coli DNA gyrase | Escherichia coli | 15.9 - 169 |
Note: The provided IC50 values represent the concentration required to inhibit the activity of the target enzyme by 50%. Minimum Inhibitory Concentration (MIC) values, which measure the lowest concentration of a compound that prevents visible growth of a microorganism, are not consistently reported for these specific synthetic derivatives against a broad panel of bacteria.
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Diagrams
Caption: Proposed mechanism of immunosuppression by this compound.
Caption: Mechanism of action for synthetic 4,5-dibromopyrrole derivatives.
Caption: General experimental workflows for assessing biological potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available in the referenced literature.
Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity
-
Cell Preparation: Spleens are aseptically removed from two different strains of mice (e.g., BALB/c and C57BL/6). Single-cell suspensions of splenocytes are prepared by mechanical disruption and passage through a sterile mesh. Red blood cells are lysed using a suitable buffer. The splenocytes are then washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Setup: Responder splenocytes from one mouse strain and irradiated (to prevent proliferation) stimulator splenocytes from the other strain are mixed in a 1:1 ratio in 96-well microtiter plates.
-
Compound Addition: Natural this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: 18-24 hours before harvesting, [³H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the incorporation of [³H]-thymidine, which is proportional to the rate of DNA synthesis and cell proliferation, is measured using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control response.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Bacterial Strain Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The synthetic 4,5-dibromopyrrole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The available scientific evidence indicates that natural this compound is a potent immunosuppressive agent, primarily acting through the inhibition of lymphocyte proliferation. Conversely, synthetic efforts have focused on developing derivatives of the 4,5-dibromopyrrole scaffold as antibacterial agents, with some compounds showing promising activity against bacterial DNA gyrase.
A direct comparison of the biological potency of the natural product and its exact synthetic counterpart is currently hampered by a lack of published data. It is generally assumed that a chemically identical synthetic compound will exhibit the same biological activity as its natural counterpart. However, subtle differences in purity or the presence of minor, co-isolated bioactive compounds in the natural extract could potentially influence the observed potency.
Future research should aim to directly compare the immunosuppressive and antibacterial activities of both natural and synthetic this compound. Such studies would provide a clearer understanding of its therapeutic potential and guide further drug development efforts based on this intriguing marine natural product scaffold.
References
A Head-to-Head Comparison of 4,5-Dibromo-2-Pyrrolic Acid and its Monobrominated Analogs for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, marine natural products have emerged as a significant source of unique chemical scaffolds with potent biological activities. Among these, brominated pyrrolic alkaloids, isolated from marine sponges of the genus Agelas, have garnered considerable attention. This guide provides a head-to-head comparison of 4,5-Dibromo-2-Pyrrolic Acid and its monobrominated analogs, focusing on their chemical synthesis and biological performance, with a particular emphasis on antibacterial activity. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Chemical Properties and Synthesis
This compound is a secondary metabolite found in marine sponges.[1] Its structure, along with its monobrominated counterparts, 4-Bromo-2-Pyrrolic Acid and 5-Bromo-2-Pyrrolic Acid, forms the basis for a diverse class of bioactive molecules. The degree and position of bromination on the pyrrole (B145914) ring have been shown to be crucial for their biological activity.[2]
The synthesis of these compounds can be achieved through various methods. A general approach involves the bromination of a pyrrole-2-carboxylic acid precursor. For instance, the synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide has been achieved, which can serve as a precursor for the acid form.[3] Similarly, a protocol for the synthesis of 4-Bromo-1H-pyrrole-2-carboxylic acid has been described, providing a pathway to one of the key monobrominated analogs.
Comparative Biological Activity: Antibacterial Performance
While direct comparative studies profiling the bioactivity of this compound against its precise monobrominated acid analogs are limited in publicly available literature, a significant body of research exists on the antibacterial properties of their carboxamide derivatives. This data provides valuable insights into the structure-activity relationship (SAR) concerning bromination patterns.
Intense antibacterial activity is often associated with dihalogenation on the pyrrole heterocycle.[2] For example, novel hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have demonstrated promising activity as DNA gyrase inhibitors, with more prominent action against Gram-negative bacteria.[3] Some of these hybrids have shown minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Mycobacterium tuberculosis.[3]
While specific MIC values for monobrominated pyrrole-2-carboxamides against the same bacterial strains are not always available in a comparative context, the general trend observed in broader studies of halogenated pyrroles suggests that the degree of halogenation can significantly impact potency.
To provide a clearer picture, the following table summarizes the available antibacterial activity data for derivatives of 4,5-dibromo-pyrrole and monobromo-pyrrole compounds from various studies. It is important to note that these are not direct comparisons from a single study and experimental conditions may vary.
| Compound Derivative | Target Organism | Activity (MIC) | Reference |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (11b) | Mycobacterium tuberculosis | 1.56 µg/mL | [3] |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (17b) | Mycobacterium tuberculosis | 3.125 µg/mL | [3] |
| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives | Escherichia coli DNA gyrase | IC50: 0.891 - 10.4 µM | [4] |
| 5-bromoindole-2-carboxamide derivatives (7a-c, 7g, 7h) | Gram-negative bacteria | 0.35–1.25 μg/mL | [5] |
Signaling Pathway Involvement
This compound has been shown to modulate cellular calcium signaling. Specifically, it has been observed to reduce intracellular calcium elevation in PC12 cells upon membrane depolarization.[1] This suggests an interaction with voltage-gated calcium channels or other components of the calcium signaling cascade.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Synthesis Protocols
General Synthesis Workflow:
Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxamide:
A detailed protocol for the synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids has been reported, which can be adapted for the synthesis of the parent carboxamide.[3] The general steps involve the reaction of a suitable pyrrole precursor with a brominating agent, followed by amidation.
Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic acid:
A reported method involves the reaction of methyl 4-bromopyrrole-2-carbonylaminoacetate with potassium carbonate in acetonitrile (B52724) at reflux for 24 hours. After cooling and filtration, the filtrate is evaporated, and the residue is purified by chromatography to yield 4-Bromo-1H-pyrrole-2-carboxylic acid.[1]
Biological Assay Protocols
Antibacterial Susceptibility Testing (MIC Determination):
The minimum inhibitory concentration (MIC) is a standard method to determine the potency of an antimicrobial agent. A general protocol is as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds (this compound and its analogs) are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., a relevant human cell line) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Screening:
Conclusion
The available evidence suggests that di-bromination of the pyrrole-2-carboxylic acid scaffold is a key determinant for potent antibacterial activity. While direct comparative data for the free acids is sparse, studies on their carboxamide derivatives consistently point towards the superior efficacy of the 4,5-dibrominated analogs. The modulation of calcium signaling by this compound presents another avenue for therapeutic exploration.
For researchers and drug development professionals, this compound and its derivatives represent a promising class of compounds with significant potential, particularly in the development of new antibacterial agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for preclinical development. The provided experimental protocols offer a foundation for conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluation of Off-Target Effects of 4,5-Dibromo-2-Pyrrolic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target effects of 4,5-Dibromo-2-Pyrrolic Acid derivatives, a class of marine-derived natural products with potential therapeutic applications. The information presented herein is intended to assist researchers in understanding the selectivity profile of these compounds and to guide future drug development efforts. The data summarized includes kinase inhibition profiles and cytotoxicity against various cancer cell lines.
Introduction
This compound and its derivatives are a group of brominated pyrrole (B145914) alkaloids originally isolated from marine sponges, such as those of the Agelas and Stylissa genera.[1][2] These compounds have garnered interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] As many small molecule inhibitors, particularly those targeting ATP-binding sites of kinases, can exhibit off-target activities, a thorough evaluation of their selectivity is crucial for predicting potential side effects and for the development of safer, more effective therapeutic agents.[5] This guide focuses on the off-target kinase inhibition and cytotoxic effects of representative this compound derivatives.
Comparative Off-Target Kinase Inhibition
Several derivatives of this compound have been screened against a panel of protein kinases to assess their selectivity. The following table summarizes the percentage of inhibition of various kinases at a concentration of 10 µM for two representative bromopyrrole alkaloids, Z-3-bromohymenialdisine and Z-spongiacidin D.
| Kinase Target | Z-3-bromohymenialdisine (% Inhibition at 10 µM) | Z-spongiacidin D (% Inhibition at 10 µM) |
| ARK5 | Moderate Activity | Moderate Activity |
| CDK2/CycA | Moderate Activity | Moderate Activity |
| CDK4/CycD1 | Moderate Activity | Moderate Activity |
| VEGF-R2 | Moderate Activity | Moderate Activity |
| SAK | Moderate Activity | Moderate Activity |
| PDGFR-beta | Moderate Activity | Moderate Activity |
Moderate activity indicates a level of inhibition that suggests potential off-target interaction, warranting further investigation with dose-response studies to determine IC50 values.[2]
Comparative Cytotoxicity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The table below presents the percentage of growth inhibition at a concentration of 10 µg/mL for several bromopyrrole alkaloids against murine lymphoma (L5178Y) and human colon carcinoma (HCT116) cell lines.
| Compound | L5178Y (% Growth Inhibition at 10 µg/mL) | HCT116 (% Growth Inhibition at 10 µg/mL) |
| (+) dibromophakelline | 57.0 | Not Potent |
| Z-3-bromohymenialdisine | 60.5 | 37.0 |
| (±) ageliferin | Not Potent | High Activity |
| Z-spongiacidin D | 36.7 | Not Potent |
| Z-hymenialdisine | 37.0 | High Activity |
| (-) clathramide C | 25.3 | Not Potent |
| 3,4-dibromo-1H-pyrrole-2-carbamide | 38.4 | Not Potent |
Note: "Not Potent" indicates a low level of growth inhibition at the tested concentration. "High Activity" suggests significant cytotoxic effects.[2][6]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific experimental details, it is recommended to consult the primary literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., ARK5, CDK2/CycA, VEGF-R2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase, the kinase-specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The percentage of inhibition is calculated relative to a DMSO control. IC50 values can be determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Cytotoxicity Assay (MTT Assay - General Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., L5178Y, HCT116)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated relative to a vehicle-treated control. IC50 values can be determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The off-target effects of kinase inhibitors can be better understood by visualizing their impact on cellular signaling pathways and the experimental workflows used for their evaluation.
Caption: A generalized workflow for evaluating the off-target effects of small molecule inhibitors.
Caption: Potential signaling pathways affected by off-target kinase inhibition.
References
Benchmarking New 4,5-Dibromo-2-Pyrrolic Acid Derivatives Against Standard DNA Gyrase Inhibitors
For Immediate Release
A comparative analysis of newly synthesized 4,5-Dibromo-2-Pyrrolic Acid derivatives reveals their potential as inhibitors of E. coli DNA gyrase, a critical enzyme for bacterial survival. This guide presents a benchmark of these novel compounds against established inhibitors, providing key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific concepts for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of the new 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives was evaluated against E. coli DNA gyrase. The half-maximal inhibitory concentrations (IC50) are presented below in comparison to the standard DNA gyrase inhibitors, Novobiocin and Ciprofloxacin.
| Compound | Target Enzyme | IC50 (µM) |
| New this compound Derivatives | ||
| 4,5-Dibromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrrole-2-carboxamide | E. coli DNA Gyrase | 0.891[1] |
| 4,5-Dibromo-N-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrrole-2-carboxamide | E. coli DNA Gyrase | 10.4[1] |
| Methyl 2-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetate | E. coli DNA Gyrase | 15.9[1] |
| 2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetic acid | E. coli DNA Gyrase | >100 (169)[1] |
| Standard Inhibitors | ||
| Novobiocin | E. coli DNA Gyrase | 0.08 - 0.5[2][3] |
| Ciprofloxacin | E. coli DNA Gyrase | 0.39 - 2.57[4][5] |
Experimental Protocols
The following is a detailed methodology for the E. coli DNA gyrase inhibition assay used to determine the IC50 values.
Objective: To determine the concentration of a test compound required to inhibit 50% of the DNA supercoiling activity of E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
ATP (Adenosine triphosphate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[6]
-
Test compounds (this compound derivatives) and standard inhibitors (Novobiocin, Ciprofloxacin) dissolved in DMSO
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)[6]
-
2X Gel Stop Buffer (GSTEB: 40% sucrose, 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled microcentrifuge tubes for each reaction.
-
Inhibitor Addition: Add varying concentrations of the test compounds or standard inhibitors to the respective tubes. A control reaction should contain only the solvent (DMSO).
-
Enzyme Addition: Dilute the E. coli DNA gyrase in dilution buffer to the desired concentration and add it to each reaction tube to initiate the reaction. The final volume of each reaction is typically 20-30 µL.
-
Incubation: Mix the contents of the tubes gently and incubate at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase of each reaction onto a 1% agarose gel prepared with TBE buffer. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.[7]
-
Visualization and Data Analysis: Stain the gel with ethidium bromide and visualize it under UV light using a gel documentation system.[7] The intensity of the supercoiled and relaxed DNA bands is quantified. The percentage of inhibition is calculated relative to the control reaction (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Experimental workflow for DNA gyrase inhibition assay.
Logical pathway of DNA gyrase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inspiralis.com [inspiralis.com]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
